(S,R,S)-Ahpc-peg4-NH2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49N5O8S/c1-22-28(46-21-35-22)24-7-5-23(6-8-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-45-16-15-44-14-13-43-12-11-42-10-9-33/h5-8,21,25-26,29,38H,9-20,33H2,1-4H3,(H,34,40)(H,36,39)/t25-,26+,29-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMWDQCRYIOFMX-UWPQIUOOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H49N5O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to (S,R,S)-Ahpc-peg4-NH2: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R,S)-Ahpc-peg4-NH2 is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a 4-unit polyethylene (B3416737) glycol (PEG) linker and a terminal amine group. This heterobifunctional molecule is a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to induce the degradation of specific target proteins. This guide provides a comprehensive overview of the technical details of this compound, including its physicochemical properties, its role in the PROTAC mechanism of action, and detailed protocols for its application in the development of novel protein degraders.
Introduction to this compound
This compound, also known as VH032-PEG4-NH2, is a synthetic molecule that conjugates the (S,R,S)-AHPC (a derivative of the well-characterized VHL ligand, VH032) to a PEG4 linker terminating in a primary amine.[1][2] The (S,R,S)-AHPC moiety provides high-affinity, non-covalent binding to the VHL E3 ligase, a key component of the cellular ubiquitin-proteasome system.[1] The PEG4 linker serves to improve solubility and provides spatial separation, while the terminal amine offers a reactive handle for conjugation to a ligand targeting a protein of interest (POI).[3][4] This modular design makes it an invaluable tool for the rapid synthesis of PROTAC libraries for targeted protein degradation.
Physicochemical and Binding Properties
The physical, chemical, and biological properties of this compound and its core VHL ligand are summarized in the tables below. Understanding these parameters is crucial for its effective use in PROTAC design and synthesis.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | This compound (HCl Salt) | Reference |
| Synonyms | VH032-PEG4-NH2, VHL Ligand-Linker Conjugate 4 | VH032-PEG4-NH2 hydrochloride | [5][6] |
| CAS Number | 2010159-57-4 | 2010159-57-4 | [5] |
| Molecular Formula | C₃₂H₄₉N₅O₈S | C₃₂H₄₉N₅O₈S · xHCl | [5] |
| Molecular Weight | 663.83 g/mol | 700.29 g/mol (for mono-HCl) | [5][6] |
| Appearance | Powder | Powder | |
| Purity | ≥95% to ≥98% (supplier dependent) | ≥95% | [5] |
| Solubility | DMSO: 170 mg/mL (ultrasonication may be needed) | DMSO: 100 mg/mL, Water: 100 mg/mL, Ethanol: 100 mg/mL | [2][6] |
| Storage | -20°C (powder) | 2-8°C or -20°C (powder) | [2] |
| Topological Polar Surface Area (TPSA) | 174.57 Ų | Not explicitly stated | [5] |
| cLogP | 1.25 | Not explicitly stated | [5] |
Table 2: Binding Affinity of the Core VHL Ligand (VH032)
The (S,R,S)-Ahpc moiety is based on the VH032 ligand. The binding affinity of VH032 to the VHL-ElonginB-ElonginC (VCB) complex is a critical determinant of the resulting PROTAC's efficacy.
| Ligand | Method | Binding Affinity (Kd) | Reference |
| VH032 | Fluorescence Polarization (FP) | 185 nM | [7][8] |
| VH101 (optimized derivative) | Fluorescence Polarization (FP) | 44 nM | [7] |
| BODIPY FL VH032 | TR-FRET | 3.01 nM | [9] |
Table 3: Representative Degradation Data for VHL-based PROTACs
The efficacy of a PROTAC is quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). The following are examples from the literature for VHL-based PROTACs targeting different proteins.
| PROTAC Target | Cell Line | DC50 | Dmax | Reference |
| BRD4 | PC3 | 3.3 nM | 97% | [7][10] |
| BRD4 | EOL-1 | 0.87 nM | 96% | [7][10] |
| PI3K (p110γ) | MDA-MB-231 | 42.23 nM | 88.6% | [11] |
| mTOR | MDA-MB-231 | 45.4 nM | 74.9% | [11] |
| HDAC3 | HCT116 | 0.53 µM | Not specified | [12] |
Mechanism of Action: The PROTAC Cycle
This compound is a key component in the formation of a PROTAC. Once conjugated to a POI-binding ligand, the resulting PROTAC hijacks the cell's ubiquitin-proteasome system to induce degradation of the target protein. This process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple protein molecules.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a PROTAC using this compound and for the characterization of the resulting protein degrader.
PROTAC Synthesis via Amide Coupling
This protocol describes the conjugation of a POI ligand containing a carboxylic acid to the terminal amine of this compound.
Caption: Workflow for PROTAC synthesis using amide coupling.
Materials:
-
This compound
-
POI-ligand with a carboxylic acid (POI-COOH)
-
Amide coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (Dimethylformamide)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel and magnetic stirrer
-
LC-MS for reaction monitoring
-
Preparative HPLC for purification
-
HRMS and NMR for characterization
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the POI-COOH (1 equivalent) in anhydrous DMF.
-
Add the amide coupling reagent HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add this compound (1.1 equivalents), dissolved in a minimal amount of anhydrous DMF, to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Once the reaction is complete, quench by adding a small amount of water.
-
Purify the crude product using reverse-phase preparative HPLC.
-
Confirm the identity and purity of the final PROTAC molecule using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Characterization of PROTAC Activity
This is the standard method to quantify the reduction in cellular POI levels following PROTAC treatment.[13][14]
Procedure:
-
Cell Treatment: Seed cells expressing the POI in multi-well plates. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the POI. Also, probe with a loading control antibody (e.g., GAPDH, β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.
-
Quantification: Perform densitometry analysis on the bands. Normalize the POI band intensity to the loading control. Plot the normalized POI levels against the PROTAC concentration and fit to a dose-response curve to determine the DC50 and Dmax values.[13]
Co-IP is used to provide evidence of the formation of the POI-PROTAC-VHL ternary complex within the cell.[15]
Procedure:
-
Cell Treatment: Culture cells and pre-treat with a proteasome inhibitor (e.g., MG132) to prevent degradation of the ubiquitinated POI. Treat cells with the PROTAC or vehicle control.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the VHL E3 ligase (or the POI) to pull down the complex. Use Protein A/G beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the presence of both the POI and VHL. The presence of the POI in the VHL pulldown (and vice-versa) in the PROTAC-treated sample indicates ternary complex formation.[15]
Techniques like Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are powerful tools for quantitatively assessing binary binding affinities and the kinetics of ternary complex formation.[16][17]
Surface Plasmon Resonance (SPR):
-
Immobilize the VHL E3 ligase complex onto a sensor chip.
-
To measure binary binding, flow a series of concentrations of the PROTAC over the chip and measure the binding response to determine the on-rate, off-rate, and dissociation constant (Kd).
-
To measure ternary complex formation, pre-incubate the PROTAC with a near-saturating concentration of the POI and flow this mixture over the VHL-immobilized chip.[16][18] An increase in binding affinity compared to the binary interaction indicates positive cooperativity.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):
-
Use a labeled VHL protein (e.g., with a terbium donor fluorophore) and a labeled POI (e.g., with a fluorescent acceptor).
-
In the presence of an effective PROTAC, the donor and acceptor fluorophores are brought into close proximity within the ternary complex, resulting in a FRET signal.
-
The strength of the FRET signal is proportional to the amount of ternary complex formed, allowing for the determination of the EC50 for complex formation.[17][19]
PROTAC Development and Optimization Workflow
The development of a potent and selective PROTAC is an iterative process. This compound serves as a versatile building block within this workflow.
Caption: Iterative workflow for PROTAC development and optimization.
Conclusion
This compound is a well-characterized and highly valuable chemical tool for researchers in the field of targeted protein degradation. Its optimized VHL-binding moiety, coupled with a flexible and soluble PEG linker and a reactive amine handle, facilitates the streamlined synthesis and development of potent and selective PROTACs. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of this building block in the pursuit of novel therapeutics for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. chemscene.com [chemscene.com]
- 6. selleckchem.com [selleckchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. selleckchem.com [selleckchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
(S,R,S)-Ahpc-peg4-NH2: A Technical Primer for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (S,R,S)-Ahpc-peg4-NH2, a critical chemical tool in the rapidly evolving field of targeted protein degradation. This document outlines its chemical structure, core applications, and the fundamental principles of its mechanism of action, supported by available data and generalized experimental workflows.
Core Chemical Identity
This compound, also known by its synonym VH032-PEG4-NH2, is a synthetic heterobifunctional molecule. It serves as a building block in the creation of Proteolysis Targeting Chimeras (PROTACs). Its structure consists of three key components:
-
An (S,R,S)-AHPC (azetidinyl-hydroxyproline-core) moiety: This portion of the molecule acts as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2]
-
A PEG4 linker: A polyethylene (B3416737) glycol spacer with four repeating units, which provides solubility and flexibility to the final PROTAC molecule.[3]
-
A terminal primary amine (-NH2): This functional group provides a reactive site for conjugation to a ligand that targets a specific protein of interest.
The stereochemistry, denoted by (S,R,S), is crucial for its specific binding to the VHL E3 ligase.
Chemical Structure:
(A 2D chemical structure image would be placed here in a full whitepaper)
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₂H₄₉N₅O₈S | [4] |
| Molecular Weight | 663.83 g/mol | [4][5] |
| CAS Number | 2010159-57-4 | [4][5] |
| Purity | Typically ≥95% or ≥98% | [4][5] |
| Form | Solid powder | [5] |
| Storage Temperature | -20°C to 8°C | [5][] |
Mechanism of Action in Targeted Protein Degradation
This compound is a fundamental component in the construction of PROTACs. PROTACs are designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate a target protein of interest (POI).
The general mechanism, which involves a PROTAC synthesized using this compound, is as follows:
-
Ternary Complex Formation: The PROTAC molecule, consisting of the VHL ligand (from this compound), a linker, and a POI-binding ligand, simultaneously binds to both the VHL E3 ligase and the POI within the cell. This proximity induces the formation of a ternary complex.
-
Ubiquitination: Once in proximity, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and degrades the POI into smaller peptides, effectively removing it from the cell.
-
PROTAC Recycling: After inducing the degradation of the POI, the PROTAC molecule is released and can engage with another POI and E3 ligase, acting catalytically to degrade multiple protein copies.
Caption: General workflow of targeted protein degradation by a PROTAC synthesized from this compound.
Experimental Protocols: A Generalized Workflow
While specific experimental details for PROTACs synthesized using this compound are proprietary or found within specific research publications, a general workflow for the synthesis and evaluation of such a PROTAC can be outlined.
PROTAC Synthesis
The synthesis of a final PROTAC from this compound involves a standard amide coupling reaction.
-
Activation of the POI Ligand: A ligand for the protein of interest that contains a carboxylic acid functional group is activated. Common activating agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole).
-
Coupling Reaction: The activated POI ligand is then reacted with the primary amine of this compound in a suitable aprotic solvent such as DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide), often in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).
-
Purification: The resulting PROTAC is purified using standard chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product's identity and purity are confirmed by analytical methods like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Caption: A generalized workflow for the synthesis of a PROTAC using this compound.
In Vitro Evaluation of PROTAC Activity
Once synthesized, the PROTAC's ability to induce the degradation of the target protein is assessed in cell-based assays.
-
Cell Culture: A human cell line that endogenously expresses the POI and VHL is cultured under standard conditions.
-
PROTAC Treatment: The cells are treated with varying concentrations of the PROTAC for a defined period (e.g., 2, 4, 8, 16, 24 hours). A vehicle control (e.g., DMSO) is also included.
-
Cell Lysis: After treatment, the cells are harvested and lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading for subsequent analysis.
-
Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the POI and a loading control (e.g., GAPDH or β-actin). The abundance of the POI is visualized and quantified to determine the extent of degradation at different PROTAC concentrations and time points.
-
Data Analysis: The degradation concentration 50 (DC₅₀), the concentration of the PROTAC that results in 50% degradation of the POI, is calculated.
Table 2: Generalized Protocol for In Vitro PROTAC Evaluation
| Step | Description | Key Parameters |
| 1. Cell Seeding | Plate cells at a specific density in multi-well plates. | Cell line, seeding density, plate format. |
| 2. PROTAC Addition | Treat cells with a serial dilution of the PROTAC. | Concentration range, incubation time. |
| 3. Cell Lysis | Lyse cells with a suitable buffer (e.g., RIPA buffer with protease inhibitors). | Lysis buffer composition. |
| 4. Protein Analysis | Perform Western blotting to detect the levels of the POI. | Primary and secondary antibodies, loading control. |
| 5. Quantification | Quantify band intensities to determine the percentage of remaining POI. | Densitometry software. |
| 6. DC₅₀ Calculation | Plot the percentage of remaining POI against the PROTAC concentration and fit a dose-response curve. | Non-linear regression analysis. |
Conclusion and Future Directions
This compound is a valuable chemical probe and building block for the development of VHL-based PROTACs. Its well-defined structure and reactive handle allow for the modular synthesis of degraders against a wide array of protein targets. The methodologies outlined in this guide provide a foundational understanding for researchers entering the field of targeted protein degradation. Future research will likely focus on the development of novel E3 ligase ligands and linkers to expand the scope and improve the drug-like properties of PROTACs, with this compound serving as a key benchmark for VHL-recruiting degraders.
Disclaimer: The experimental protocols provided are generalized and may require optimization for specific target proteins and cell lines. Researchers should consult relevant scientific literature for detailed and validated protocols. The synthesis of chemical compounds should only be performed by trained professionals in a suitably equipped laboratory.
References
An In-depth Technical Guide on the Mechanism of Action of (S,R,S)-Ahpc-peg4-NH2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S,R,S)-Ahpc-peg4-NH2 is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation (TPD). It is not a therapeutic agent in itself but rather a high-affinity E3 ligase ligand-linker conjugate, designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule comprises three key components: the (S,R,S)-Ahpc moiety (also known as VH032), which acts as a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase; a 4-unit polyethylene (B3416737) glycol (PEG) spacer that provides optimal length and solubility; and a terminal primary amine (-NH2) group, which serves as a reactive handle for conjugation to a target protein ligand. The fundamental mechanism of action of a PROTAC synthesized from this building block is to induce proximity between a protein of interest (POI) and the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the cell's proteasome. This guide provides a comprehensive overview of its role in the PROTAC mechanism, quantitative binding data, and detailed protocols for its application.
The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that hijack the body's natural ubiquitin-proteasome system (UPS) to selectively eliminate target proteins. The UPS is a primary mechanism for protein degradation in eukaryotic cells. E3 ubiquitin ligases, a key component of this system, are responsible for recognizing specific substrate proteins and catalyzing the transfer of ubiquitin to them. A polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.
A PROTAC molecule synthesized using this compound functions by forming a ternary complex between the target protein and the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome. Because the PROTAC molecule is released after inducing ubiquitination, it can act catalytically to degrade multiple copies of the target protein.
Quantitative Data: VHL Ligand Binding Affinity
The (S,R,S)-Ahpc moiety is derived from the well-characterized VHL ligand, VH032. The binding affinity of this ligand to the VHL-ElonginB-ElonginC (VCB) complex is critical for the efficacy of the resulting PROTAC. High-affinity binding ensures efficient recruitment of the E3 ligase at low PROTAC concentrations. The binding affinities are typically determined using biophysical assays such as Fluorescence Polarization (FP), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1][2][3]
| Compound/Ligand | Assay Type | Affinity Constant | Value | Reference(s) |
| VH032 | ITC / FP | Kd | 185 nM | [2][3] |
| VH032 | TR-FRET | Ki | 33.4 nM | [1] |
| VH032 | FP | Ki | 142.1 nM | [1] |
| VH032-PEG4-amine | TR-FRET | Ki | 6.8 nM | [1] |
| VH032-PEG4-amine | FP | Ki | 181.0 nM | [1] |
| MZ1 (PROTAC Control) | TR-FRET | Ki | 6.3 nM | [1] |
Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity; lower values indicate stronger binding. Values can vary based on the specific assay conditions and constructs used.
Experimental Protocols
Protocol for PROTAC Synthesis: Amide Coupling
This protocol describes the synthesis of a PROTAC by forming an amide bond between the primary amine of this compound and a carboxylic acid-functionalized ligand for a protein of interest (POI-COOH).
Materials:
-
This compound (1.0 equivalent)
-
POI-Ligand-COOH (1.0 - 1.2 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, saturated aqueous NaHCO3, brine for workup
-
Anhydrous Na2SO4 or MgSO4
-
Solvents for purification (e.g., HPLC-grade acetonitrile, water, TFA)
Procedure:
-
Reagent Preparation: Ensure all glassware is dry. Weigh this compound and the POI-Ligand-COOH and dissolve them in a minimal amount of anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.
-
Activation: In a separate vial, dissolve HATU in anhydrous DMF.
-
Coupling Reaction: To the solution of the amine and acid, add DIPEA. Stir for 5 minutes. Then, add the HATU solution dropwise to the reaction mixture.[4]
-
Incubation: Allow the reaction to stir at room temperature. Monitor the reaction progress periodically (e.g., every 1-2 hours) by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. Reactions are typically complete within 2-12 hours.[5]
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.
Protocol for Western Blot Analysis of Protein Degradation
This protocol is used to quantify the reduction in the target protein levels within cells after treatment with the synthesized PROTAC.[6]
Materials:
-
Cell line expressing the protein of interest (POI)
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
Synthesized PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 18-24 hours) to determine the dose-response. Include a vehicle-only control.[7]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add 4X Laemmli buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Add ECL substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the POI signal to the loading control signal. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Protocol for In-Cell Ubiquitination Assay
This immunoprecipitation (IP)-based assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system. It detects the increase in poly-ubiquitinated POI.
Materials:
-
Materials from the Western Blot protocol
-
Proteasome inhibitor (e.g., MG132)
-
IP Lysis Buffer
-
Primary antibody for immunoprecipitation (e.g., anti-POI or anti-Ubiquitin)
-
Protein A/G magnetic beads
-
Primary antibody for Western blot detection (the one not used for IP)
-
Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)
Procedure:
-
Cell Treatment: Seed cells in 10 cm dishes. Treat the cells with an effective concentration of the PROTAC (e.g., the DC50 concentration) for a shorter time course (e.g., 0, 1, 2, 4 hours). Co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4 hours to allow the ubiquitinated protein to accumulate.[8]
-
Cell Lysis: Harvest and lyse cells using IP Lysis Buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-POI) overnight at 4°C.
-
Add fresh Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with Wash Buffer to remove non-specific binders.
-
-
Elution and Western Blot: Elute the protein from the beads by boiling in 1X Laemmli buffer.
-
Detection: Run the eluates on an SDS-PAGE gel and perform a Western blot as described in Protocol 4.2. Probe the membrane with an anti-Ubiquitin antibody. A smear of high-molecular-weight bands in the PROTAC-treated lanes indicates poly-ubiquitination of the POI.
Conclusion
This compound is a well-validated and highly effective building block for the construction of VHL-based PROTACs. Its high affinity for the VHL E3 ligase and the inclusion of a versatile PEG linker with a reactive amine handle make it a cornerstone reagent for researchers in targeted protein degradation. The protocols and data presented in this guide offer a robust framework for the synthesis and evaluation of novel PROTACs, facilitating the development of new therapeutics and chemical probes to explore complex biological questions.
References
- 1. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Imperative of the PEG4 Linker in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key elements: a ligand to engage the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] While initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the crucial ternary complex.[4][5]
Among the various linker archetypes, polyethylene (B3416737) glycol (PEG) chains are one of the most frequently incorporated motifs in PROTAC design.[3] Specifically, the tetraethylene glycol (PEG4) linker has become a staple for its ability to confer a favorable balance of hydrophilicity, flexibility, and length. This guide provides an in-depth technical overview of the multifaceted role of the PEG4 linker in PROTAC development, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Core Principles of PEG4 Linkers in PROTACs
The PEG4 linker consists of four repeating ethylene (B1197577) glycol units, which impart a unique and advantageous set of properties to the PROTAC molecule.
1. Enhancing Solubility and Physicochemical Properties: A primary challenge in PROTAC development is their tendency to be large, complex molecules that often fall "beyond the Rule of 5," leading to poor aqueous solubility.[6] The ether oxygens within the PEG4 backbone can act as hydrogen bond acceptors, improving the molecule's interaction with water and enhancing overall solubility.[4][5][7] This is critical for preventing aggregation and improving handling during formulation and in vivo administration.
2. Modulating Cell Permeability: The relationship between PEGylation and cell permeability is nuanced. While increased hydrophilicity can impede passive diffusion across the lipophilic cell membrane, the inherent flexibility of PEG linkers offers a distinct advantage.[4][8] PEG linkers, including PEG4, can adopt folded or "chameleon-like" conformations in nonpolar environments, effectively shielding the PROTAC's polar surface area.[4][5][8] This conformational adaptability can create a more compact and less polar structure that is better suited for membrane traversal.[4][8] However, the optimal number of PEG units is a delicate balance, as excessive PEGylation can negatively impact cellular uptake.[4]
3. Optimizing Ternary Complex Formation: The ultimate goal of a PROTAC is to induce the formation of a productive ternary complex (POI-PROTAC-E3 ligase). The length and flexibility of the linker are paramount in achieving the correct orientation for efficient ubiquitin transfer.[3] The PEG4 linker provides sufficient length (approximately 14.7 Å) and rotational freedom to allow the two ligands to bind their respective proteins effectively, increasing the probability of forming a stable and functional ternary complex.[5][] Its flexibility can help overcome the entropic penalty associated with complex formation.[5]
Data Presentation: The Impact of PEG Linkers
The choice of linker length and composition has a quantifiable impact on the physicochemical and biological properties of a PROTAC. The following tables summarize illustrative data compiled from publicly available research, highlighting the effects of modifying PEG linker length.
Table 1: Physicochemical Properties of PROTACs with Varying PEG Linker Lengths [4]
| Linker | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA |
| Alkyl C4 | 831.0 | 2.5 | 181.0 | 4 | 12 |
| PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 |
| PEG8 | 1095.2 | 3.1 | 217.9 | 4 | 18 |
Data is illustrative and compiled from various sources in the literature.[4] cLogP: Calculated octanol-water partition coefficient; TPSA: Topological Polar Surface Area; HBD: Hydrogen Bond Donors; HBA: Hydrogen Bond Acceptors.
Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability [4]
| Target | E3 Ligase | Linker | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) |
| SMARCA2 | VHL | PEG2 | 15 | >95 | 0.5 |
| SMARCA2 | VHL | PEG4 | 9 | >95 | 1.2 |
| SMARCA2 | VHL | PEG6 | 23 | >95 | 0.8 |
| BRD4 | CRBN | PEG4 | 5 | ~90 | Not Reported |
Data is illustrative and compiled from various sources in the literature.[4] DC50: Concentration for 50% maximal degradation; Dmax: Maximum level of degradation.[10] Papp: Apparent permeability coefficient.
Signaling Pathways and Experimental Workflows
Visualizing the complex processes involved in PROTAC action and development is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
Signaling Pathway
The core mechanism of any PROTAC, including those with a PEG4 linker, involves coopting the ubiquitin-proteasome pathway.
References
- 1. precisepeg.com [precisepeg.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to VHL E3 Ligase Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of von Hippel-Lindau (VHL) E3 ligase ligands, their central role in the development of Proteolysis Targeting Chimeras (PROTACs), and the experimental methodologies crucial for their characterization. As the field of targeted protein degradation (TPD) continues to offer novel therapeutic avenues for previously "undruggable" targets, a deep understanding of the core components of PROTAC technology is paramount.
Introduction: The VHL E3 Ligase in the Ubiquitin-Proteasome System
The Ubiquitin-Proteasome System (UPS) is the primary cellular machinery for the degradation of intracellular proteins, maintaining cellular homeostasis. This process involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that tags substrate proteins with ubiquitin, marking them for destruction by the 26S proteasome.[1] The E3 ubiquitin ligases, numbering over 600 in humans, provide substrate specificity to this system and are therefore attractive targets for therapeutic intervention.[2]
The von Hippel-Lindau (VHL) protein is the substrate recognition component of the Cullin 2 RING-VHL E3 ligase (CRL2VHL) complex. This complex, which also includes Elongin B, Elongin C, Cullin2, and Rbx1, plays a critical role as a tumor suppressor.[2][3] Its most well-characterized substrate is the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), a key transcription factor in the cellular response to low oxygen levels.[1][3][4]
Mechanism of Action: From Natural Substrates to PROTACs
The VHL-HIF-1α Signaling Pathway
Under normal oxygen conditions (normoxia), specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase domain-containing enzymes (PHDs).[4] This post-translational modification creates a recognition site for VHL.[4] The subsequent binding of VHL to hydroxylated HIF-1α leads to the ubiquitination and proteasomal degradation of the transcription factor, preventing its accumulation.[4]
Hijacking VHL with PROTAC Technology
PROTACs are heterobifunctional molecules engineered to co-opt the UPS for therapeutic purposes.[5][6] They consist of a ligand that binds a protein of interest (POI), another ligand that recruits an E3 ligase, and a chemical linker connecting them.[3][4]
VHL is one of the most widely used E3 ligases in PROTAC design due to the availability of well-characterized, high-affinity small molecule ligands.[3][4][5] A VHL-based PROTAC works by inducing proximity between the VHL E3 ligase complex and a target protein that is not its natural substrate.[4] This forced association results in the formation of a stable ternary complex (POI-PROTAC-VHL), leading to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[4][7] This catalytic mechanism allows sub-stoichiometric amounts of a PROTAC to eliminate a large quantity of a target protein.[7]
Quantitative Data on VHL Ligands and PROTACs
The development of VHL ligands began with peptidic molecules derived from HIF-1α.[3] A significant breakthrough was the structure-guided design of the first non-peptidic, small-molecule VHL ligands, which paved the way for potent, cell-permeable PROTACs.[1][2] The binding affinity of the ligand for VHL is a critical parameter influencing the formation of the ternary complex and the overall efficiency of the resulting PROTAC.[8]
Binding Affinities of Common VHL Ligands
Several VHL ligands have been developed, with VH032 and its derivatives being among the most frequently used. The table below summarizes the binding affinities of key VHL ligands.
| Ligand | Binding Affinity (Kd) to VHL | Measurement Method | Reference |
| Compound 1 | 4.1 µM (IC50) | Isothermal Titration Calorimetry (ITC) | |
| Compound 3 | 1.8 µM (IC50) | Isothermal Titration Calorimetry (ITC) | |
| VH032 | 185 nM | Not Specified / Fluorescence Polarization (FP) | [8][9] |
| VH101 | 44 nM | Fluorescence Polarization (FP) | [1][8] |
| VH298 | Not Specified (Potent Binder) | Not Specified |
Table 1: Comparison of binding affinities for commonly cited VHL E3 ligase ligands.
Degradation Efficiency of VHL-based PROTACs
The efficacy of a PROTAC is ultimately defined by its ability to degrade the target protein in a cellular context, measured by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation). It is important to note that degradation efficiency is a product of the entire PROTAC molecule (VHL ligand, linker, and POI ligand) and the specific cellular environment.
| PROTAC | VHL Ligand | Target | DC50 | Dmax | Cell Line | Reference |
| MZ-1 | Based on VH032 | BRD4 | ~25 nM | >90% | HeLa | [1] |
| ARV-771 | Based on VH032 | BET proteins | Not Specified | Potent Degrader | Not Specified | [3] |
| GP262 | VH032 | PI3K/mTOR | 68.0 nM (IC50) | 65.4% (Imax) | MDA-MB-231 | [10] |
| NR-11c | Not Specified | p38α | Potent Degrader | >80% | MDA-MB-231 | [7] |
Table 2: Degradation performance of representative PROTACs utilizing VHL ligands. Note: DC50 and Dmax values are highly dependent on experimental conditions.
Key Experimental Protocols
The characterization of VHL ligands and the evaluation of VHL-based PROTACs involve a suite of biochemical, biophysical, and cell-based assays.
Fluorescence Polarization (FP) Assay
-
Objective: To determine the binding affinity (Kd or IC50) of VHL ligands by measuring their ability to displace a fluorescently labeled VHL tracer ligand.[8]
-
Methodology:
-
Reagent Preparation: A purified VHL-ElonginB-ElonginC (VBC) complex is prepared.[8] A fluorescently labeled VHL ligand (e.g., a derivative of VH032) is used as a tracer. Test ligands are serially diluted.[8]
-
Assay Execution: The VBC complex and the fluorescent tracer are incubated in a low-volume 384-well plate at concentrations optimized for a stable polarization signal.
-
Competition: Serial dilutions of the unlabeled test ligand are added to the wells.
-
Measurement: The plate is incubated to reach equilibrium, and fluorescence polarization is measured using a plate reader. The decrease in polarization is proportional to the amount of tracer displaced by the test ligand.
-
Data Analysis: The data are plotted as polarization versus the logarithm of the test ligand concentration. An IC50 value is determined by fitting the curve to a suitable binding model.
-
Isothermal Titration Calorimetry (ITC)
-
Objective: To directly measure the thermodynamic parameters of binding (Kd, ΔH, ΔS) between a VHL ligand and the VBC complex.[8]
-
Methodology:
-
Sample Preparation: Purified VBC complex is placed in the sample cell of the calorimeter, and the VHL ligand is loaded into the injection syringe at a concentration typically 10-20 times higher.[8]
-
Titration: Small, sequential injections of the ligand are made into the sample cell.[8] The heat released or absorbed upon binding is measured after each injection.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to directly calculate the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).[8]
-
Western Blotting for Protein Degradation
-
Objective: To quantify the reduction in the levels of a target protein in cells treated with a PROTAC.[4]
-
Methodology:
-
Cell Treatment: Cells are cultured and treated with a range of PROTAC concentrations for a specified time (e.g., 24 hours).[7]
-
Lysis: Cells are harvested and lysed to extract total cellular proteins. Protein concentration is quantified using an assay like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of total protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the POI. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal protein loading.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a chemiluminescent substrate. The signal is captured using an imaging system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software. The level of the POI is normalized to the loading control, and the percentage of degradation is calculated relative to a vehicle-treated control.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Objective: To provide direct evidence of the PROTAC-induced ternary complex formation (POI-PROTAC-VHL) and subsequent ubiquitination within the cell.[10]
-
Methodology:
-
Cell Treatment: Cells are treated with the PROTAC, a negative control, and often a proteasome inhibitor (like MG132) to prevent the degradation of the ubiquitinated POI.[10]
-
Lysis: Cells are lysed using a gentle, non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody against either the POI or VHL, which is coupled to magnetic or agarose (B213101) beads. This "pulls down" the antibody's target protein and any interacting partners.
-
Washing and Elution: The beads are washed to remove non-specific binders, and the protein complexes are eluted.
-
Western Blot Analysis: The eluted samples are analyzed by Western blotting. To confirm ternary complex formation, the blot is probed for the presence of VHL (if the POI was pulled down) or the POI (if VHL was pulled down). To detect ubiquitination, the blot is probed with an anti-ubiquitin antibody.[10]
-
Conclusion
VHL E3 ligase ligands are foundational tools in the design and development of a major class of PROTACs. The journey from early peptide-based binders to potent, drug-like small molecules has been a critical enabler for the entire field of targeted protein degradation.[3][5] A thorough understanding of the VHL-mediated degradation pathway, combined with rigorous application of quantitative biochemical and cellular assays, is essential for the successful creation of novel protein degraders. This guide provides a framework for researchers to navigate the core principles and methodologies required to advance this promising therapeutic modality.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 7. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
(S,R,S)-Ahpc-peg4-NH2: A Technical Guide to its Synthesis and Application in Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-Ahpc-peg4-NH2, also known as VH032-PEG4-NH2, is a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs). It is a heterobifunctional molecule composed of a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, (S,R,S)-α-hydroxy-β-phenylalanine-based scaffold (AHPC), connected to a 4-unit polyethylene (B3416737) glycol (PEG) linker with a terminal primary amine. This pre-fabricated ligand-linker conjugate simplifies the synthesis of PROTACs, which are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.
The discovery of this compound was not a singular event but rather an outcome of the broader research and development efforts in the field of targeted protein degradation. As researchers sought to optimize the efficacy and physicochemical properties of VHL-recruiting PROTACs, the need for well-defined, modular linkers and potent E3 ligase ligands became apparent. This led to the development of pre-synthesized ligand-linker conjugates like this compound, which are now commercially available and widely used in the synthesis of PROTAC libraries for drug discovery.
This technical guide provides an in-depth overview of the synthesis of this compound, its chemical properties, and its role in the mechanism of action of VHL-recruiting PROTACs.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₃₂H₄₉N₅O₈S |
| Molecular Weight | 663.83 g/mol |
| CAS Number | 2010159-57-4 |
| Appearance | White to off-white solid |
| Purity (typical) | ≥95% |
| Solubility | Soluble in DMSO |
Synthesis of this compound
The synthesis of this compound can be conceptually divided into two main stages:
-
Synthesis of the VHL ligand precursor, (S,R,S)-AHPC-NH2 (also known as VH032 amine).
-
Coupling of the VH032 amine with a protected PEG linker, followed by deprotection.
The following experimental protocols are based on published, scalable methods for the synthesis of the VH032 amine and standard bioconjugation techniques for the subsequent linker attachment.
Experimental Workflow for the Synthesis of this compound
Stage 1: Detailed Protocol for the Synthesis of (S,R,S)-AHPC-NH2 (VH032 amine)
A feasible, column chromatography-free, multi-gram scale synthetic process for VH032 amine has been reported. The following is a summary of this multi-step synthesis.
Materials and Reagents:
-
(4-(4-methylthiazol-5-yl)phenyl)methanamine
-
(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
-
(S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DCM (Dichloromethane)
-
DMF (Dimethylformamide)
-
HCl in dioxane (4 M solution)
-
Methanol
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297)
Procedure:
-
Synthesis of tert-butyl (2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carboxylate:
-
Dissolve (4-(4-methylthiazol-5-yl)phenyl)methanamine and (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid in a mixture of DCM and DMF.
-
Add HATU and DIPEA to the solution and stir at room temperature overnight.
-
Work up the reaction by washing with aqueous NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by crystallization.
-
-
Boc Deprotection to yield (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide:
-
Dissolve the product from the previous step in DCM.
-
Add a 4 M solution of HCl in dioxane and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt.
-
-
Coupling with (S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid:
-
Dissolve the hydrochloride salt from the previous step and (S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid in DMF.
-
Add HATU and DIPEA and stir at room temperature overnight.
-
Work up the reaction as described in step 1 to obtain tert-butyl ((S)-1-(((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)carbonyl)-2,2-dimethylpropyl)carbamate.
-
-
Final Boc Deprotection to yield (S,R,S)-AHPC-NH2:
-
Dissolve the product from step 3 in DCM.
-
Add a 4 M solution of HCl in dioxane and stir at room temperature overnight.
-
Concentrate the reaction mixture and purify by precipitation or crystallization to obtain (S,R,S)-AHPC-NH2 as the hydrochloride salt.
-
Stage 2: Proposed Protocol for the PEGylation of (S,R,S)-AHPC-NH2
This proposed protocol is based on standard amide coupling and Boc deprotection methodologies.
Materials and Reagents:
-
(S,R,S)-AHPC-NH2 hydrochloride
-
Boc-NH-PEG4-COOH
-
HATU or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA
-
DMF
-
Trifluoroacetic acid (TFA)
-
DCM
-
Diethyl ether
Procedure:
-
Amide Coupling:
-
To a solution of (S,R,S)-AHPC-NH2 hydrochloride (1 equivalent) and Boc-NH-PEG4-COOH (1.1 equivalents) in DMF, add DIPEA (3-4 equivalents) and HATU (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours or until completion as monitored by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, Boc-protected this compound, can be purified by flash column chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected intermediate in DCM.
-
Add TFA (typically 20-50% v/v in DCM) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Once the reaction is complete, concentrate the solution under reduced pressure.
-
The crude product can be purified by precipitation from diethyl ether or by preparative HPLC to yield the final product, this compound, as a TFA salt. This can be converted to the free base or hydrochloride salt if required.
-
Role in PROTAC-Mediated Protein Degradation
This compound serves as a key component in the construction of VHL-recruiting PROTACs. The terminal amine of the PEG linker provides a convenient attachment point for a ligand that binds to a protein of interest (POI).
Mechanism of Action
The resulting PROTAC is a heterobifunctional molecule that can simultaneously bind to the VHL E3 ubiquitin ligase (via the AHPC moiety) and the target protein (via the POI ligand). This induced proximity facilitates the formation of a ternary complex between the VHL E3 ligase, the PROTAC, and the target protein.
Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to the selective removal of the target protein from the cell. The PROTAC molecule is then released and can engage in further catalytic cycles of protein degradation.
Conclusion
This compound is a valuable and versatile tool for the development of VHL-recruiting PROTACs. Its modular design, incorporating a potent VHL ligand and a flexible PEG linker with a reactive handle, streamlines the synthesis of these innovative therapeutic agents. A thorough understanding of its synthesis and mechanism of action is essential for researchers and drug development professionals working at the forefront of targeted protein degradation. The provided synthetic protocols offer a robust foundation for the laboratory-scale production of this key intermediate, enabling the exploration of new PROTACs for a wide range of therapeutic targets.
An In-depth Technical Guide to (S,R,S)-Ahpc-peg4-NH2 and its Role in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S,R,S)-Ahpc-peg4-NH2, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical identity, its role as a VHL E3 ligase ligand-linker conjugate, and its application in the rapidly advancing field of targeted protein degradation. This document consolidates available data, outlines relevant experimental methodologies, and visualizes the underlying biological pathways.
Chemical Identity and Synonyms
This compound is a synthetic molecule designed for use in PROTAC technology. It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a polyethylene (B3416737) glycol (PEG) linker with a terminal amine group, which allows for conjugation to a ligand of a target protein.
A comprehensive list of its identifiers and alternative names is provided in the table below for clarity and cross-referencing in research literature and chemical catalogs.
| Identifier Type | Value |
| IUPAC Name | (2S,4R)-1-((S)-17-Amino-2-(tert-butyl)-4-oxo-6,9,12,15-tetraoxa-3-azaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |
| Synonyms | VH032-PEG4-NH2, VHL Ligand-Linker Conjugates 4, E3 ligase Ligand-Linker Conjugates 7 Free Base |
| CAS Number | 2010159-57-4 (for the free base) |
| Molecular Formula | C₃₂H₄₉N₅O₈S |
| Molecular Weight | 663.83 g/mol (free base) |
Role in PROTAC Technology
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1][2][3] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[3]
This compound serves as a pre-fabricated "E3 ligase ligand-linker" component. The (S,R,S)-Ahpc moiety is a potent binder to the VHL E3 ligase.[4] The PEG4 linker provides appropriate spacing and physicochemical properties to facilitate the formation of a stable ternary complex between the POI, the PROTAC, and the VHL E3 ligase. The terminal amine (-NH2) group offers a convenient chemical handle for conjugation with a carboxylic acid or other reactive group on the POI ligand, enabling the modular synthesis of PROTACs.
Mechanism of Action: The Ubiquitin-Proteasome Pathway
The mechanism of action for PROTACs utilizing this compound is centered on the ubiquitin-proteasome pathway.[1][5] The process can be summarized in the following steps:
-
Ternary Complex Formation : The PROTAC, by binding to both the target protein and the VHL E3 ligase, facilitates the formation of a POI-PROTAC-VHL ternary complex.[3]
-
Ubiquitination : Within this complex, the VHL E3 ligase acts as a scaffold, bringing the target protein into proximity with an E2 ubiquitin-conjugating enzyme. This proximity allows for the transfer of ubiquitin molecules from the E2 enzyme to lysine (B10760008) residues on the surface of the target protein, resulting in polyubiquitination.[1][6]
-
Proteasomal Degradation : The polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome.[1][6] The proteasome then unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides.[1] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
The following diagram illustrates this signaling pathway.
Caption: Mechanism of action for a PROTAC utilizing this compound.
Experimental Protocols
While specific, detailed protocols for the synthesis and use of every PROTAC containing this compound are proprietary or published within specific research articles, general methodologies can be outlined.
A common method for synthesizing a PROTAC using this compound involves a standard amide bond formation with a POI ligand that has a carboxylic acid functional group.
General Procedure:
-
Dissolve the POI ligand (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a coupling agent, such as HATU (1.2 equivalents), and an organic base, like N,N-diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for a short period to activate the carboxylic acid.
-
Add a solution of this compound (1.1 equivalents) in DMF to the reaction mixture.
-
Allow the reaction to proceed at room temperature, typically for several hours to overnight, while monitoring its progress by LC-MS.
-
Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove excess reagents and byproducts.
-
The organic layer is dried, filtered, and concentrated under reduced pressure.
-
The crude product is then purified using an appropriate chromatographic technique, such as flash column chromatography or preparative HPLC, to yield the desired PROTAC.
To assess the efficacy of a synthesized PROTAC in degrading the target protein, a Western blot analysis is a standard method.
General Procedure:
-
Cell Culture and Treatment : Plate the desired cell line and allow the cells to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and appropriate controls, such as DMSO vehicle and a negative control PROTAC) for a specified period (e.g., 24 hours).
-
Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting : Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting : Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the target protein. A primary antibody for a loading control (e.g., GAPDH, β-actin) should also be used.
-
Detection : Wash the membrane and incubate with a species-appropriate secondary antibody conjugated to an enzyme (e.g., HRP). Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis : Quantify the band intensities and normalize the target protein levels to the loading control. The percentage of protein degradation can then be calculated relative to the vehicle-treated control.
Quantitative Data
Quantitative data for PROTACs is highly specific to the target protein and the cell line being investigated. The table below provides a conceptual framework for the types of data that are typically generated and should be presented when characterizing a novel PROTAC based on this compound.
| Parameter | Description | Example Value Range |
| Binding Affinity (Kd) to POI | The dissociation constant for the binding of the PROTAC to the protein of interest. | 1-1000 nM |
| Binding Affinity (Kd) to VHL | The dissociation constant for the binding of the PROTAC to the VHL E3 ligase. | 1-500 nM |
| DC₅₀ | The concentration of the PROTAC required to degrade 50% of the target protein in a specific cell line after a defined time. | 0.1-1000 nM |
| Dₘₐₓ | The maximum percentage of protein degradation achieved at saturating PROTAC concentrations. | 70-95% |
| Cellular Permeability (PAMPA) | A measure of the ability of the PROTAC to cross cell membranes, often assessed using a parallel artificial membrane permeability assay. | Varies widely |
Note: The example value ranges are illustrative and the actual values will depend on the specific PROTAC and experimental conditions.
Logical Workflow for PROTAC Development
The development of a novel PROTAC using this compound follows a logical progression from design to in vivo testing. The diagram below outlines this typical workflow.
Caption: A generalized workflow for the development of a PROTAC.
References
The Strategic Role of the Terminal Amine in (S,R,S)-Ahpc-peg4-NH2: A Technical Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The molecule (S,R,S)-Ahpc-peg4-NH2 has emerged as a pivotal building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery. This technical guide provides an in-depth analysis of the critical function of the terminal amine group (-NH2) in this E3 ligase ligand-linker conjugate. We will explore its role as a versatile reactive handle for bioconjugation, its impact on the physicochemical properties of the resulting PROTAC, and provide detailed experimental context for its application in the synthesis of these heterobifunctional molecules.
Introduction to this compound in PROTACs
PROTACs are heterobifunctional molecules comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. This compound is a pre-synthesized conjugate that incorporates a potent von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, and a flexible 4-unit polyethylene (B3416737) glycol (PEG) linker, terminating in a primary amine.[1][2][3] This design provides a streamlined approach to PROTAC synthesis, allowing researchers to focus on developing and attaching the POI ligand.
The overall mechanism of action for a PROTAC synthesized from this building block is illustrated in the signaling pathway below.
References
The Dawn of a New Therapeutic Era: A Technical Guide to PROTAC Technology
For Researchers, Scientists, and Drug Development Professionals
The landscape of modern pharmacology is undergoing a paradigm shift, moving beyond traditional inhibition-based mechanisms towards targeted protein degradation. At the forefront of this revolution is the Proteolysis Targeting Chimera (PROTAC) technology, a novel therapeutic modality that harnesses the cell's own machinery to eliminate disease-causing proteins. This technical guide provides an in-depth exploration of the core principles of PROTAC technology, offering detailed experimental methodologies, quantitative data for key molecules, and visual representations of the underlying biological processes.
Core Principles of PROTAC Technology
PROTACs are heterobifunctional molecules engineered to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3][4] Unlike traditional small molecule inhibitors that require high occupancy to block a protein's function, PROTACs act catalytically, with a single molecule capable of inducing the degradation of multiple target proteins.[5][6]
The key components of a PROTAC molecule are:
-
A Protein of Interest (POI) Ligand: This "warhead" is a molecule that specifically binds to the target protein intended for degradation.[7][8] The selection of a suitable POI ligand is the first step in PROTAC design and can be derived from known inhibitors or newly discovered binders.[9]
-
An E3 Ligase Ligand: This "anchor" recruits a specific E3 ubiquitin ligase. To date, the most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[10][11]
-
A Linker: This chemical tether connects the POI ligand and the E3 ligase ligand. The length, composition, and attachment points of the linker are critical for optimizing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and, consequently, the efficiency of protein degradation.[7][8]
The concept of PROTACs was first introduced in 2001 by Crews and Deshaies, but the technology gained significant traction with the development of small-molecule, cell-permeable E3 ligase ligands.[1][5] This breakthrough has paved the way for the development of orally bioavailable PROTACs, with several candidates now in clinical trials for various diseases, particularly cancer.[12][13]
The Ubiquitin-Proteasome System: The Engine of PROTACs
The efficacy of PROTAC technology is entirely dependent on the cell's endogenous ubiquitin-proteasome system (UPS). The UPS is the primary mechanism for regulated protein degradation in eukaryotic cells, playing a crucial role in maintaining protein homeostasis.[3][9] The process of ubiquitination involves a three-enzyme cascade:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.[3][13]
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from E1.[3][13]
-
E3 Ubiquitin Ligase: Recognizes the specific substrate (in this case, the POI brought into proximity by the PROTAC) and facilitates the transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the substrate.[3][13]
The attachment of a polyubiquitin (B1169507) chain to the POI serves as a degradation signal, targeting it to the 26S proteasome for destruction.[2][5]
Quantitative Data on Key PROTAC Molecules
The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achievable.[14] The half-maximal inhibitory concentration (IC50) is also often reported to compare the degradation activity with the inhibitory effect on cell viability.
Here, we summarize the quantitative data for several well-characterized PROTACs that have been pivotal in the field.
Table 1: Quantitative Data for Androgen Receptor (AR) and Estrogen Receptor (ER) PROTACs
| PROTAC | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference(s) |
| ARV-110 | AR | CRBN | VCaP | < 1 | > 90 | - | [15][16] |
| ARV-471 | ERα | CRBN | MCF-7 | ~1 | > 90 | 1.1 | [1][17][][19] |
| T47D | - | - | 1.1 | [17] | |||
| BT474 | - | > 90 | - | [17] | |||
| CAMA-1 | - | > 90 | - | [17] | |||
| ZR-75-1 | - | > 90 | - | [17] | |||
| ERD-308 | ERα | VHL | MCF-7 | 0.17 | > 95 | - | [19] |
| T47D | 0.43 | > 95 | - | [19] |
Table 2: Quantitative Data for BRD4 PROTACs
| PROTAC | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference(s) |
| ARV-771 | BRD2/3/4 | VHL | 22Rv1 | < 5 | - | < 1 (c-Myc) | [6][14][20][21] |
| MZ1 | BRD4 | VHL | HeLa | 30-100 | > 95 | - | [11][14] |
| H661 | 8 | Complete at 100 nM | - | [14] | |||
| H838 | 23 | Complete at 100 nM | - | [14] | |||
| dBET1 | BRD4 | CRBN | MV4-11 | - | - | 0.27 | [22][23] |
| Kasumi-1 | - | - | 0.15 | [22][23] | |||
| NB4 | - | - | 0.34 | [22][23] | |||
| THP-1 | - | - | 0.36 | [22][23] | |||
| ARV-825 | BRD4 | CRBN | 22RV1 | < 1 | - | - | [14] |
| NAMALWA | 1 | - | - | [14] | |||
| CA46 | 1 | - | - | [14] |
Table 3: Quantitative Data for Other Notable PROTACs
| PROTAC | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference(s) |
| SIAIS178 | BCR-ABL | VHL | K562 | - | - | 24 | [24] |
| dCDK9-202 | CDK9 | CRBN | TC-71 | 3.5 | > 99 | 8.5 | [9] |
| PROTAC CDK9 degrader-6 | CDK9 | - | MV4-11 | 100 (CDK942) | - | - | [25] |
| 140 (CDK955) | [25] | ||||||
| AT1 | BRD4 | VHL | HeLa | 30-100 | > 95 | - | [11] |
Detailed Experimental Protocols
The successful development and characterization of PROTACs rely on a suite of robust experimental assays. Below are detailed methodologies for key experiments cited in PROTAC research.
Western Blotting for Protein Degradation
This is the most common method to visualize and semi-quantify the degradation of a target protein.
-
Cell Culture and Treatment: Plate cells at an appropriate density to achieve 70-80% confluency at the time of treatment. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST). Incubate with a primary antibody against the POI overnight at 4°C. Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin). Plot normalized protein levels against PROTAC concentration to determine DC50 and Dmax.
Quantitative Mass Spectrometry for Proteome-wide Selectivity
This technique provides an unbiased assessment of a PROTAC's selectivity by quantifying changes across the entire proteome.
-
Sample Preparation: Treat cells with the PROTAC and appropriate controls. Lyse cells, reduce, alkylate, and digest proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Separate peptides by liquid chromatography and analyze by tandem mass spectrometry. Data can be acquired in either data-dependent (DDA) or data-independent (DIA) acquisition mode.[17]
-
Data Analysis: Process the raw mass spectrometry data using software such as MaxQuant or Spectronaut to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.[17]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Cell Treatment and Lysis: Treat cells with the PROTAC. Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against either the POI or the E3 ligase, coupled to protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binders. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the other components of the expected ternary complex.
Ubiquitination Assay
This assay directly demonstrates that the PROTAC induces ubiquitination of the POI.
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Lyse cells in a denaturing buffer containing SDS to disrupt non-covalent interactions.
-
Immunoprecipitation: Dilute the lysate to reduce the SDS concentration and immunoprecipitate the POI using a specific antibody.
-
Western Blot Analysis: Elute the immunoprecipitated protein and analyze by Western blot using an anti-ubiquitin antibody to detect the polyubiquitin chain.[]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses whether the PROTAC binds to its intended target in a cellular context by measuring changes in the thermal stability of the target protein.
-
Cell Treatment: Treat intact cells or cell lysates with the PROTAC or vehicle control.
-
Thermal Challenge: Heat the samples across a range of temperatures.
-
Protein Extraction and Quantification: Lyse the cells and separate the soluble fraction (containing folded, stable proteins) from the precipitated fraction by centrifugation.
-
Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods. An increase in the melting temperature of the target protein in the presence of the PROTAC indicates binding.[5]
Cell Viability/Cytotoxicity Assay
These assays determine the effect of the PROTAC on cell proliferation and health.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations.
-
Assay: After a set incubation period (e.g., 72 hours), add a reagent such as MTT, resazurin, or a reagent for an ATP-based assay (e.g., CellTiter-Glo).
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot against the PROTAC concentration to determine the IC50 value.[15]
Visualizing PROTAC Mechanisms and Workflows
Graphical representations are invaluable for understanding the complex processes involved in PROTAC technology. The following diagrams, generated using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical workflow for PROTAC drug discovery and development.
Caption: Signaling pathway affected by BRD4-targeting PROTACs.
Conclusion and Future Perspectives
PROTAC technology represents a paradigm shift in drug discovery, offering the potential to target proteins previously considered "undruggable" and to overcome mechanisms of resistance to traditional inhibitors. The catalytic nature of PROTACs allows for potent and sustained protein knockdown at substoichiometric concentrations. As our understanding of the complex interplay between PROTAC structure, ternary complex formation, and degradation efficiency deepens, the rational design of next-generation degraders will continue to accelerate. The ongoing clinical trials of several PROTAC molecules hold the promise of delivering a new class of transformative medicines for a wide range of diseases. This technical guide provides a foundational understanding for researchers poised to contribute to this exciting and rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biopharma.co.uk [biopharma.co.uk]
- 25. researchgate.net [researchgate.net]
The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to Ternary Complex Formation in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically by inducing the formation of a key intermediary species: the ternary complex.[3][4] This guide provides a comprehensive technical overview of the principles governing ternary complex formation, the state-of-the-art methodologies used for its characterization, and the critical implications for the rational design of effective protein degraders.
The PROTAC Mechanism: A Ternary Complex-Mediated Process
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker.[5][6] One ligand, the "warhead," binds to the protein of interest (POI), while the other engages a component of an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL).[1] By simultaneously binding both the POI and the E3 ligase, the PROTAC acts as a molecular bridge, inducing their proximity and assembling a "POI-PROTAC-E3 ligase" ternary complex.[][8]
The formation of this complex is the crucial first step in the targeted degradation pathway.[9] Within the ternary complex, the E3 ligase is positioned to catalyze the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[10] This polyubiquitination serves as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome.[] The PROTAC is then released to engage another POI and E3 ligase, enabling its substoichiometric, catalytic mode of action.[1]
Cooperativity: The Synergy in Ternary Complex Formation
The stability and concentration of the ternary complex are paramount to the efficiency of protein degradation. A key parameter governing its formation is cooperativity (α) . Cooperativity describes the influence that the binding of one protein partner has on the PROTAC's affinity for the other.[11] It is calculated as the ratio of the dissociation constant (KD) for binary complex formation to the KD for ternary complex formation.[12][13]
α = KD (binary) / KD (ternary) [12]
-
Positive Cooperativity (α > 1): The binding of the first protein partner increases the PROTAC's affinity for the second. This is often due to favorable new protein-protein interactions (PPIs) being formed at the interface between the POI and the E3 ligase within the ternary complex.[11][14] Positive cooperativity leads to a more stable and longer-lived ternary complex, which generally results in more efficient and sustained protein degradation.[15]
-
Negative Cooperativity (α < 1): The binding of the first protein partner decreases the PROTAC's affinity for the second. This can occur if there are steric clashes or unfavorable electrostatic interactions between the two proteins when brought together by the PROTAC.
-
No Cooperativity (α = 1): The binding events are independent, and the stability of the ternary complex is simply the product of the individual binary binding affinities.
The phenomenon known as the "hook effect" is a direct consequence of the equilibria between binary and ternary complexes.[11][15] At very high concentrations, the PROTAC can saturate both the POI and the E3 ligase independently, forming binary complexes that cannot assemble into the productive ternary complex.[10][15] This leads to a decrease in degradation efficiency at high PROTAC doses, resulting in a characteristic bell-shaped dose-response curve in many cellular and biochemical assays.[6][15]
Biophysical Assays for Ternary Complex Characterization
A variety of biophysical techniques are employed to quantify the thermodynamics and kinetics of ternary complex formation. These in vitro assays, using purified proteins, are essential for understanding structure-activity relationships (SAR) and guiding the rational design of PROTACs.[16][17]
Key Biophysical Methods
| Method | Measures | Advantages | Considerations |
| Surface Plasmon Resonance (SPR) | Kinetics (kon, koff), Affinity (KD) | Real-time, label-free, provides kinetic data, high sensitivity.[12][13] | One protein must be immobilized; potential for mass transport limitations.[18] |
| Isothermal Titration Calorimetry (ITC) | Thermodynamics (ΔH, ΔS, KD), Stoichiometry (n) | In-solution, label-free, provides full thermodynamic profile.[16][19] | Requires large amounts of pure protein; lower throughput.[19] |
| Biolayer Interferometry (BLI) | Kinetics (kon, koff), Affinity (KD) | Real-time, label-free, higher throughput than SPR.[17][20] | Lower sensitivity than SPR; requires protein immobilization. |
| Time-Resolved FRET (TR-FRET) | Proximity-based binding | Homogeneous assay, high-throughput screening (HTS) compatible.[19][21] | Requires protein labeling with fluorescent tags; indirect measurement. |
| AlphaLISA | Proximity-based binding | Homogeneous, highly sensitive, HTS compatible.[6][] | Requires labeled proteins and specific antibody-coated beads. |
| Fluorescence Polarization (FP) | Binding affinity (KD) | Homogeneous, in-solution, relatively simple setup.[19] | Requires a fluorescently labeled component; size difference needed. |
| Nuclear Magnetic Resonance (NMR) | Binding affinity, structural changes | Provides atomic-level detail, can detect weak interactions.[14][17] | Requires large protein amounts, specialized equipment, lower throughput. |
Quantitative Data Summary
The following table summarizes representative biophysical data for the well-characterized PROTAC MZ1, which targets BET bromodomain proteins (BRD2, BRD3, BRD4) for degradation via the VHL E3 ligase.
| Interaction | Technique | KD (nM) | kon (105 M-1s-1) | koff (10-3 s-1) | Cooperativity (α) | Reference(s) |
| MZ1 + VHL (Binary) | SPR | 29 | - | - | - | [16][20] |
| MZ1 + VHL (Binary) | ITC | 66 | - | - | - | [16][20] |
| MZ1 + Brd4BD2 (Binary) | SPR | 1 | - | - | - | [16][20] |
| MZ1 + Brd4BD2 (Binary) | ITC | 4 | - | - | - | [16][20] |
| (VHL)-MZ1-Brd4BD2 (Ternary) | SPR | 1.1 | 1.7 | 1.8 | ~26 | [12][20] |
| (VHL)-MZ1-Brd4BD2 (Ternary) | ITC | 4.4 | - | - | ~15 | [20] |
| (VHL)-MZ1-Brd2BD2 (Ternary) | SPR | 1.4 | 1.9 | 2.6 | ~21 | [12] |
| (VHL)-MZ1-Brd3BD2 (Ternary) | SPR | 28 | 0.8 | 23 | ~1 | [12] |
Note: Ternary KD values are measured for the binding of the PROTAC:POI binary complex to the E3 ligase.
Experimental Protocols: A Closer Look
Detailed and robust experimental design is crucial for obtaining high-quality, reproducible data. Below are generalized protocols for key biophysical assays.
Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Analysis
This protocol describes a common setup where the E3 ligase is immobilized on the sensor chip.[12][13]
-
Immobilization:
-
Prepare a sensor chip (e.g., Series S CM5 or SA chip for biotinylated protein).
-
Activate the surface using standard amine coupling chemistry (EDC/NHS) if not using a streptavidin (SA) chip.
-
Immobilize the purified E3 ligase (e.g., VHL complex) to the desired density (e.g., ~100 RU for binary, lower for ternary to avoid mass transport).[18][20] A reference flow cell should be prepared by activating and deactivating the surface without protein.
-
-
Binary Affinity Measurement:
-
Prepare a dilution series of the PROTAC in running buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.4).[20]
-
Inject the PROTAC concentrations over the E3 ligase and reference flow cells.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the surface between cycles if necessary.
-
-
Ternary Affinity Measurement:
-
Prepare a dilution series of the PROTAC as in the binary experiment.
-
To each PROTAC dilution, add a constant, near-saturating concentration of the purified POI (e.g., Brd4BD2).
-
Inject these PROTAC:POI mixtures over the E3 ligase and reference surfaces.
-
Monitor the binding response, which now represents the formation of the ternary complex.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active cell data.
-
Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir for kinetics, or steady-state affinity) to determine KD, kon, and koff.
-
Calculate cooperativity (α) using the KD values from the binary and ternary experiments.
-
Isothermal Titration Calorimetry (ITC) Protocol
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic signature.[16][20]
-
Sample Preparation:
-
Thoroughly dialyze both protein partners (e.g., VHL and Brd4BD2) and the PROTAC into the identical buffer to minimize heats of dilution.
-
Degas all solutions immediately before the experiment.
-
Determine accurate protein and PROTAC concentrations.
-
-
Binary Titration (PROTAC into E3):
-
Load the ITC syringe with a concentrated solution of the PROTAC (typically 10-15x the expected KD).
-
Fill the sample cell with the purified E3 ligase at a concentration that satisfies the 'c-window' (1 < c < 1000).
-
Perform a series of small injections (e.g., 2-3 µL) of the PROTAC into the E3 ligase solution while monitoring the heat change.
-
-
Ternary Titration (PROTAC:POI into E3):
-
Prepare a pre-formed binary complex by mixing the PROTAC and the POI at a molar ratio that ensures saturation (e.g., 1:1.2).
-
Load the ITC syringe with this PROTAC:POI complex.
-
Fill the sample cell with the purified E3 ligase.
-
Perform the titration as described for the binary experiment. The measured heat change now corresponds to the formation of the ternary complex.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n).
-
Calculate the Gibbs free energy (ΔG) and entropy change (ΔS).
-
Calculate cooperativity (α) from the binary and ternary KD values.
-
Cellular Assays: Probing the Complex in its Native Environment
While biophysical assays are powerful, it is crucial to confirm ternary complex formation within living cells, where factors like protein concentration, localization, and post-translational modifications play a role.[9][22]
-
NanoBRET/FRET: These assays use resonance energy transfer between a donor (e.g., NanoLuc luciferase) and an acceptor (e.g., HaloTag-fluorophore) fused to the POI and E3 ligase, respectively.[8][16] Ternary complex formation brings the donor and acceptor into proximity, generating a measurable signal that can be monitored in real-time.[2][9]
-
Co-immunoprecipitation (Co-IP): This classic technique involves using an antibody to pull down the POI or E3 ligase from cell lysates. The presence of the other binding partners (E3/POI and PROTAC) in the immunoprecipitated complex is then detected by Western blotting, confirming their interaction.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of the POI. The formation of a stable ternary complex can increase the melting temperature of the POI, which can be detected by quantifying the amount of soluble protein remaining after a heat shock.
Structural Biology: Visualizing the Ternary Complex
Obtaining high-resolution structural information is the gold standard for understanding the molecular basis of cooperativity and selectivity.[][23]
-
X-ray Crystallography: Has provided the first atomic-level snapshots of PROTAC-induced ternary complexes, such as the VHL:MZ1:Brd4BD2 structure.[4][24] These structures have been instrumental in revealing the specific protein-protein and protein-linker contacts that stabilize the complex and drive positive cooperativity.[24]
-
Cryo-Electron Microscopy (Cryo-EM): Is becoming an increasingly valuable tool, especially for larger or more dynamic complexes that are difficult to crystallize.[15]
-
Computational Modeling: In the absence of experimental structures, computational docking and molecular dynamics simulations can predict potential ternary complex conformations and rationalize observed SAR.[10][23]
Conclusion
The formation of a stable and productive ternary complex is the cornerstone of PROTAC efficacy. A deep, quantitative understanding of this process, from its thermodynamic drivers and kinetic stability to its structural underpinnings, is essential for the successful design and optimization of next-generation protein degraders. By integrating a suite of complementary biophysical, cellular, and structural techniques, researchers can elucidate the complex interplay between the PROTAC, the target, and the E3 ligase. This knowledge is critical for overcoming challenges in the field and unlocking the full therapeutic potential of targeted protein degradation.
References
- 1. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. resources.revvity.com [resources.revvity.com]
- 8. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oxfordglobal.com [oxfordglobal.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. tandfonline.com [tandfonline.com]
- 20. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 21. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. biorxiv.org [biorxiv.org]
- 24. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to (S,R,S)-Ahpc-peg4-NH2: A Key Building Block in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of (S,R,S)-Ahpc-peg4-NH2, a critical heterobifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, enabling the targeted degradation of specific proteins of interest.
Core Molecular Data
This compound, also known as VH032-PEG4-NH2, is a cornerstone for researchers designing novel therapeutics based on targeted protein degradation. Its physicochemical properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₂H₄₉N₅O₈S | [1][2][3] |
| Molecular Weight | 663.83 g/mol (free base) | [1][3] |
| Synonyms | VH032-PEG4-NH2, VHL Ligand-Linker Conjugates 4, E3 ligase Ligand-Linker Conjugates 7 Free Base | [1] |
| CAS Number | 2010159-57-4 | [2][3] |
| Appearance | Solid | [4] |
| Storage Conditions | -20°C | [2][3] |
Role in Targeted Protein Degradation: The PROTAC Mechanism
This compound serves as a linker-ligand conjugate in the construction of PROTACs. A PROTAC is a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to eliminate a specific target protein.[5]
The process unfolds in a catalytic cycle:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase (in this case, VHL, recruited by the AHPC moiety). This brings the POI and the E3 ligase into close proximity, forming a ternary complex.[5]
-
Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, which then unfolds and degrades the target protein into smaller peptides.
-
Recycling : The PROTAC molecule is released after inducing ubiquitination and can participate in further rounds of degradation.
A prominent example of a PROTAC that utilizes a VHL ligand connected by a PEG linker is MZ1 . MZ1 targets the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, for degradation.[5][6][7][8]
Signaling Pathway for MZ1-Mediated BRD4 Degradation
The following diagram illustrates the catalytic cycle of BRD4 degradation induced by the MZ1 PROTAC, which employs a VHL ligand similar to the (S,R,S)-Ahpc core.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Experimental Protocols
Synthesis of this compound
While this compound is commercially available, its synthesis involves the coupling of the core VHL ligand, VH032 amine, with a suitable PEG linker. The synthesis of VH032 amine is a multi-step process.[9][10] Below is a representative, generalized protocol for the final coupling step.
Objective: To couple a Boc-protected PEG4-acid linker to the VH032 amine, followed by deprotection to yield the final product.
Materials:
-
VH032 amine ((2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)
-
Boc-NH-PEG4-COOH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide), anhydrous
-
DCM (Dichloromethane), anhydrous
-
TFA (Trifluoroacetic acid)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)
Procedure:
-
Amide Coupling:
-
Dissolve Boc-NH-PEG4-COOH (1.2 equivalents) and HATU (1.3 equivalents) in anhydrous DMF.[10]
-
Add DIPEA (3.5 equivalents) to the solution and stir for 5 minutes at room temperature.[10]
-
Add a solution of VH032 amine (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected intermediate in a 1:1 mixture of DCM and TFA.[10]
-
Stir the solution at 0°C for 1 hour.[10]
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with DCM multiple times to remove residual TFA.
-
The resulting product, this compound, can be further purified if necessary, often as a TFA or HCl salt.
-
Characterization of PROTAC Activity: Western Blot for BRD4 Degradation
This protocol provides a method to assess the efficacy of a BRD4-targeting PROTAC, such as MZ1, in a cellular context.
Objective: To measure the dose-dependent degradation of BRD4 protein in a human cell line (e.g., HeLa or MDA-MB-231) following treatment with a PROTAC.
Materials:
-
Human cell line expressing BRD4
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
PROTAC stock solution in DMSO
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-BRD4, Mouse anti-GAPDH (loading control)
-
Secondary antibodies: HRP-conjugated goat anti-rabbit IgG, HRP-conjugated goat anti-mouse IgG
-
ECL chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.
-
Treat cells with increasing concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells by adding ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-BRD4 and anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities to determine the relative levels of BRD4 protein, normalized to the GAPDH loading control, across the different treatment conditions.
-
Experimental Workflow Diagram
The following diagram outlines the typical workflow for evaluating a novel PROTAC.
Caption: A typical experimental workflow for PROTAC evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. molnova.cn [molnova.cn]
- 4. This compound [cnreagent.com]
- 5. benchchem.com [benchchem.com]
- 6. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Handling of VHL Ligands: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects of safety and handling for Von Hippel-Lindau (VHL) ligands, which are integral components in the development of Proteolysis Targeting Chimeras (PROTACs). Given their increasing importance in targeted protein degradation, a thorough understanding of their properties, handling procedures, and associated biological pathways is paramount for ensuring laboratory safety and experimental success.
Introduction to VHL Ligands and their Role in PROTACs
The Von Hippel-Lindau (VHL) protein is the substrate recognition component of the VHL E3 ubiquitin ligase complex.[1] Under normal oxygen conditions (normoxia), VHL recognizes and targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent degradation by the proteasome.[2][3] This natural process is a critical regulator of the cellular response to changes in oxygen levels.[2]
PROTACs are heterobifunctional molecules that leverage this cellular machinery for therapeutic purposes. They consist of a ligand that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a linker.[2] VHL is a commonly utilized E3 ligase in PROTAC design due to the well-characterized interaction with its ligands.[2] By inducing the proximity of the POI to the VHL E3 ligase complex, PROTACs trigger the ubiquitination and degradation of the target protein.[2]
Physicochemical and Safety Data of Common VHL Ligands
The safe and effective use of VHL ligands necessitates a clear understanding of their chemical and physical properties, as well as their potential hazards. While comprehensive toxicological data for many research-grade VHL ligands is limited, available information and analogies to similar potent compounds can guide handling procedures.
Table 1: Physicochemical Properties of Representative VHL Ligands
| Ligand Name | Molecular Formula | Molecular Weight ( g/mol ) | General Solubility | Notes |
| VH032 | C₂₄H₃₂N₄O₄S | 472.6[4] | Soluble in DMSO.[4] | A foundational VHL ligand used in many PROTACs.[5] |
| VHL Ligand 1 (hydrochloride) | C₂₂H₃₀N₄O₃S · HCl | 467.0 | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 10 mg/ml | A building block for PROTAC synthesis, including MZ1. |
| (S,R,S)-AHPC-Me (VHL ligand 2) | C₂₃H₃₂N₄O₃S | 444.6 | Not explicitly stated, but used in the synthesis of ARV-771. | A derivative of (S,R,S)-AHPC used for PROTAC development. |
| VHL Ligand 8 | C₂₇H₃₆N₄O₅S | 528.66 | Not explicitly stated, but used in the synthesis of ARD-266. | A VHL ligand incorporated into a potent Androgen Receptor degrader.[2] |
Table 2: Safety and Hazard Information for a Representative VHL Ligand
| Parameter | VHL Ligand 1 (hydrochloride) | General Considerations for VHL Ligands |
| Acute Toxicity | No irritant effect on skin or eyes. No sensitizing effects known.[6] | As potent small molecules, VHL ligands should be handled with care. Assume they are potentially toxic and avoid direct contact. |
| Carcinogenicity/Mutagenicity | Data not available. | For novel compounds, these properties are often unknown. Handle as potentially hazardous. |
| Hazardous Decomposition | No dangerous decomposition products known under normal conditions.[6] | Thermal decomposition may release toxic fumes. Avoid excessive heat. |
| Stability | Stable for ≥ 4 years when stored at -20°C. | Store in a cool, dry, and dark place as recommended by the supplier. Avoid repeated freeze-thaw cycles. |
Occupational Exposure and Control Banding
Due to the high potency and limited toxicological data for many VHL ligands, a conservative approach to exposure control is essential. The principles of Control Banding (CB) or Occupational Exposure Banding (OEB) should be applied.[7][8] This strategy categorizes compounds into bands based on their potential hazard, guiding the implementation of appropriate control measures.[9]
Given their biological activity at low concentrations, VHL ligands and the PROTACs derived from them can be considered potent compounds. For many potent active pharmaceutical ingredients (APIs), Occupational Exposure Limits (OELs) are in the range of <1 to 10 µg/m³.[10] In the absence of specific OELs for VHL ligands, it is prudent to handle them in a manner consistent with a high-potency category (e.g., OEB 4 or 5), which corresponds to an OEL of <10 µg/m³.[10][11]
This necessitates the use of containment solutions to minimize airborne exposure, such as:
-
Chemical fume hoods for all manipulations of powders and solutions.
-
Glove boxes or isolators for handling larger quantities or for procedures with a high risk of aerosol generation.[11]
-
Closed-system transfers whenever possible.
Safety and Handling Procedures
Adherence to standard laboratory safety protocols is mandatory when working with VHL ligands. The following procedures are of particular importance:
Personal Protective Equipment (PPE)
-
Gloves: Wear two pairs of nitrile gloves when handling VHL ligands. Change gloves immediately if contaminated.
-
Eye Protection: Safety glasses with side shields are the minimum requirement. For handling powders or when there is a splash risk, chemical splash goggles and a face shield are recommended.
-
Lab Coat: A fully buttoned lab coat should be worn at all times. Consider a disposable gown for procedures with a high risk of contamination.
-
Respiratory Protection: For weighing or manipulating powders outside of a containment system (not recommended), a NIOSH-approved respirator (e.g., N95 or higher) is necessary.
Engineering Controls
-
Always handle VHL ligands in a certified chemical fume hood with adequate airflow.
-
Ensure safety showers and eyewash stations are readily accessible and tested regularly.
Waste Disposal
Due to their potential potency and unknown long-term effects, VHL ligand waste should be treated as hazardous chemical waste.[12][13]
-
Solid Waste: All contaminated solid materials (e.g., pipette tips, gloves, weigh paper, vials) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing VHL ligands in a sealed, properly labeled, and chemically compatible container. Do not dispose of VHL ligand solutions down the drain.[1]
-
Sharps: Needles and other sharps used for injections of VHL ligand solutions must be disposed of in a designated sharps container for cytotoxic waste.[12]
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with VHL ligands using an appropriate cleaning agent (e.g., a detergent solution followed by a solvent rinse, if compatible with the materials).
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[6] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a large amount of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[14][15] If they are having difficulty breathing, call for emergency medical assistance.
-
Ingestion: Do NOT induce vomiting.[14][16] Seek immediate medical attention and provide the Safety Data Sheet (SDS) of the compound to the medical personnel if available.
VHL Signaling Pathway and Experimental Workflows
A fundamental understanding of the VHL signaling pathway is crucial for researchers working with VHL ligands. The following diagrams, generated using the DOT language, illustrate the key biological pathway and a general experimental workflow for characterizing VHL ligand-based PROTACs.
Caption: The VHL-HIF signaling pathway under normoxic and hypoxic conditions.
Caption: A generalized experimental workflow for the development and characterization of VHL-based PROTACs.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involved in the characterization of VHL ligands and their corresponding PROTACs.
Synthesis of a Representative VHL Ligand (VH032)
The synthesis of VH032, a widely used VHL ligand, is a multi-step process. The following is a generalized workflow based on published methods.[11][17]
Starting Materials:
-
(S)-1-(4-bromophenyl)ethanamine
-
Boc-L-hydroxyproline (Boc-L-Hyp)
-
Boc-L-tert-leucine
-
Coupling reagents (e.g., HATU, DIPEA)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd-PEPPSI-IPr)
-
Solvents (e.g., DMF, DMA, DCM, TFA)
Generalized Synthesis Steps:
-
Amidation: Couple Boc-L-Hyp with (S)-1-(4-bromophenyl)ethanamine using a standard peptide coupling reagent like HATU in the presence of a base such as DIPEA in a solvent like DMF.
-
C-H Arylation: Perform a palladium-catalyzed C-H arylation of 4-methylthiazole with the bromophenyl intermediate from the previous step. This is a critical step, and catalysts like Pd-PEPPSI-IPr have been shown to be effective.[17]
-
Boc Deprotection: Remove the Boc protecting group from the hydroxyproline (B1673980) nitrogen using an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).
-
Second Amidation: Couple the deprotected intermediate with Boc-L-tert-leucine using a coupling reagent like HATU and a base like DIPEA in DMF.
-
Final Boc Deprotection: Remove the final Boc protecting group from the tert-leucine moiety using TFA in DCM to yield VH032.
-
Purification: Purify the final product using techniques such as flash column chromatography or preparative HPLC. Characterize the product by NMR and mass spectrometry to confirm its identity and purity.
VHL Ligand Binding Assays
This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand (tracer) by the test compound.[8][10][18]
Materials:
-
Purified recombinant VHL complex (VHL/Elongin B/Elongin C)
-
Fluorescently labeled VHL ligand (e.g., BDY FL VH032)[18]
-
Test VHL ligand
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.05% Tween-20)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test VHL ligand in assay buffer.
-
In a 384-well plate, add the test ligand dilutions.
-
Add a fixed concentration of the VHL complex to each well.
-
Add a fixed concentration of the fluorescently labeled VHL ligand to each well.
-
Include controls: "blank" (buffer only), "no compound" (VHL complex and tracer), and a positive control inhibitor (e.g., VH298).[10]
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization on a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the change in millipolarization (mP) units and plot against the log of the test ligand concentration to determine the IC₅₀ value.
ITC directly measures the heat change upon binding of a ligand to a protein, providing thermodynamic parameters of the interaction.[3][19]
Materials:
-
Purified recombinant VHL complex
-
Test VHL ligand
-
Identical, degassed buffer for both protein and ligand solutions (dialysis is recommended)
-
Isothermal titration calorimeter
Procedure:
-
Thoroughly clean the sample cell and injection syringe of the ITC instrument.
-
Load the VHL complex (typically 10-50 µM) into the sample cell.
-
Load the test VHL ligand (typically 10-20 times the protein concentration) into the injection syringe.[19]
-
Perform a series of small, timed injections of the ligand into the protein solution while monitoring the heat evolved or absorbed.
-
Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the binding data and fit the resulting isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in vitro to confirm that a PROTAC can induce the ubiquitination of the POI by the VHL E3 ligase complex.[20][21]
Materials:
-
Recombinant E1 activating enzyme (e.g., UBA1)
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant Ubiquitin
-
Recombinant VHL E3 ligase complex
-
Recombinant POI
-
PROTAC
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
SDS-PAGE gels and Western blot reagents
-
Antibodies against the POI and ubiquitin
Procedure:
-
In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, VHL complex, POI, and ATP in the reaction buffer.
-
Add the PROTAC at various concentrations. Include a no-PROTAC control.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western blot using a primary antibody against the POI to detect higher molecular weight bands corresponding to ubiquitinated POI. A parallel blot with an anti-ubiquitin antibody can also be performed.
Conclusion
VHL ligands are powerful tools in the rapidly advancing field of targeted protein degradation. Their effective and safe use is contingent upon a comprehensive understanding of their chemical nature, biological function, and potential hazards. By implementing robust safety protocols, including the use of appropriate personal protective equipment and engineering controls, and by adhering to established waste disposal and emergency procedures, researchers can minimize risks and foster a safe laboratory environment. The detailed experimental protocols provided in this guide offer a framework for the rigorous characterization of VHL ligands and the PROTACs derived from them, ultimately contributing to the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 7. Control banding - Wikipedia [en.wikipedia.org]
- 8. CCOHS: Control Banding [ccohs.ca]
- 9. escopharma.com [escopharma.com]
- 10. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 11. What is an OEB 5 compound? [affygility.com]
- 12. danielshealth.ca [danielshealth.ca]
- 13. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 14. sites.allegheny.edu [sites.allegheny.edu]
- 15. Inhaled substance or object | healthdirect [healthdirect.gov.au]
- 16. 7.4.2 Ingestion | Environment, Health and Safety [ehs.cornell.edu]
- 17. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. Control Banding | Control Banding | CDC [cdc.gov]
- 21. anses.fr [anses.fr]
The Impact of PEGylation on PROTAC Linker Solubility: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules, which recruit an E3 ubiquitin ligase to a protein of interest (POI), are often large and lipophilic, leading to challenges in aqueous solubility and overall drug-like properties. The linker connecting the two ligands of a PROTAC is a critical determinant of its efficacy, and the incorporation of polyethylene (B3416737) glycol (PEG) chains has emerged as a cornerstone strategy to enhance solubility and optimize pharmacokinetic profiles. This technical guide provides a comprehensive overview of the role of PEGylated linkers in improving PROTAC solubility, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
The Role of PEG Linkers in Enhancing PROTAC Solubility
PROTACs, by their nature of bridging two distinct proteins, often possess high molecular weights and complex structures that can lead to poor aqueous solubility.[1][2] This can impede formulation, reduce bioavailability, and limit their therapeutic potential.[3] PEG linkers, composed of repeating ethylene (B1197577) glycol units, are a well-established method to counteract this issue.[1][3]
The hydrophilic nature of the PEG chain increases the overall polarity of the PROTAC molecule, facilitating its interaction with aqueous environments.[4][5] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, further promoting solubility in water.[1] The flexibility of PEG linkers can also be advantageous, potentially allowing the PROTAC to adopt conformations that shield hydrophobic regions and present a more soluble face to the solvent.[6]
Quantitative Analysis of PEGylated PROTAC Solubility
The following table summarizes the experimentally determined thermodynamic solubility of a selection of commercially available PROTACs, some of which feature PEGylated linkers. This data, extracted from a study by García-Jiménez et al. (2022), demonstrates the range of solubilities observed in PROTACs and provides a basis for understanding the influence of their structural components, including the linker.[7]
Table 1: Thermodynamic Aqueous Solubility of Selected Commercial PROTACs [7]
| PROTAC Name | E3 Ligase Ligand | Linker Type | Thermodynamic Solubility (log S) | Solubility Classification |
| MZ1 | VHL | PEGylated | -4.42 | Intermediate |
| dBET1 | CRBN | PEGylated | -5.01 | Low |
| ARV-771 | VHL | PEGylated | -5.25 | Low |
| dBET57 | CRBN | Alkyl/Ether | -4.52 | Intermediate |
| ZXH-3-26 | CRBN | Alkyl | -5.53 | Low |
| AT1 | VHL | Alkyl/Ether | -6.04 | Low |
| BSJ-03-123 | CRBN | Alkyl | -6.55 | Low |
| VZ185 | VHL | Alkyl | -4.89 | Low |
| CM11 | VHL | PEGylated | -3.99 | High |
| CMP98 | VHL | PEGylated | -3.85 | High |
| BRD9-Degrader-A | VHL | PEGylated | -3.94 | High |
Data sourced from García-Jiménez, D., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry, 65(9), 6593–6609.[7]
Note: The solubility classification is based on the following ranges: Low (<30 μM), Intermediate (30–200 μM), and High (>200 μM). The log S values are in mol/L.
Experimental Protocols for Solubility Assessment
Accurate determination of PROTAC solubility is essential for advancing drug candidates. The two primary types of solubility measurements are kinetic and thermodynamic. Kinetic solubility is often used in early-stage discovery for high-throughput screening, while thermodynamic solubility provides a more precise measure of a compound's solubility at equilibrium.
Kinetic Solubility Assay by Nephelometry
This method assesses the solubility of a compound by measuring the light scattering caused by precipitated particles when the compound is introduced into an aqueous buffer from a DMSO stock solution.
Materials:
-
Test PROTAC compound
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well or 384-well microplates
-
Automated liquid handler
-
Plate reader with nephelometry capabilities (e.g., BMG LABTECH NEPHELOstar)
-
Positive control (e.g., a known soluble compound)
-
Negative control (e.g., a known insoluble compound)
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test PROTAC (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: Using an automated liquid handler, perform serial dilutions of the PROTAC stock solution in DMSO in a microplate to create a range of concentrations.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO stock solution concentration into the corresponding wells of a new microplate.
-
Aqueous Buffer Addition: Add a fixed volume of PBS (e.g., 198 µL) to each well to achieve the final desired PROTAC concentrations and a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.
-
Nephelometry Measurement: Measure the light scattering of each well using a nephelometer. The instrument directs a laser beam through the sample, and the amount of scattered light is proportional to the amount of precipitate.
-
Data Analysis: Plot the light scattering units against the PROTAC concentration. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.
Thermodynamic Solubility Assay by HPLC-UV
This "shake-flask" method determines the equilibrium solubility of a compound by measuring the concentration of the dissolved compound in a saturated solution.
Materials:
-
Test PROTAC compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid (or other suitable modifier), HPLC grade
-
Vials with screw caps
-
Thermostatic shaker
-
Centrifuge
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18 column)
-
Filtration device (e.g., 0.45 µm syringe filters)
-
Sample Preparation: Add an excess amount of the solid PROTAC compound to a vial containing a known volume of PBS (pH 7.4).
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully collect the supernatant, ensuring no solid material is disturbed. Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulates.
-
Sample Dilution: Dilute the filtered supernatant with a suitable solvent (e.g., a mixture of ACN and water) to a concentration within the linear range of the HPLC calibration curve.
-
HPLC Analysis:
-
Calibration Curve: Prepare a series of standard solutions of the PROTAC in the dilution solvent of known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.
-
Sample Injection: Inject the diluted sample supernatant into the HPLC system.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient: A typical gradient might be 5-95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the PROTAC has maximum absorbance.
-
-
-
Data Analysis: Determine the concentration of the PROTAC in the diluted supernatant by comparing its peak area to the calibration curve. Calculate the original solubility in the PBS by accounting for the dilution factor.
Visualizing Key Concepts
To further elucidate the principles discussed, the following diagrams have been generated using the DOT language.
Conclusion
The incorporation of PEGylated linkers is a critical and effective strategy for enhancing the aqueous solubility of PROTACs. By increasing hydrophilicity and polarity, PEG linkers address a fundamental challenge in the development of these promising therapeutics. The selection of the optimal PEG linker length and composition requires careful consideration and empirical testing, guided by robust solubility assays. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers in the rational design and optimization of next-generation PROTACs with improved drug-like properties, ultimately accelerating their path to the clinic.
References
- 1. enamine.net [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Application of (S,R,S)-Ahpc-peg4-NH2 in Exploratory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-Ahpc-peg4-NH2 is a key building block in the development of proteolysis-targeting chimeras (PROTACs), a revolutionary therapeutic modality designed for targeted protein degradation. This molecule is a pre-synthesized E3 ligase ligand-linker conjugate, incorporating a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, specifically the (S,R,S)-AHPC moiety. This VHL ligand is connected to a 4-unit polyethylene (B3416737) glycol (PEG) linker, which terminates in a primary amine (-NH2) functional group.[1][2][3][4][5][6] The primary amine serves as a versatile chemical handle for conjugation to a target protein-binding ligand, thus facilitating the creation of a heterobifunctional PROTAC.
This technical guide provides an in-depth overview of the properties of this compound, general experimental protocols for its use in PROTAC synthesis and evaluation, and a summary of its key characteristics to aid researchers in its application for exploratory studies in drug development.
Core Compound Specifications
The physicochemical properties of this compound and its hydrochloride salt are summarized below. These parameters are crucial for designing synthesis and formulation strategies.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |
| Molecular Formula | C₃₂H₄₉N₅O₈S | C₃₂H₅₀ClN₅O₈S | [2][3] |
| Molecular Weight | 663.83 g/mol | 700.29 g/mol | [2] |
| CAS Number | 2010159-57-4 | 2064292-52-8 | [2][3][7] |
| Purity | Typically ≥95% (specific batches may vary) | Typically ≥95% (e.g., 95.62%, 99.80%) | [1][2] |
| Appearance | - | Light yellow to yellow solid | [7] |
| Solubility | - | DMSO: 100 mg/mL (142.79 mM) | [2] |
| Storage Temperature | -20°C | 2-8°C or -20°C (powder) | [3][7] |
Computational Properties
Computational data provides insights into the molecule's behavior in biological systems.
| Parameter | Value | Reference(s) |
| TPSA (Topological Polar Surface Area) | 174.57 | [8] |
| LogP | 1.25252 | [8] |
| Hydrogen Bond Acceptors | 11 | [8] |
| Hydrogen Bond Donors | 4 | [8] |
| Rotatable Bonds | 19 | [8] |
Mechanism of Action in PROTAC Technology
This compound is a fundamental component for generating PROTACs that hijack the VHL E3 ligase. The core function of a PROTAC is to induce the ubiquitination and subsequent proteasomal degradation of a target protein.
The workflow begins with the formation of a ternary complex between the VHL E3 ligase, the PROTAC molecule, and the target protein. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the target protein into smaller peptides.
Experimental Protocols
While specific protocols will vary based on the target protein and cell type, the following provides a generalized framework for the use of this compound in the development and evaluation of a novel PROTAC.
PROTAC Synthesis: Conjugation to a Target Ligand
The terminal primary amine of this compound allows for its conjugation to a ligand for the protein of interest. A common method is amide bond formation with a carboxylic acid on the target ligand.
Materials:
-
This compound (or its hydrochloride salt)
-
Target protein ligand with a carboxylic acid functional group
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
Anhydrous organic solvent (e.g., DMF, DMSO)
-
Tertiary base (e.g., DIPEA, triethylamine)
-
Purification system (e.g., HPLC)
General Procedure:
-
Dissolve the target ligand and coupling reagents in the anhydrous solvent.
-
Add the tertiary base to the mixture.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for several hours to overnight.
-
Monitor the reaction progress using LC-MS.
-
Upon completion, quench the reaction and purify the resulting PROTAC molecule using reverse-phase HPLC.
-
Confirm the identity and purity of the final product using mass spectrometry and NMR.
In Vitro Evaluation of PROTAC Activity
Once the PROTAC is synthesized, its ability to induce the degradation of the target protein needs to be confirmed in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC molecule
-
DMSO (for stock solutions)
-
Lysis buffer
-
Antibodies for the target protein and a loading control (e.g., actin, tubulin)
-
Western blot or quantitative mass spectrometry setup
General Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (typically in a dose-response range from nM to µM) for a defined period (e.g., 4, 8, 16, 24 hours). A vehicle control (DMSO) should be included.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Degradation Analysis:
-
Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control. The reduction in the target protein band intensity indicates degradation.
-
Quantitative Mass Spectrometry: Provides a more comprehensive and unbiased assessment of changes in the proteome following PROTAC treatment.
-
-
Data Analysis: Quantify the band intensities (for Western blot) and calculate the percentage of target protein degradation relative to the vehicle control. Determine key parameters such as the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Conclusion
This compound is an essential tool for researchers engaged in the development of PROTACs. Its well-defined structure, incorporating a VHL ligand and a flexible PEG linker with a reactive handle, provides a reliable starting point for the synthesis of potent and selective protein degraders. By following generalized protocols for synthesis and cellular evaluation, researchers can effectively utilize this compound in exploratory studies to identify and validate novel therapeutic targets and advance the field of targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MedChemExpress this compound hydrochloride 1 g | Buy Online | MedChemExpress | Fisher Scientific [fishersci.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound hydrochloride [myskinrecipes.com]
- 8. chemscene.com [chemscene.com]
Methodological & Application
Synthesis of (S,R,S)-Ahpc-peg4-NH2: A Detailed Protocol for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of (S,R,S)-Ahpc-peg4-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This versatile E3 ligase ligand-linker conjugate incorporates the high-affinity (S,R,S)-Ahpc ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a flexible four-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine. This terminal amine serves as a versatile reactive handle for conjugation to a ligand of a target protein of interest, facilitating the creation of novel PROTAC degraders.
Introduction to this compound in PROTAC Technology
PROTACs are heterobifunctional molecules that function by recruiting a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A typical PROTAC consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two. (S,R,S)-Ahpc is a potent and well-characterized ligand for VHL, one of the most commonly utilized E3 ligases in PROTAC design. The peg4-NH2 linker provides several advantages, including increased aqueous solubility, a flexible spacer to allow for optimal ternary complex formation, and a terminal amine for straightforward conjugation chemistry.
Synthesis Overview
The synthesis of this compound is a multi-step process that involves the initial preparation of a mono-protected PEG4-diamine linker, followed by its coupling to the (S,R,S)-Ahpc VHL ligand, and concluding with the deprotection of the terminal amine.
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocols
Materials and Methods
All reagents should be of high purity and used as received from commercial suppliers unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where specified. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 1: Synthesis of mono-Boc-protected Amino-PEG4-Amine
This step is crucial to ensure selective coupling of the (S,R,S)-Ahpc to only one of the amine groups of the PEG4 linker.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| Amino-PEG4-Amine | 236.31 |
| Di-tert-butyl dicarbonate (B1257347) (Boc)2O | 218.25 |
| Dichloromethane (DCM) | 84.93 |
| Sodium Bicarbonate (NaHCO3) | 84.01 |
| Deionized Water | 18.02 |
| Anhydrous Sodium Sulfate (Na2SO4) | 142.04 |
Procedure:
-
Dissolve Amino-PEG4-Amine (1.0 eq) in a mixture of DCM and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of (Boc)2O (0.95 eq) in DCM dropwise to the stirred solution over 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Separate the organic layer and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield the mono-Boc-protected linker.
Step 2: Amide Coupling of (S,R,S)-Ahpc and mono-Boc-Amino-PEG4-Amine
This step forms the stable amide bond between the VHL ligand and the protected linker.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| (S,R,S)-Ahpc hydrochloride | 467.01 |
| mono-Boc-Amino-PEG4-Amine | 336.43 |
| HATU | 380.23 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 |
| N,N-Dimethylformamide (DMF) | 73.09 |
Procedure:
-
Dissolve (S,R,S)-Ahpc hydrochloride (1.0 eq) and mono-Boc-Amino-PEG4-Amine (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 10 minutes.
-
Add HATU (1.2 eq) to the reaction mixture and stir at room temperature for 4-6 hours, or until reaction completion is observed by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected conjugate.
Step 3: Deprotection of the Terminal Amine
The final step involves the removal of the Boc protecting group to yield the desired product.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| Boc-NH-PEG4-(S,R,S)-Ahpc | 765.96 |
| Trifluoroacetic acid (TFA) | 114.02 |
| Dichloromethane (DCM) | 84.93 |
Procedure:
-
Dissolve the Boc-protected conjugate (1.0 eq) in DCM.
-
Cool the solution to 0 °C and add TFA (typically 20-50% v/v in DCM).
-
Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
The residue can be co-evaporated with a solvent like toluene (B28343) to ensure complete removal of residual acid.
-
The final product, this compound, is often obtained as a TFA salt and can be purified by reverse-phase HPLC if necessary.
Characterization Data (Representative)
| Analysis | Specification |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥95% |
| Molecular Weight | 663.83 g/mol (as free base) |
| 1H NMR | Conforms to structure |
| Mass Spectrometry (ESI) | [M+H]+ corresponding to the molecular formula |
Mechanism of Action: VHL-Mediated Protein Degradation
The (S,R,S)-Ahpc moiety of the PROTAC binds to the VHL protein, a component of the Cullin-RING E3 ubiquitin ligase complex. This complex also includes Elongin B, Elongin C, Cullin 2, and Rbx1. By simultaneously binding to both the target protein and VHL, the PROTAC brings the protein of interest into close proximity to the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: VHL-mediated protein degradation pathway induced by a PROTAC.
Conclusion
This application note provides a detailed synthetic protocol for this compound, a key building block for the development of VHL-recruiting PROTACs. The described methods for mono-protection, amide coupling, and deprotection offer a robust route to this important molecule. The resulting compound can be readily conjugated to a variety of target protein ligands, enabling the rapid generation of novel PROTACs for targeted protein degradation studies. Careful execution of these steps and thorough characterization of the final product are essential for successful downstream applications in drug discovery and chemical biology.
Application Notes and Protocols for the Conjugation of (S,R,S)-Ahpc-peg4-NH2 to a Target Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The (S,R,S)-Ahpc-peg4-NH2 is a widely utilized chemical entity in PROTAC development, comprising a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase based on the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold, conjugated to a 4-unit polyethylene (B3416737) glycol (PEG) linker with a terminal primary amine.[2] This primary amine serves as a versatile reactive handle for conjugation to a variety of functional groups on a target ligand, or "warhead."
These application notes provide detailed protocols for the most common and effective methods for conjugating this compound to a target ligand, focusing on amide bond formation and reductive amination. The protocols are designed to be a practical guide for researchers in drug discovery and chemical biology.
Key Conjugation Chemistries
The primary amine of this compound is a nucleophile that readily reacts with electrophilic functional groups on the target ligand. The choice of conjugation chemistry is dictated by the functional groups available on the warhead.
-
Amide Bond Formation: This is the most common method for linking the VHL ligand-linker to a warhead. It involves the reaction of the primary amine with a carboxylic acid on the target ligand. The carboxylic acid must first be activated, either by conversion to a more reactive species like an N-hydroxysuccinimide (NHS) ester or by using coupling agents in situ.
-
Reductive Amination: This method is employed when the target ligand bears an aldehyde or ketone functionality. The primary amine of the linker reacts with the carbonyl group to form an imine intermediate, which is then reduced to a stable secondary amine.
Experimental Protocols
Protocol 1: Amide Bond Formation via In Situ Activation of a Carboxylic Acid
This protocol describes the conjugation of this compound to a target ligand containing a carboxylic acid using the coupling agent HATU.
Materials:
-
This compound
-
Target ligand with a carboxylic acid functional group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply for inert atmosphere
-
Analytical and preparative HPLC
-
LC-MS and NMR for characterization
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the target ligand (1.0 equivalent) in anhydrous DMF in a reaction vessel.
-
Activation: To the stirred solution, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Conjugation: Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS.
-
Quenching: Upon completion, quench the reaction by adding a small amount of water.
-
Purification: Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC conjugate.
-
Characterization: Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.
Quantitative Data for Amide Coupling:
| Parameter | Value | Reference |
| Molar Ratio (Ligand:Linker:HATU:DIPEA) | 1 : 1 : 1.1 : 2 | [2] |
| Solvent | Anhydrous DMF | [2] |
| Temperature | Room Temperature | [2] |
| Reaction Time | 2 - 12 hours | [3] |
| Typical Yield | 40 - 70% | General observation |
Caption: Experimental workflow for amide bond formation.
Protocol 2: Reductive Amination
This protocol outlines the conjugation of this compound to a target ligand containing an aldehyde or ketone.
Materials:
-
This compound
-
Target ligand with an aldehyde or ketone functional group
-
Sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH3CN)
-
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply for inert atmosphere
-
Analytical and preparative HPLC
-
LC-MS and NMR for characterization
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the target ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DCM or DCE in a reaction vessel.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.
-
Reduction: Add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC conjugate using LC-MS and NMR spectroscopy.
Quantitative Data for Reductive Amination:
| Parameter | Value | Reference |
| Molar Ratio (Ligand:Linker:Reducing Agent) | 1 : 1.1 : 1.5 | [4][5] |
| Solvent | Anhydrous DCM or DCE | [6] |
| Temperature | Room Temperature | [6] |
| Reaction Time | 2 - 16 hours | [6] |
| Typical Yield | 30 - 60% | General observation |
Caption: Experimental workflow for reductive amination.
Characterization of the Final PROTAC Conjugate
Thorough characterization of the final PROTAC molecule is crucial to ensure its identity, purity, and suitability for biological assays.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique for monitoring reaction progress and assessing the purity of the final product. The expected mass of the PROTAC conjugate should be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final PROTAC. The spectra should show signals corresponding to both the VHL ligand-linker and the target ligand, as well as the newly formed covalent bond.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the final compound, which should ideally be >95% for in vitro and in vivo studies.
Signaling Pathway Diagram
Caption: PROTAC mechanism of action.
Conclusion
The conjugation of this compound to a target ligand is a critical step in the synthesis of VHL-based PROTACs. The choice of conjugation chemistry, primarily between amide bond formation and reductive amination, depends on the functional groups present on the target ligand. The detailed protocols provided herein offer a comprehensive guide for researchers to successfully synthesize and characterize their desired PROTAC molecules. Careful execution of these protocols, coupled with rigorous purification and characterization, will yield high-quality PROTACs suitable for downstream biological evaluation.
References
- 1. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for PRO-TAC-Mediated Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein disposal system to eliminate specific proteins of interest (POIs).[1][2] Unlike traditional inhibitors that block a protein's function, PROTACs trigger the complete degradation of the target protein, offering a powerful new modality for therapeutic intervention, especially for previously "undruggable" targets.[2][3]
A PROTAC is a heterobifunctional molecule composed of three parts: a ligand that binds to the target POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[4][6] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, tagging it for destruction by the 26S proteasome.[6][7][] The PROTAC molecule itself is not degraded and can then act catalytically to induce the degradation of multiple target protein molecules.[2][9][10]
Due to this complex, event-driven mechanism of action, a specialized suite of assays is required to characterize a PROTAC's efficacy and guide its development.[1] This document provides a detailed overview of the essential experimental workflows and protocols for the robust evaluation of PROTAC candidates.
PROTAC Mechanism of Action
The diagram below illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Experimental Design and Workflow
A systematic, multi-pronged approach is essential for characterizing PROTACs.[11] The workflow should assess every step of the degradation pathway, from target engagement to downstream cellular effects. Multiple orthogonal assays are recommended to maximize the chances of success.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay Platforms for PROTAC in Drug Discovery and Beyond | ChemPartner [chempartner.com]
- 3. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Ubiquitination Assay - Profacgen [profacgen.com]
- 9. Catalytic in vivo protein knockdown by small-molecule PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring Protein Degradation via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
The regulation of protein abundance is critical for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases. Targeted protein degradation has emerged as a powerful therapeutic strategy. Western blotting is a fundamental technique for monitoring and quantifying the levels of specific proteins, making it an invaluable tool for studying protein degradation dynamics. This document provides detailed protocols for assessing protein degradation using a cycloheximide (B1669411) (CHX) chase assay coupled with Western blot analysis, along with methods for data quantification and visualization of relevant biological pathways.
Signaling Pathways in Protein Degradation
Two primary pathways govern protein degradation in eukaryotic cells: the Ubiquitin-Proteasome System (UPS) and autophagy.
The Ubiquitin-Proteasome System is the principal mechanism for the degradation of most short-lived proteins.[1] This process involves the tagging of substrate proteins with a polyubiquitin (B1169507) chain, which is recognized by the 26S proteasome, a large protein complex that degrades the tagged protein into small peptides.[2] The ubiquitination process is carried out by a cascade of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[1][2] The E3 ligase provides substrate specificity to the system.[1][2]
Autophagy is a catabolic process responsible for the degradation of bulk cytoplasmic components, including long-lived proteins and entire organelles, through a lysosome-dependent mechanism.[3][4] The process begins with the formation of a double-membraned vesicle called an autophagosome, which engulfs the cellular material targeted for degradation.[3][5] The autophagosome then fuses with a lysosome to form an autolysosome, where the contents are degraded by lysosomal hydrolases.[3][4]
Diagrams of Signaling Pathways
Caption: The Ubiquitin-Proteasome System (UPS) pathway for targeted protein degradation.
Caption: Overview of the macroautophagy pathway for bulk degradation of cellular components.
Experimental Protocol: Cycloheximide (CHX) Chase Assay
A cycloheximide (CHX) chase assay is a common method to determine the half-life of a protein.[6] CHX blocks translational elongation, thereby inhibiting protein synthesis.[7] By treating cells with CHX and collecting samples at various time points, the rate of degradation of a pre-existing pool of a protein of interest can be monitored by Western blot.[6][7]
Materials
-
Cell line expressing the protein of interest (POI)
-
Complete cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)[8]
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[9][10]
-
Cell scraper
-
Microcentrifuge tubes
-
Protein assay reagent (e.g., BCA assay)
-
Laemmli sample buffer (2x or 4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST)
-
Primary antibody specific to the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Experimental Workflow Diagram
Caption: Workflow for a cycloheximide (CHX) chase assay followed by Western blot analysis.
Step-by-Step Procedure
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and grow them to 80-90% confluency.[8]
-
Prepare fresh complete medium containing the desired final concentration of CHX (typically ranging from 50-300 µg/mL, which should be optimized for your cell line).[11] A DMSO-only control should be prepared for the 0-hour time point.[8]
-
Aspirate the old medium and replace it with the CHX-containing medium for the respective time points. For the 0-hour time point, add the DMSO control medium and immediately proceed to harvesting.
-
-
Cell Harvesting:
-
At each designated time point (e.g., 0, 2, 4, 8, 16, 24 hours), place the culture plate on ice and wash the cells twice with ice-cold PBS.[10]
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[10]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[10]
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.[9]
-
Carefully transfer the supernatant to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay or a similar method.[11]
-
-
Sample Preparation for SDS-PAGE:
-
Western Blotting:
-
Load equal amounts of protein for each time point into the wells of an SDS-PAGE gel. Include a molecular weight marker.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against your POI, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Repeat the immunoblotting process for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes. This can be done by stripping and re-probing the same membrane or by running a parallel gel.
-
-
Detection and Data Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensity for the POI and the loading control at each time point using image analysis software (e.g., ImageJ).[11]
-
Normalize the intensity of the POI band to the intensity of the corresponding loading control band for each time point.
-
Calculate the percentage of the remaining POI at each time point relative to the 0-hour time point (which is set to 100%).
-
Plot the percentage of remaining protein versus time. The time at which 50% of the protein remains is the half-life (t½).
-
Data Presentation
Quantitative data from the Western blot analysis should be summarized in a structured table to facilitate comparison and interpretation.
Table 1: Quantification of Protein of Interest (POI) Degradation Over Time
| Time after CHX (hours) | POI Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized POI Intensity (POI / Loading Control) | % POI Remaining (Relative to 0h) |
| 0 | 50,000 | 52,000 | 0.96 | 100% |
| 2 | 38,000 | 51,500 | 0.74 | 77% |
| 4 | 25,500 | 52,300 | 0.49 | 51% |
| 8 | 13,000 | 51,800 | 0.25 | 26% |
| 16 | 4,500 | 52,100 | 0.09 | 9% |
| 24 | 1,000 | 51,900 | 0.02 | 2% |
Alternative Protocol: In Vivo Ubiquitination Assay
To more directly assess if a protein's degradation is mediated by the UPS, an in vivo ubiquitination assay can be performed. This typically involves immunoprecipitation of the target protein followed by Western blotting for ubiquitin.
Brief Protocol Outline:
-
Cell Transfection (Optional): Co-transfect cells with plasmids expressing your tagged-POI and a tagged-ubiquitin (e.g., His-Ub).[12][13]
-
Cell Treatment: Treat cells with a proteasome inhibitor (e.g., MG132) for a few hours before harvesting to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitation/Pull-down:
-
Western Blotting: Elute the captured proteins and analyze them by Western blotting. Probe one membrane with an antibody against your POI and another with an antibody against the ubiquitin tag (or ubiquitin itself). An increase in high molecular weight smears or laddering for your POI upon proteasome inhibition is indicative of ubiquitination.[14]
Conclusion
Western blotting is a robust and widely accessible technique for studying protein degradation. The cycloheximide chase assay provides a reliable method for determining a protein's half-life, offering insights into its stability. When combined with techniques like ubiquitination assays, researchers can elucidate the specific pathways governing the degradation of their protein of interest. Careful optimization of experimental conditions and rigorous data analysis are crucial for obtaining accurate and reproducible results.
References
- 1. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 2. Proteasome - Wikipedia [en.wikipedia.org]
- 3. Autophagy - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Figure 1, Schematic diagram of the steps of autophagy. - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 7. scispace.com [scispace.com]
- 8. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 9. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
Revolutionizing Drug Discovery: Quantitative Mass Spectrometry for PROTAC Proteomics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention. By hijacking the cell's own ubiquitin-proteasome system, PROTACs can selectively induce the degradation of target proteins, offering a powerful alternative to traditional inhibition. Quantitative mass spectrometry-based proteomics has emerged as an indispensable tool for elucidating the efficacy and specificity of these novel drug candidates. This document provides detailed application notes and protocols for the quantitative proteomic analysis of PROTACs, enabling researchers to robustly assess target degradation and off-target effects.
Introduction to PROTACs and Quantitative Proteomics
PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This tripartite assembly facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2] Unlike conventional inhibitors that only block a protein's function, PROTACs physically eliminate the target protein, a strategy that can be more effective and less prone to resistance.[1]
Mass spectrometry (MS)-based proteomics is a powerful technology for identifying and quantifying thousands of proteins in a complex biological sample.[1][3] In the context of PROTAC research, quantitative proteomics allows for the precise measurement of changes in protein abundance following PROTAC treatment. This enables the direct assessment of POI degradation efficiency, the identification of unintended off-target effects, and the characterization of downstream cellular responses.[4]
Key Applications of Quantitative Proteomics in PROTAC Development:
-
Target Engagement and Degradation: Directly measure the extent of POI degradation in a dose- and time-dependent manner.
-
Selectivity Profiling: Assess the specificity of a PROTAC by monitoring the abundance of the entire proteome to identify off-target degradation.
-
Pathway Analysis: Understand the broader biological consequences of target degradation by identifying changes in related signaling pathways.[5][6]
-
Biomarker Discovery: Identify potential biomarkers of PROTAC efficacy and response.
Experimental Workflow for Quantitative PROTAC Proteomics
The overall workflow for a quantitative proteomics experiment to assess PROTAC efficacy involves several key stages, from sample preparation to data analysis. A typical workflow is illustrated below.
Caption: High-level workflow for quantitative PROTAC proteomics.
Detailed Experimental Protocols
Here, we provide detailed protocols for the key steps in a quantitative proteomics experiment using Tandem Mass Tag (TMT) labeling for multiplexed analysis.
Protocol 1: Cell Lysis and Protein Extraction
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of PROTAC or vehicle control for the specified duration.
-
Cell Harvesting: After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonication: Sonicate the lysate on ice to ensure complete cell disruption and to shear DNA.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Protocol 2: Protein Digestion and TMT Labeling
This protocol is adapted for TMT-based quantification, which allows for the simultaneous analysis of multiple samples.[7][8]
-
Protein Preparation: Take a standardized amount of protein (e.g., 100 µg) from each sample.
-
Reduction and Alkylation:
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the samples to room temperature and add iodoacetamide (B48618) (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
-
Protein Precipitation: Precipitate the protein using a methanol/chloroform extraction or a similar method to remove interfering substances.
-
Digestion:
-
Resuspend the protein pellet in a digestion buffer (e.g., 50 mM TEAB).
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Quantification: After digestion, quantify the peptide concentration using a peptide assay.
-
TMT Labeling:
-
Sample Pooling: Combine the labeled peptide samples in equal amounts into a single tube.
-
Desalting: Desalt the pooled sample using a C18 solid-phase extraction (SPE) cartridge to remove salts and excess TMT reagent.
Protocol 3: LC-MS/MS Analysis
-
Fractionation (Optional but Recommended): To reduce sample complexity, the pooled and desalted peptides can be fractionated using high-pH reversed-phase liquid chromatography.[8]
-
LC-MS/MS:
-
Analyze the peptide fractions by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation by higher-energy collisional dissociation (HCD).[11]
-
Data Presentation and Analysis
A crucial aspect of PROTAC proteomics is the clear and concise presentation of quantitative data. The following tables provide examples of how to structure the results from a quantitative proteomics experiment.
Table 1: Dose-Dependent Degradation of Target Protein
| PROTAC Concentration | Target Protein Abundance (Fold Change vs. Vehicle) | p-value |
| 1 nM | 0.85 | 0.04 |
| 10 nM | 0.42 | <0.01 |
| 100 nM | 0.15 | <0.001 |
| 1 µM | 0.05 | <0.001 |
Table 2: Proteome-Wide Selectivity Profile at 100 nM PROTAC
| Protein | Gene | Cellular Localization | Fold Change vs. Vehicle | p-value |
| Target Protein | TP | Nucleus | 0.15 | <0.001 |
| Off-Target Protein 1 | OTP1 | Cytoplasm | 0.98 | 0.85 |
| Off-Target Protein 2 | OTP2 | Mitochondria | 1.05 | 0.72 |
| ... | ... | ... | ... | ... |
Data Analysis Workflow
The raw mass spectrometry data needs to be processed to identify and quantify peptides and proteins.
-
Database Search: Use a search engine like Sequest or Mascot within a software platform like Proteome Discoverer to search the raw data against a protein database (e.g., UniProt).[12]
-
Peptide and Protein Identification: Peptides and proteins are identified based on the fragmentation spectra.
-
Quantification: For TMT data, the relative abundance of each protein is determined from the intensities of the reporter ions in the MS/MS spectra.
-
Statistical Analysis: Perform statistical tests (e.g., t-test or ANOVA) to identify proteins that show significant changes in abundance upon PROTAC treatment.
-
Pathway Analysis: Utilize bioinformatics tools like Gene Set Enrichment Analysis (GSEA) or Ingenuity Pathway Analysis (IPA) to identify signaling pathways that are significantly altered.[5]
Signaling Pathway Visualization
Understanding the impact of PROTAC-mediated protein degradation on cellular signaling is a key objective. Graphviz can be used to create clear diagrams of these pathways.
PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-induced protein degradation.
Example Signaling Pathway: PI3K/AKT/mTOR
Many PROTACs target proteins involved in critical signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[5] A PROTAC targeting a key component of this pathway can lead to its downregulation.
Caption: Impact of an mTOR-targeting PROTAC on the PI3K/AKT/mTOR pathway.
Conclusion
Quantitative mass spectrometry is a cornerstone of modern PROTAC development. The protocols and data analysis strategies outlined in this document provide a robust framework for assessing the efficacy and specificity of novel protein degraders. By leveraging these powerful techniques, researchers can accelerate the discovery and development of the next generation of targeted therapeutics.
References
- 1. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative Proteomics | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Protein Degrader [proteomics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cores.imp.ac.at [cores.imp.ac.at]
- 9. qb3.berkeley.edu [qb3.berkeley.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks [technologynetworks.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Designing a PROTAC with a PEG4 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[3][4] The formation of a stable ternary complex between the POI, the PROTAC, and an E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5][6]
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[3][7] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance hydrophilicity and improve pharmacokinetic properties.[7][8][9] Specifically, a PEG4 linker, composed of four ethylene (B1197577) glycol units, provides a balance of flexibility and hydrophilicity, which can be advantageous for optimizing ternary complex formation and cellular uptake.[10][]
These application notes provide a comprehensive guide to the design, synthesis, and evaluation of a PROTAC featuring a PEG4 linker. Detailed protocols for key experiments are provided to aid researchers in the development of novel protein degraders.
Mechanism of Action
The fundamental mechanism of a PROTAC involves hijacking the ubiquitin-proteasome pathway to induce the degradation of a target protein.[12] The PROTAC molecule acts as a bridge, bringing the target protein and an E3 ubiquitin ligase into close proximity to form a ternary complex.[6] This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase.[5] The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[1] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[5]
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 12. biopharma.co.uk [biopharma.co.uk]
Application Notes and Protocols for Cellular Uptake Assays of (S,R,S)-Ahpc-peg4-NH2 based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system. The efficacy of a PROTAC is fundamentally dependent on its ability to penetrate the cell membrane and achieve a sufficient intracellular concentration to engage both the target protein and an E3 ubiquitin ligase. This document provides detailed application notes and experimental protocols for assessing the cellular uptake of PROTACs that incorporate the (S,R,S)-Ahpc-peg4-NH2 moiety, a common linker and ligand for the von Hippel-Lindau (VHL) E3 ligase.
The this compound component plays a crucial role in the PROTAC's overall physicochemical properties, influencing its solubility, membrane permeability, and ultimately, its biological activity. Therefore, robust and quantitative assessment of cellular uptake is a critical step in the development and optimization of these molecules.
Data Presentation: Quantitative Analysis of Cellular Uptake
The following tables present representative quantitative data for the cellular uptake and permeability of VHL-recruiting PROTACs with PEG linkers, similar in nature to those based on this compound. It is important to note that these values should be determined experimentally for each specific PROTAC molecule.
Table 1: Intracellular Concentration of a Representative VHL-recruiting PROTAC in HeLa Cells as Determined by LC-MS/MS
| Treatment Time (hours) | PROTAC Concentration (nM) | Intracellular Concentration (nM) |
| 1 | 100 | 15.2 ± 2.1 |
| 4 | 100 | 45.8 ± 5.6 |
| 12 | 100 | 88.3 ± 9.7 |
| 24 | 100 | 112.5 ± 12.4 |
Table 2: Cellular Permeability of VHL-recruiting PROTACs with Varying PEG Linker Lengths
| PROTAC Linker | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio |
| PEG2 | 1.8 ± 0.3 | 2.5 |
| PEG4 | 3.5 ± 0.6 | 1.8 |
| PEG6 | 2.9 ± 0.4 | 2.1 |
| PEG8 | 2.1 ± 0.5 | 2.9 |
Experimental Protocols
Quantification of Intracellular PROTAC Concentration by LC-MS/MS
This protocol describes the determination of the intracellular concentration of a PROTAC using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[1][2][3][4][5][6]
a. Objective: To accurately quantify the amount of PROTAC that has entered the cells over time.
b. Materials:
-
Cell culture reagents (e.g., DMEM, FBS, PBS)
-
HeLa cells (or other relevant cell line)
-
This compound based PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
Internal standard (a structurally similar molecule, if available)
-
LC-MS/MS system
c. Protocol:
-
Cell Seeding: Seed HeLa cells in a 6-well plate at a density of 5 x 10^5 cells/well and incubate overnight.
-
PROTAC Treatment: Treat the cells with the desired concentration of the this compound based PROTAC (e.g., 100 nM) for various time points (e.g., 1, 4, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Harvesting and Lysis:
-
At each time point, wash the cells twice with ice-cold PBS.
-
Add 200 µL of cell lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer 100 µL of the supernatant to a new tube.
-
Add 200 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an LC-MS vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate the PROTAC from other cellular components using a suitable C18 column and a gradient of water and acetonitrile with 0.1% formic acid.
-
Detect and quantify the PROTAC and internal standard using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the PROTAC.
-
Determine the concentration of the PROTAC in the cell lysates by interpolating from the standard curve.
-
Normalize the intracellular concentration to the cell number or total protein concentration.
-
d. Workflow Diagram:
Caption: Workflow for LC-MS/MS-based quantification of intracellular PROTAC concentration.
Flow Cytometry Analysis of Cellular Uptake
This protocol uses a fluorescently labeled version of the this compound based PROTAC to quantify cellular uptake by flow cytometry.[7][8][9][10][11]
a. Objective: To measure the percentage of cells that have taken up the fluorescently labeled PROTAC and the relative amount of uptake per cell.
b. Materials:
-
Fluorescently labeled (e.g., FITC, Alexa Fluor 488) this compound based PROTAC
-
Cell culture reagents
-
Target cell line
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Propidium iodide (PI) or other viability dye
-
Flow cytometer
c. Protocol:
-
Cell Seeding: Seed cells in a 12-well plate at a density of 2 x 10^5 cells/well and incubate overnight.
-
PROTAC Incubation: Treat cells with various concentrations of the fluorescently labeled PROTAC (e.g., 10, 50, 200 nM) for a fixed time (e.g., 4 hours). Include an unstained control and a vehicle control.
-
Cell Harvesting:
-
Wash the cells twice with PBS.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Transfer the cells to flow cytometry tubes.
-
-
Staining and Analysis:
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend in 500 µL of flow cytometry buffer.
-
Add a viability dye (e.g., PI) to distinguish live and dead cells.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
-
Data Analysis:
-
Gate on the live cell population.
-
Determine the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) for each treatment condition.
-
d. Workflow Diagram:
Caption: Workflow for flow cytometry analysis of fluorescent PROTAC uptake.
Confocal Microscopy for Subcellular Localization
This protocol visualizes the intracellular distribution of a fluorescently labeled this compound based PROTAC using confocal microscopy.[12][13][14][15][16]
a. Objective: To determine the subcellular localization of the PROTAC (e.g., cytoplasm, nucleus, specific organelles).
b. Materials:
-
Fluorescently labeled this compound based PROTAC
-
Cell culture reagents
-
Target cell line
-
Glass-bottom dishes or coverslips
-
Hoechst 33342 (for nuclear staining)
-
Organelle-specific fluorescent trackers (e.g., MitoTracker, LysoTracker)
-
Paraformaldehyde (PFA) for fixation
-
Confocal microscope
c. Protocol:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
PROTAC Incubation: Treat cells with the fluorescently labeled PROTAC for the desired time and concentration.
-
Co-staining (Optional):
-
For live-cell imaging, add Hoechst 33342 and/or organelle trackers during the last 30 minutes of PROTAC incubation.
-
For fixed-cell imaging, proceed to fixation.
-
-
Fixation (for fixed-cell imaging):
-
Wash cells with PBS.
-
Fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Perform nuclear and/or organelle staining if not done in live cells.
-
-
Imaging:
-
Mount the coverslips or place the dish on the confocal microscope stage.
-
Acquire images using appropriate laser lines and emission filters for the PROTAC fluorophore, nuclear stain, and any organelle trackers.
-
Acquire Z-stacks to visualize the 3D distribution.
-
-
Image Analysis:
-
Analyze the images to determine the co-localization of the PROTAC signal with signals from the nucleus or other organelles.
-
d. Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC-DB 3.0: an updated database of PROTACs with extended pharmacokinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell labeling approaches for fluorescence-based in vivo flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell labeling approaches for fluorescence-based in vivo flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Yale Flow Cytometry Facility | Yale Research [research.yale.edu]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of fluorescent protein expressing cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Subcellular detection of PEBCA particles in macrophages: combining darkfield microscopy, confocal Raman microscopy, and ToF–SIMS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Ubiquitination Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing in vitro ubiquitination assays. This powerful technique is essential for elucidating the mechanisms of protein degradation and signaling pathways mediated by ubiquitin, a small regulatory protein. Understanding the intricacies of the ubiquitination cascade, which involves the sequential action of E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase) enzymes, is crucial for research in various fields, including oncology, neurodegenerative diseases, and immunology.[1][2]
In vitro ubiquitination assays allow for the reconstitution of this enzymatic cascade in a controlled environment to study the ubiquitination of a specific substrate protein. Key applications of this assay include:
-
Determining if a protein of interest can be ubiquitinated.
-
Identifying the specific E2 and E3 enzymes involved in the ubiquitination of a substrate.
-
Characterizing the type of ubiquitin chain linkage (e.g., K48, K63), which dictates the functional outcome for the substrate protein.[3]
-
Screening for inhibitors or activators of specific E3 ligases, which is of significant interest in drug development.
The successful execution of an in vitro ubiquitination assay relies on the use of purified and active components. The typical outcome of a successful assay is the observation of a higher molecular weight smear or a ladder of bands corresponding to the ubiquitinated substrate on a Western blot.
Signaling Pathway: The Ubiquitination Cascade
The process of ubiquitination involves a three-step enzymatic cascade that results in the covalent attachment of ubiquitin to a target protein.
Caption: The enzymatic cascade of ubiquitination.
Experimental Workflow for In Vitro Ubiquitination Assay
The following diagram outlines the typical workflow for performing an in vitro ubiquitination assay, from reaction setup to data analysis.
Caption: General workflow of an in vitro ubiquitination assay.
Detailed Experimental Protocol
This protocol provides a general guideline for performing an in vitro ubiquitination assay. Optimal conditions, particularly enzyme and substrate concentrations, may need to be determined empirically.
Materials and Reagents
-
E1 Ubiquitin-Activating Enzyme
-
E2 Ubiquitin-Conjugating Enzyme
-
E3 Ubiquitin Ligase
-
Ubiquitin (wild-type or mutant)
-
Substrate protein
-
10X Ubiquitination Reaction Buffer
-
ATP solution
-
Deionized water (dH₂O)
-
SDS-PAGE sample buffer
-
Equipment for SDS-PAGE and Western blotting
Reaction Component Concentrations
The following tables summarize typical stock and working concentrations for the key components of an in vitro ubiquitination assay, compiled from various sources.
Table 1: Enzyme and Substrate Concentrations
| Component | Stock Concentration | Working Concentration |
| E1 Enzyme | 1-5 µM | 50-100 nM |
| E2 Enzyme | 25-40 µM | 100-500 nM |
| E3 Ligase | 10 µM (user-dependent) | 20-500 nM |
| Ubiquitin | 1.17 mM (10 mg/mL) | ~100 µM |
| Substrate | User-dependent | 5-10 µM |
Table 2: Reaction Buffer and ATP Concentrations
| Component | Stock Concentration | Working Concentration |
| Ubiquitination Buffer | 10X | 1X |
| ATP | 100 mM | 2-10 mM |
Protocol Steps
This protocol is for a standard 25-50 µL reaction. Reactions should be assembled on ice. A negative control reaction lacking ATP should always be included to ensure that the observed ubiquitination is ATP-dependent.
-
Prepare the Reaction Mix: In a microcentrifuge tube, combine the components in the order listed in the table below. The volumes may need to be adjusted based on the stock concentrations of your reagents.
Table 3: Example Reaction Setup (25 µL)
| Reagent | Volume (µL) | Final Concentration |
| dH₂O | X (to 25 µL) | N/A |
| 10X Ubiquitination Buffer | 2.5 | 1X |
| Ubiquitin (1.17 mM) | 1 | ~47 µM |
| ATP (100 mM) | 2.5 | 10 mM |
| Substrate | X | 5-10 µM |
| E1 Enzyme (5 µM) | 0.5 | 100 nM |
| E2 Enzyme (25 µM) | 0.5 | 500 nM |
| E3 Ligase | X | User-dependent |
-
Initiate the Reaction: After adding all components, gently mix the reaction and then initiate the ubiquitination by transferring the tube to a 30°C or 37°C water bath or incubator.
-
Incubation: Incubate the reaction for 30 to 90 minutes.[2] The optimal incubation time may vary depending on the specific enzymes and substrate used.
-
Terminate the Reaction: Stop the reaction by adding an appropriate volume of SDS-PAGE sample buffer (e.g., 10 µL of 4X buffer to a 30 µL reaction) and boiling the sample at 95-100°C for 5 minutes.[4]
Analysis of Results
-
SDS-PAGE: Separate the reaction products by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The percentage of the gel will depend on the molecular weight of your substrate protein.
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Detection: Probe the membrane with a primary antibody specific for either ubiquitin or your substrate protein. The choice of antibody will depend on your experimental goals.
-
An anti-ubiquitin antibody will detect all ubiquitinated species in the reaction, including auto-ubiquitinated E3 ligase.
-
An anti-substrate antibody will specifically detect the unmodified substrate and its ubiquitinated forms.
-
-
Interpretation of Results: A successful ubiquitination reaction will typically appear as a ladder or smear of higher molecular weight bands above the band corresponding to the unmodified substrate. The negative control (lacking ATP) should not show this laddering. The presence of a ladder indicates the formation of polyubiquitin (B1169507) chains on the substrate. The pattern of ubiquitination (mono-, multi-mono-, or poly-ubiquitination) can provide insights into the regulation of the substrate protein.
References
Application Notes and Protocols for Measuring Ternary Complex Formation with PROTACs Derived from (S,R,S)-Ahpc-peg4-NH2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a novel therapeutic modality for targeted protein degradation.[1][2] A PROTAC consists of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2]
The molecule (S,R,S)-Ahpc-peg4-NH2 is a key building block for the synthesis of PROTACs. It comprises the (S,R,S)-AHPC based ligand that binds to the von Hippel-Lindau (VHL) E3 ligase, a 4-unit polyethylene (B3416737) glycol (PEG) linker, and a terminal amine group.[3][4][5] The amine group allows for the covalent attachment of a ligand that targets a specific protein for degradation. The formation and stability of the ternary complex (POI:PROTAC:E3 Ligase) are critical determinants of a PROTAC's efficacy. Therefore, accurately measuring and characterizing this complex is a crucial step in PROTAC development.
These application notes provide detailed protocols for key biophysical and cell-based assays to quantify the formation of ternary complexes involving PROTACs synthesized using this compound.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the catalytic cycle of a PROTAC, from ternary complex formation to target protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
This section details the methodologies for three widely used assays to measure ternary complex formation: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a cell-based NanoBRET™ assay. For the purpose of these protocols, we will consider a hypothetical PROTAC, "PROTAC-X," synthesized from this compound and a warhead for a hypothetical "Target Protein X" (TPX).
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[6][7] This protocol describes how to measure the binding of a PROTAC and a target protein to an immobilized E3 ligase.
Experimental Workflow: SPR
Caption: Workflow for SPR-based ternary complex analysis.
Protocol:
-
Immobilization of VHL E3 Ligase:
-
Equilibrate a CM5 sensor chip with SPR running buffer (e.g., HBS-EP+).
-
Activate the carboxyl groups on the sensor surface using a mixture of EDC and NHS.
-
Immobilize a purified VHL-ElonginB-ElonginC (VBC) complex onto the activated surface via amine coupling to a target density (e.g., 2000-4000 RU).
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binary Interaction Analysis:
-
To measure the binding of PROTAC-X to VHL, inject a series of concentrations of PROTAC-X (e.g., 0.1 nM to 1 µM) over the immobilized VBC surface.
-
Regenerate the surface between injections if necessary.
-
As a control, inject the Target Protein X (TPX) alone over the VBC surface to ensure no direct binding.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of TPX (e.g., 5-10 times its KD for PROTAC-X) and varying concentrations of PROTAC-X.
-
Inject these pre-incubated mixtures over the immobilized VBC surface.
-
The enhanced binding response compared to PROTAC-X alone indicates ternary complex formation.
-
-
Data Analysis:
-
Fit the sensorgram data from the binary and ternary experiments to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
Calculate the cooperativity factor (α) using the formula: α = (KD of PROTAC-X for VHL) / (KD of PROTAC-X for VHL in the presence of TPX).
-
Data Presentation:
| Interaction | Analyte(s) | KD (nM) | ka (1/Ms) | kd (1/s) | Cooperativity (α) |
| Binary | PROTAC-X | 150 | 1.2e5 | 1.8e-2 | N/A |
| Ternary | PROTAC-X + TPX | 15 | 2.5e5 | 3.7e-3 | 10 |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[7][8]
Protocol:
-
Sample Preparation:
-
Prepare purified VBC complex and TPX in the same dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare PROTAC-X in the same buffer. Degas all solutions.
-
-
Binary Titrations:
-
Titration 1: Titrate PROTAC-X (in syringe, e.g., 100 µM) into VBC complex (in cell, e.g., 10 µM).
-
Titration 2: Titrate PROTAC-X (in syringe, e.g., 100 µM) into TPX (in cell, e.g., 10 µM).
-
-
Ternary Titration:
-
Titrate PROTAC-X (in syringe, e.g., 100 µM) into a solution containing both VBC complex and TPX (in cell, e.g., 10 µM each).
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection and subtract the heat of dilution.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine KD, ΔH, and stoichiometry (n).
-
Cooperativity (α) can be calculated from the binding affinities.
-
Data Presentation:
| Titration | KD (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |
| PROTAC-X into VBC | 180 | -8.5 | -1.2 | 1.05 |
| PROTAC-X into TPX | 55 | -9.8 | -1.1 | 0.98 |
| PROTAC-X into VBC + TPX | 12 | -12.5 | -1.5 | 1.02 |
NanoBRET™ Assay for In-Cell Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the measurement of protein-protein interactions in living cells.[9][10] This provides a more physiologically relevant context for studying ternary complex formation.
Experimental Workflow: NanoBRET™
Caption: Workflow for the NanoBRET™ ternary complex assay.
Protocol:
-
Cell Preparation:
-
Co-transfect HEK293 cells with plasmids encoding for the target protein fused to NanoLuc® luciferase (e.g., NanoLuc®-TPX) and the E3 ligase fused to HaloTag® (e.g., HaloTag®-VHL).
-
Plate the transfected cells in a white, 96-well assay plate.
-
-
Assay Procedure:
-
To the cells, add the HaloTag® NanoBRET™ 618 ligand (the energy acceptor) and incubate.
-
Add serial dilutions of PROTAC-X to the wells.
-
Add the Nano-Glo® substrate (the energy donor's substrate) and immediately measure the luminescence signals at two wavelengths: 460 nm (donor emission) and >610 nm (acceptor emission).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the concentration of PROTAC-X.
-
Fit the data to a dose-response curve to determine the EC50, which represents the concentration of PROTAC-X required to induce half-maximal ternary complex formation. Note the "hook effect," a decrease in signal at high PROTAC concentrations due to the formation of binary complexes, which is characteristic of PROTACs.[1][9]
-
Data Presentation:
| Compound | Ternary Complex EC50 (nM) | Max BRET Ratio (mBU) | Hook Effect Observed |
| PROTAC-X | 45 | 350 | Yes |
| Negative Control | >10,000 | 25 | No |
Logical Relationships in PROTAC Development
The development of a PROTAC from a building block like this compound follows a logical progression from chemical synthesis to biological evaluation.
Caption: Logical workflow for PROTAC development and evaluation.
The formation of a stable ternary complex is paramount to the function of a PROTAC. The protocols outlined in these application notes provide robust methods for quantifying the kinetics, thermodynamics, and cellular engagement of PROTAC-induced ternary complexes. By employing techniques such as SPR, ITC, and NanoBRET™, researchers can effectively characterize and optimize PROTACs synthesized from building blocks like this compound, facilitating the development of novel therapeutics for targeted protein degradation.
References
- 1. refeyn.com [refeyn.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. This compound hydrochloride ≥95% | 2010159-57-4 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ternary Complex Formation [promega.sg]
- 10. tandfonline.com [tandfonline.com]
Application of (S,R,S)-Ahpc-peg4-NH2 in Cancer Research: A Detailed Guide
(S,R,S)-Ahpc-peg4-NH2 is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation for cancer research. It serves as a pre-functionalized building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to eliminate disease-causing proteins. This molecule incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, (S,R,S)-AHPC, connected to a 4-unit polyethylene (B3416737) glycol (PEG) linker that terminates in a primary amine.[1][2][3] This amine group provides a convenient attachment point for a ligand that targets a specific cancer-associated protein, enabling the creation of a heterobifunctional PROTAC.
The PEG4 linker plays a crucial role in the efficacy of the resulting PROTAC by enhancing its solubility and cell permeability.[4] Furthermore, the flexibility and length of the PEG linker are critical for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.[5] This ternary complex formation is the key event that leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Principle of Action: PROTAC-Mediated Protein Degradation
PROTACs synthesized using this compound operate through a catalytic mechanism that hijacks the cell's own ubiquitin-proteasome system. The (S,R,S)-AHPC portion of the molecule binds to the VHL E3 ligase, while the other end of the PROTAC binds to the protein of interest (POI). This proximity induces the VHL ligase to tag the POI with ubiquitin molecules. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively removing it from the cell. This event-driven mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Caption: Mechanism of PROTAC-induced protein degradation.
Application in Targeting Oncogenic Proteins
A primary application of this compound in cancer research is the development of PROTACs targeting oncoproteins that are difficult to inhibit with traditional small molecules. For instance, a PROTAC could be synthesized to target a protein like BRD4, an epigenetic reader often overexpressed in various cancers. By degrading BRD4, the PROTAC can modulate the transcription of key oncogenes like MYC, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Downstream effects of BRD4 degradation by a PROTAC.
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol describes a general method for the synthesis of a PROTAC by coupling this compound with a carboxylic acid-functionalized ligand for a protein of interest (POI-COOH).
Caption: General workflow for PROTAC synthesis.
Materials:
-
This compound hydrochloride
-
POI-COOH (ligand for the protein of interest with a carboxylic acid handle)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Trifluoroacetic acid (TFA) (if starting from a Boc-protected amine)
-
Solvents for purification (e.g., acetonitrile, water, ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Activation of POI-COOH: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI-COOH (1.0 equivalent) in anhydrous DMF. Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated POI-COOH solution, add a solution of this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative reverse-phase High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
In Vitro Evaluation of PROTAC Activity
1. Cell Culture:
-
Culture the selected cancer cell line (e.g., a line known to overexpress the target protein) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2. Western Blotting for Protein Degradation:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration.
3. Determination of DC50 and Dmax:
-
The DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein.
-
The Dmax is the maximum percentage of protein degradation achieved.
-
These values are calculated by fitting the data from the Western blot quantification to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation
Quantitative data from the evaluation of PROTACs synthesized using this compound should be summarized in tables for clear comparison.
Table 1: Physicochemical Properties of a Hypothetical PROTAC
| Property | Value |
| Molecular Weight ( g/mol ) | Calculated |
| cLogP | Calculated |
| Topological Polar Surface Area (Ų) | Calculated |
| Hydrogen Bond Donors | Counted |
| Hydrogen Bond Acceptors | Counted |
Table 2: In Vitro Degradation Profile of a Hypothetical PROTAC
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| e.g., MCF-7 | e.g., ERα | Value | Value | 24 |
| e.g., LNCaP | e.g., AR | Value | Value | 24 |
| e.g., HeLa | e.g., BRD4 | Value | Value | 24 |
Conclusion
This compound is a valuable and versatile building block for the synthesis of VHL-based PROTACs in cancer research. Its pre-optimized VHL ligand and integrated PEG4 linker streamline the synthetic process, allowing researchers to focus on the development of novel ligands for cancer-associated proteins. The detailed protocols and evaluation methods provided here serve as a guide for the rational design and characterization of potent and selective protein degraders for therapeutic applications.
References
Application Notes and Protocols for Assessing PROTAC Cell Permeability
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality designed to eliminate specific proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] A PROTAC is a heterobifunctional molecule composed of a ligand that binds the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[3][4] This ternary complex formation leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[5][6]
A significant challenge in PROTAC development is their large size and complex physicochemical properties, which often place them outside the "Rule of 5" guidelines for orally bioavailable drugs.[7][8] These characteristics, including high molecular weight (MW > 800 Da) and a large topological polar surface area (TPSA), can lead to poor cell permeability, hindering their ability to reach intracellular targets.[9][10] Therefore, robust and systematic assessment of cell permeability is a critical step in the design and optimization of effective PROTACs.[11][12] This document provides detailed protocols for key assays used to evaluate PROTAC permeability, from initial high-throughput screens to more complex cell-based models.
Key Experimental Approaches
A multi-faceted approach is recommended to build a comprehensive understanding of a PROTAC's permeability profile. These methods can be broadly categorized as:
-
In Vitro, Cell-Free Assays: These assays, like the Parallel Artificial Membrane Permeability Assay (PAMPA), measure a compound's ability to cross an artificial lipid membrane. They are high-throughput and excellent for assessing passive diffusion, which is often the primary route of entry for large molecules like PROTACs.[9][13]
-
In Vitro, Cell-Based Assays: Assays using cell monolayers, such as Caco-2 or MDCK cells, provide a more physiologically relevant model.[14] They can measure both passive diffusion and the contributions of active transport and efflux mechanisms.[15][16]
-
Direct Intracellular Quantification: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can directly measure the concentration of a PROTAC that has accumulated inside the cell after a specific incubation period.[15]
-
Indirect Cellular Assays: These functional assays measure the biological consequence of a PROTAC entering the cell. Target engagement assays (e.g., NanoBRET) confirm the PROTAC can bind its intracellular target, while target degradation assays (e.g., Western Blot) provide the ultimate proof of a functional, cell-permeable PROTAC.[6][12][17]
Data Presentation: Comparative Analysis
Summarizing data in a structured format is crucial for comparing the permeability and efficacy of different PROTAC candidates.
Table 1: Physicochemical Properties of Example PROTACs
| Compound | Molecular Weight (Da) | TPSA (Ų) | cLogP | HBD | HBA |
| PROTAC A | 950 | 245 | 3.8 | 4 | 12 |
| PROTAC B | 1034 | 237 | 3.6 | 4 | 14 |
| PROTAC C | 890 | 210 | 4.5 | 3 | 10 |
| PROTAC D | 1100 | 260 | 3.1 | 5 | 15 |
HBD: Hydrogen Bond Donors; HBA: Hydrogen Bond Acceptors. Data is illustrative.[10]
Table 2: Comparative Permeability Data
| Compound | PAMPA (Pₑ, 10⁻⁶ cm/s) | Caco-2 (Papp A→B, 10⁻⁶ cm/s) | Caco-2 (Papp B→A, 10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) |
| PROTAC A | 0.6 | 0.35 | 0.24 | 0.7 |
| PROTAC B | <0.1 (BLQ) | 1.7 | 14.1 | 8.3 |
| PROTAC C | 2.3 | 0.8 | 2.5 | 3.1 |
| PROTAC D | <0.1 (BLQ) | <0.2 | 8.6 | >12 |
BLQ: Below Limit of Quantification. Data is representative of values found in literature.[9][18]
Table 3: Cellular Activity and Target Engagement
| Compound | Target Engagement (NanoBRET IC₅₀, nM) | Target Degradation (DC₅₀, nM) | Max Degradation (Dₘₐₓ, %) |
| PROTAC A | 150 | 45 | 75 |
| PROTAC B | >1000 | >1000 (Inactive) | <10 |
| PROTAC C | 80 | 25 | 90 |
| PROTAC D | >1000 | >1000 (Inactive) | <15 |
Data is illustrative and demonstrates the correlation between permeability and cellular function.[17][19]
Visualizations: Workflows and Mechanisms
Caption: PROTAC Mechanism of Action (MoA).
Caption: Tiered workflow for assessing PROTAC permeability.
Caption: Signaling pathway affected by BRD4 degradation.[20]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures passive diffusion across a lipid-infused artificial membrane, serving as a high-throughput initial screen.[9][13]
Materials:
-
96-well PAMPA plate system (e.g., Millipore, Corning)
-
Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solutions (e.g., 10 mM in DMSO)
-
UV-Vis plate reader or LC-MS/MS system
Method:
-
Prepare Donor Plate: Dilute PROTAC stocks to a final concentration (e.g., 100 µM) in PBS. Add 150-200 µL of this solution to each well of a 96-well donor plate.
-
Coat Filter Plate: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well in the 96-well filter (acceptor) plate. Allow the lipid to impregnate the membrane for 5-10 minutes.
-
Prepare Acceptor Plate: Add 150-200 µL of fresh PBS to each well of the acceptor plate.
-
Assemble PAMPA Sandwich: Gently place the lipid-coated filter plate onto the donor plate, ensuring the filter makes contact with the donor solution.
-
Incubation: Cover the assembly and incubate at room temperature for 4-16 hours with gentle shaking.
-
Analysis: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS for higher sensitivity).
-
Calculation: The effective permeability coefficient (Pₑ) is calculated using the following equation: Pₑ = [-ln(1 - Cₐ/Cₑq)] * (Vₐ * Vd) / [(Vₐ + Vd) * A * t] Where Cₐ is the concentration in the acceptor well, Cₑq is the equilibrium concentration, Vₐ and Vd are the volumes of the acceptor and donor wells, A is the membrane area, and t is the incubation time.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelium. It is the gold standard for predicting in vivo oral absorption and identifying active efflux.[15][16][18]
Materials:
-
Caco-2 cells (passage 40-60)
-
Transwell® plate inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, NEAA, Pen/Strep)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Lucifer yellow solution (for monolayer integrity check)
-
LC-MS/MS system
Method:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at a density of ~60,000 cells/cm². Culture for 18-22 days, changing the medium every 2-3 days, to allow for differentiation and monolayer formation.
-
Monolayer Integrity Test: Before the assay, measure the transepithelial electrical resistance (TEER) of each monolayer. Values >250 Ω·cm² are typically acceptable. Alternatively, perform a lucifer yellow leak test.
-
Assay Preparation:
-
Wash the monolayers twice with pre-warmed (37°C) transport buffer.
-
Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.
-
-
Permeability Measurement (A→B and B→A):
-
Apical to Basolateral (A→B): Remove the buffer and add the PROTAC-containing transport buffer (e.g., 10 µM) to the apical (top) chamber and fresh buffer to the basolateral (bottom) chamber.
-
Basolateral to Apical (B→A): Add the PROTAC-containing buffer to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Take samples from the receiver chamber at specific time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh buffer. Also, take a sample from the donor chamber at the beginning and end of the experiment.
-
Analysis: Quantify the PROTAC concentration in all samples using a validated LC-MS/MS method.
-
Calculation:
-
The apparent permeability coefficient (Papp) is calculated: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
The Efflux Ratio is calculated as: Papp (B→A) / Papp (A→B). An efflux ratio > 2 suggests the PROTAC is a substrate of an efflux transporter (e.g., P-gp).[16]
-
Protocol 3: Target Degradation by Western Blot
This protocol determines the functional consequence of PROTAC cell entry: the degradation of the target protein.[5][20]
Materials:
-
Cell line expressing the target protein (e.g., MDA-MB-231, THP-1)
-
PROTAC stock solution in DMSO
-
Vehicle control (DMSO) and negative control (e.g., a non-degrading inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, transfer system (PVDF or nitrocellulose membrane)
-
Primary antibodies (anti-target, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Method:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat cells with a concentration range of the PROTAC (e.g., 0, 10, 50, 100, 500, 1000 nM) for a specified time (e.g., 16-24 hours). Include vehicle and negative controls.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize all samples to the same protein concentration. Prepare samples with Laemmli buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.[20]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal. Re-probe the membrane with an antibody for a loading control.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[19]
References
- 1. youtube.com [youtube.com]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. diva-portal.org [diva-portal.org]
- 11. benchchem.com [benchchem.com]
- 12. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PAMPA | Evotec [evotec.com]
- 14. Permeability Assay - Profacgen [profacgen.com]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for Biophysical Analysis of PROTAC Ternary Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Ternary Complex Analysis
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in targeted drug therapy.[1][2] Unlike traditional inhibitors that block the function of a target protein, PROTACs hijack the cell's natural protein degradation machinery to eliminate the protein of interest (POI).[1][3] This is achieved by simultaneously binding to the POI and an E3 ubiquitin ligase, thereby forming a ternary complex.[1][4] The formation and stability of this ternary complex are critical determinants of a PROTAC's efficacy and selectivity.[3][5] Therefore, robust biophysical characterization of these complexes is paramount in the development of novel PROTAC-based therapeutics.[6][7]
This document provides detailed application notes and protocols for key biophysical assays used to analyze PROTAC-induced ternary complexes, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Bioluminescence Resonance Energy Transfer (BRET), and Microscale Thermophoresis (MST).
PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[8][9] The PROTAC molecule itself is then released and can engage in further catalytic cycles of degradation.[2][4]
Caption: PROTAC Mechanism of Action.
Key Biophysical Assays for Ternary Complex Analysis
A variety of biophysical techniques can be employed to characterize the formation and stability of PROTAC-induced ternary complexes.[6][10] Each method offers unique advantages in terms of the parameters it measures, throughput, and sample consumption.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on biomolecular interactions.[11] It is a powerful tool for measuring the binding affinities (KD) and the association (ka) and dissociation (kd) rates of both binary (PROTAC-POI, PROTAC-E3) and ternary complexes.[12][13] SPR is particularly valuable for determining the cooperativity of ternary complex formation.[14]
Experimental Workflow:
Caption: SPR Experimental Workflow.
Protocol for SPR Analysis:
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip surface.[15]
-
Binary Interaction Analysis (PROTAC to E3): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding kinetics (ka1, kd1) and affinity (KD1).
-
Binary Interaction Analysis (PROTAC to POI): Immobilize the POI and inject the PROTAC to determine the second binary interaction kinetics (ka2, kd2) and affinity (KD2).
-
Ternary Complex Analysis: Over the immobilized E3 ligase surface, inject a series of concentrations of the POI in the presence of a constant, saturating concentration of the PROTAC.[12] This allows for the measurement of the ternary complex formation kinetics (ka3, kd3) and affinity (KD3).
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, and a ternary binding model) to extract kinetic and affinity constants.
-
Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary affinities to the ternary affinity (α = KD1 * KD2 / KD3). An α value greater than 1 indicates positive cooperativity, meaning the binding of one partner enhances the binding of the other.[13]
Quantitative Data Summary:
| PROTAC System | Assay | Binary K_D (PROTAC-POI) | Binary K_D (PROTAC-E3) | Ternary K_D | Cooperativity (α) | Reference(s) |
| MZ1-Brd4BD2-VHL | SPR | 1 nM | 29 nM | 1 nM | ~26 | [6][16] |
| MZ1-Brd4BD2-VHL | ITC | 4 nM | 66 nM | 4 nM | ~15 | [6][16] |
| CPS2-CDK2-CRBN | SPR | N/A | N/A | N/A | ~98 | [14] |
| BRD-5110-PPM1D-CRBN | SPR | 1-2 nM | ~3 µM | N/A | ~1 (no cooperativity) | [16] |
Isothermal Titration Calorimetry (ITC)
ITC is a label-free, in-solution technique that directly measures the heat changes associated with biomolecular binding events.[17][18] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[17][19]
Protocol for ITC Analysis:
-
Sample Preparation: Dialyze the protein samples (POI and E3 ligase) and the PROTAC into the same buffer to minimize heats of dilution.[20][21]
-
Binary Titration (PROTAC into POI): Titrate the PROTAC into a solution of the POI to determine the binary binding thermodynamics.
-
Binary Titration (PROTAC into E3 Ligase): Titrate the PROTAC into a solution of the E3 ligase to determine the second binary interaction thermodynamics.
-
Ternary Titration: To measure the ternary complex formation, pre-saturate the POI with the PROTAC and titrate this complex into the E3 ligase solution.[17]
-
Data Analysis: Integrate the heat signals from each injection and fit the data to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters. The cooperativity can be inferred by comparing the affinities of the binary and ternary interactions.[17]
Quantitative Data Summary:
| PROTAC System | Assay | Binary K_D (PROTAC-POI) | Binary K_D (PROTAC-E3) | Ternary K_D | Enthalpy (ΔH) (kcal/mol) | Stoichiometry (n) | Reference(s) |
| MZ1-Brd4BD2-VHL | ITC | 4 nM | 66 nM | 4 nM | - | ~1 | [6][16][22] |
| MZ1-Brd4-VCB | ITC | 382 nM | - | 6.7 nM (Brd3), 12.1 nM (Brd4) | - | - | [23] |
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity.[24][25] In the context of PROTACs, the POI and E3 ligase are labeled with a FRET donor (e.g., a lanthanide) and an acceptor (e.g., a fluorescent protein or dye), respectively. Ternary complex formation brings the donor and acceptor close enough for FRET to occur.[26]
Experimental Workflow:
Caption: TR-FRET Experimental Workflow.
Protocol for TR-FRET Analysis:
-
Protein Labeling: Label the POI with a suitable TR-FRET donor (e.g., terbium or europium cryptate) and the E3 ligase with a compatible acceptor (e.g., d2 or a fluorescent protein).
-
Assay Setup: In a microplate, mix the labeled POI and E3 ligase with varying concentrations of the PROTAC.
-
Incubation: Incubate the plate at room temperature to allow for ternary complex formation to reach equilibrium.
-
Measurement: Read the plate on a TR-FRET enabled reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.[27]
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot it against the PROTAC concentration to generate a dose-response curve. This can be used to determine the potency of the PROTAC in inducing ternary complex formation.
Bioluminescence Resonance Energy Transfer (BRET)
BRET is another proximity-based assay that is particularly well-suited for studying protein-protein interactions in live cells.[28][29] In a cellular BRET assay for PROTACs, one protein (e.g., the POI) is fused to a luciferase (the BRET donor), and the other protein (e.g., the E3 ligase) is fused to a fluorescent protein (the BRET acceptor).[30][31]
Protocol for Cellular BRET Analysis:
-
Cell Line Generation: Generate a stable cell line co-expressing the POI fused to a luciferase (e.g., NanoLuc) and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag labeled with a fluorescent ligand).[32]
-
Cell Plating: Plate the cells in a multi-well plate.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations.
-
Substrate Addition: Add the luciferase substrate to initiate the bioluminescent reaction.
-
BRET Measurement: Measure the luminescence at the donor and acceptor emission wavelengths using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio and plot it against the PROTAC concentration to assess the formation of the ternary complex within a cellular environment.[28]
Microscale Thermophoresis (MST)
MST is a solution-based method that measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and hydration shell upon binding.[33] For PROTAC analysis, one of the proteins (e.g., the POI) is fluorescently labeled.[34][35]
Protocol for MST Analysis:
-
Protein Labeling: Label the POI with a fluorescent dye.
-
Binary Binding Analysis:
-
To measure the affinity of the PROTAC for the POI, titrate the PROTAC against a constant concentration of the labeled POI.
-
To measure the affinity of the PROTAC for the E3 ligase, a competitive setup can be used, or the E3 ligase can be labeled.
-
-
Ternary Complex Analysis: Keep the concentration of the labeled POI and the E3 ligase constant, and titrate the PROTAC. The change in thermophoresis upon formation of the ternary complex is measured.[34][35]
-
Data Analysis: Plot the change in thermophoresis against the ligand concentration and fit the data to a suitable binding model to determine the KD.
Quantitative Data Summary:
| PROTAC System | Assay | Binary K_D (PROTAC-POI) | Ternary K_D | Reference(s) |
| MZ1-Brd4 | MST | 325 nM | 12.1 nM | [23] |
| MZ1-Brd3 | MST | - | 6.7 nM | [23] |
Conclusion
The biophysical characterization of PROTAC-induced ternary complexes is a critical component of the drug discovery and development process for this exciting new therapeutic modality. The assays described herein—SPR, ITC, TR-FRET, BRET, and MST—provide a powerful and complementary toolkit for elucidating the thermodynamics, kinetics, and cellular engagement of these crucial three-body systems. A thorough understanding of these parameters is essential for the rational design and optimization of potent and selective PROTAC degraders.
References
- 1. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biophysical and Computational Approaches to Study Ternary Complexes: A 'Cooperative Relationship' to Rationalize Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. oxfordglobal.com [oxfordglobal.com]
- 11. aragen.com [aragen.com]
- 12. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. o2hdiscovery.co [o2hdiscovery.co]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 17. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 20. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). | Broad Institute [broadinstitute.org]
- 23. mdpi.com [mdpi.com]
- 24. Time-resolved fluorescence energy transfer - Wikipedia [en.wikipedia.org]
- 25. columbiabiosciences.com [columbiabiosciences.com]
- 26. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 27. agilent.com [agilent.com]
- 28. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Bioluminescence resonance energy transfer (BRET) for the real-time detection of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. BRET: NanoLuc-Based Bioluminescence Resonance Energy Transfer Platform to Monitor Protein-Protein Interactions in Live Cells [pubmed.ncbi.nlm.nih.gov]
- 32. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 33. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 34. MST and TRIC Technology to Reliably Study PROTAC Binary and Ternary Binding in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. MST and TRIC Technology to Reliably Study PROTAC Binary and Ternary Binding in Drug Development | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Creating a Library of PROTACs with Varying Linkers
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] The PROTAC brings the POI and E3 ligase into close proximity, facilitating the ubiquitination of the POI and marking it for destruction by the 26S proteasome.
The linker is not merely a spacer but a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex, as well as the molecule's overall selectivity, solubility, and cell permeability.[1][5][6] Therefore, a systematic exploration of linker architecture—varying its length, composition, and rigidity—is essential for optimizing a PROTAC degrader. Empirical optimization often requires the synthesis and evaluation of a library of compounds to establish a clear structure-activity relationship (SAR).[3]
This document provides detailed protocols and application notes for the rational design, synthesis, and characterization of a PROTAC library with a diverse set of linkers.
PROTAC Mechanism of Action
The fundamental action of a PROTAC is to induce the formation of a ternary complex, which is the crucial first step leading to the degradation of a target protein.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for Library Creation and Evaluation
A systematic approach is crucial for efficiently identifying optimal PROTAC candidates from a library. The workflow involves iterative cycles of design, synthesis, and biological evaluation.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. precisepeg.com [precisepeg.com]
Application Notes and Protocols for the Use of (S,R,S)-Ahpc-peg4-NH2 in Developing Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-Ahpc-peg4-NH2 is a synthetic E3 ligase ligand-linker conjugate crucial for the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by commandeering the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][3] This molecule incorporates a high-affinity (S,R,S)-Ahpc ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a 4-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group, making it a versatile building block for PROTAC synthesis.[2][4] The PEG linker enhances solubility and provides the necessary flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1]
These application notes provide detailed protocols for the synthesis of chemical probes using this compound and for the subsequent biological evaluation of the resulting PROTACs.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesizing chemical probes.
| Property | Value | Reference |
| Synonyms | VH032-PEG4-NH2, VHL Ligand-Linker Conjugates 4 | [2][5] |
| Molecular Formula | C₃₂H₄₉N₅O₈S | [5] |
| Molecular Weight | 663.83 g/mol | [5] |
| CAS Number | 2010159-57-4 | [5] |
| Appearance | Solid | N/A |
| Purity | Typically ≥98% | [5] |
| Solubility | Soluble in DMSO and Ethanol | [4] |
| Storage | Store at -20°C for long-term stability | N/A |
Synthesis of Chemical Probes (PROTACs)
The terminal amine group of this compound allows for its conjugation to a ligand for a protein of interest (POI) that contains a suitable reactive group, most commonly a carboxylic acid, via an amide bond formation.
General Protocol for Amide Coupling
This protocol describes the coupling of this compound to a POI ligand containing a carboxylic acid.
Materials:
-
This compound
-
POI ligand with a terminal carboxylic acid
-
Amide coupling reagents (e.g., HATU, HOBt, EDC, DCC)[1]
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Analytical and preparative HPLC
-
Mass spectrometer
-
NMR spectrometer
Procedure:
-
Preparation of Reactants:
-
Dissolve the POI ligand (1 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve this compound (1-1.2 equivalents) in anhydrous DMF.
-
Prepare a solution of the coupling reagents (e.g., HATU and HOBt, 1.2 equivalents each) in anhydrous DMF.
-
-
Activation of Carboxylic Acid:
-
To the solution of the POI ligand, add the coupling reagent solution and DIPEA (2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes under an inert atmosphere to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the solution of this compound to the activated POI ligand mixture.
-
Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress should be monitored by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized PROTAC using LC-MS, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.
-
Caption: Workflow for PROTAC synthesis via amide coupling.
Biological Evaluation of PROTAC Chemical Probes
After successful synthesis and purification, the biological activity of the PROTAC must be evaluated. This involves confirming its ability to induce the degradation of the target protein in a proteasome-dependent manner.
Protocol for Western Blot Analysis of Protein Degradation
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (typically in a nanomolar to micromolar range) and a DMSO vehicle control for a specified time (e.g., 4, 8, 16, 24 hours).
-
For mechanism validation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.[3]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation).
-
Caption: Experimental workflow for evaluating PROTAC-induced protein degradation.
Signaling Pathway of PROTAC Action
The synthesized PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: Mechanism of PROTAC-mediated protein degradation.
Troubleshooting and Optimization
The development of effective PROTACs is an iterative process. The following table provides guidance on common challenges and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low PROTAC Synthesis Yield | - Incomplete activation of the carboxylic acid.- Steric hindrance of the POI ligand.- Suboptimal reaction conditions. | - Use a more potent coupling reagent (e.g., HATU).- Increase the excess of coupling reagents and base.- Vary the reaction solvent and temperature. |
| No or Poor Protein Degradation | - Low cell permeability of the PROTAC.- Unfavorable ternary complex formation.- The chosen linker is not optimal in length or composition. | - Assess cell permeability using analytical methods.- Synthesize PROTACs with different linker lengths and compositions.- Consider alternative attachment points on the POI ligand. |
| Incomplete Degradation (High Dₘₐₓ) | - The "hook effect" at high PROTAC concentrations.- Rapid re-synthesis of the target protein. | - Titrate the PROTAC concentration over a wider range.- Perform a time-course experiment to assess the kinetics of degradation and re-synthesis. |
| Off-Target Effects | - The POI ligand has known off-targets.- The PROTAC degrades other proteins. | - Develop a negative control PROTAC with an inactive enantiomer of the VHL ligand.- Perform proteome-wide analysis (e.g., quantitative mass spectrometry) to assess selectivity. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of VHL-recruiting PROTACs. By following the detailed protocols and considering the troubleshooting guidance provided in these application notes, researchers can effectively design, synthesize, and evaluate novel chemical probes for targeted protein degradation, thereby advancing research in chemical biology and drug discovery.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low PRO-TAC Degradation Efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues encountered during your targeted protein degradation experiments, particularly when observing low degradation efficiency.
Frequently Asked Questions (FAQs)
Q1: My PROTAC isn't showing any degradation of my target protein. What should I check first?
When a PROTAC fails to induce degradation, a systematic approach is needed to pinpoint the issue. The lack of activity could stem from issues with the compound itself, the biological system, or the experimental setup. A logical first step is to verify each component of the PROTAC's mechanism of action.[1]
Initial Troubleshooting Steps:
-
Confirm Target & E3 Ligase Expression: Ensure your cell line expresses sufficient levels of both the target protein and the specific E3 ligase (e.g., VHL or Cereblon) that your PROTAC is designed to recruit.[2]
-
Verify Compound Integrity & Solubility: Confirm the identity and purity of your PROTAC. Poor solubility in assay media can also prevent it from reaching its intracellular target.
-
Assess Cell Permeability: PROTACs are often large molecules and may have poor cell membrane permeability.[3][4] If intracellular concentrations are too low, degradation will be inefficient.[5]
-
Check for the "Hook Effect": Paradoxically, very high concentrations of a PROTAC can lead to reduced degradation.[5][6] This occurs when the PROTAC forms non-productive binary complexes with either the target or the E3 ligase, preventing the formation of the necessary ternary complex.[5][6]
Below is a workflow to guide your initial troubleshooting efforts.
Q2: How can I be sure my PROTAC is engaging the target protein and the E3 ligase inside the cell?
Confirming target engagement is a critical step. If the PROTAC cannot bind to its intended proteins, no degradation will occur. Several biophysical and cellular assays can be used to measure these interactions.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells or cell lysates.[7] Ligand binding stabilizes the target protein, resulting in a higher melting temperature, which can be detected by Western blot.[7]
-
NanoBRET™/HiBiT Assays: These are live-cell, proximity-based assays that can quantify protein engagement in real-time. They are highly sensitive and suitable for high-throughput screening.[6][8]
-
Co-immunoprecipitation (Co-IP): This classic technique can be used to demonstrate the formation of the PROTAC-induced ternary complex (Target-PROTAC-E3 Ligase) within the cell.[7][9]
Q3: I see target engagement, but still no degradation. How do I check for ternary complex formation and ubiquitination?
The formation of a stable and productive ternary complex is the cornerstone of PROTAC activity.[10] Even if a PROTAC can bind to both the target and the E3 ligase individually (binary binding), it may not efficiently bring them together.[2]
Assays for Ternary Complex Formation:
-
Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique that can measure the kinetics and affinity of both binary and ternary complex formation in real-time.[11][][13]
-
AlphaLISA®/TR-FRET: These are homogeneous, proximity-based assays ideal for measuring ternary complex formation.[5][] A bell-shaped curve in these assays is often indicative of the hook effect and confirms ternary complex formation.[5]
-
Co-immunoprecipitation (Co-IP): As mentioned, Co-IP followed by Western blot can directly show that the target protein and the E3 ligase are in a complex together, mediated by the PROTAC.[7][9]
Assays for Ubiquitination: If a ternary complex forms but degradation is still low, the next step is to verify that the target protein is being ubiquitinated.
-
In-Cell Ubiquitination Assay: This involves treating cells with your PROTAC, often in the presence of a proteasome inhibitor like MG132 to allow ubiquitinated proteins to accumulate.[1][14] The target protein is then immunoprecipitated, and a Western blot is performed using an anti-ubiquitin antibody. A high-molecular-weight smear or ladder of bands indicates polyubiquitination.[1][14][15]
-
In Vitro Ubiquitination Assay: This reconstituted assay uses purified E1, E2, E3 ligase, target protein, ubiquitin, and ATP to directly measure PROTAC-dependent ubiquitination.[15][16]
Q4: I'm observing a bell-shaped dose-response curve. What is the "hook effect" and how do I manage it?
The "hook effect" is a common phenomenon where PROTAC efficacy decreases at high concentrations, resulting in a bell-shaped dose-response curve.[5][6] It's caused by the formation of unproductive binary complexes (Target-PROTAC or E3-PROTAC) that predominate at high PROTAC concentrations and prevent the formation of the productive ternary complex.[5]
Managing the Hook Effect:
-
Extend Dose-Response Range: Test a much wider range of concentrations, especially at the lower end (e.g., from pM to µM), to accurately identify the optimal concentration for maximum degradation (Dmax) and the concentration for 50% degradation (DC50).[6]
-
Biophysical Confirmation: Use assays like AlphaLISA or SPR to correlate the decrease in degradation with a decrease in ternary complex formation at high concentrations.[5]
-
Optimize Future Experiments: Once the optimal concentration window is identified, use concentrations at or below the Dmax for subsequent experiments to avoid the hook effect.[6]
Data Presentation: Dose-Response Analysis
A key experiment is to determine the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values. This is achieved by treating cells with a serial dilution of the PROTAC and quantifying the remaining target protein.[14]
Table 1: Example Dose-Response Data for a BRD4-Degrading PROTAC
| PROTAC Conc. (nM) | Normalized BRD4 Level (%) | % Degradation |
| 0 (Vehicle) | 100 | 0 |
| 0.1 | 95 | 5 |
| 1 | 70 | 30 |
| 10 | 35 | 65 |
| 50 | 15 | 85 (Dmax) |
| 100 | 20 | 80 |
| 500 | 45 | 55 |
| 1000 | 60 | 40 |
Data is illustrative. In this example, the DC50 would be between 1 and 10 nM, and the Dmax is ~85% at 50 nM. Concentrations above 50 nM show a clear hook effect.
Experimental Protocols
Protocol 1: Western Blot Analysis for Protein Degradation
This protocol outlines the steps to quantify target protein degradation following PROTAC treatment.[6][17]
-
Cell Seeding & Treatment: Seed cells in 6-well plates to be 70-80% confluent at harvest.[18] After overnight adherence, treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 16-24 hours).[1][18]
-
Cell Lysis: Wash cells with ice-cold PBS, then add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[17][18] Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[18]
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[17] Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[18]
-
Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes.[17][18] Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[17][18]
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.[17][18]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature (e.g., 5% non-fat milk in TBST).[17][18]
-
Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[14][17]
-
Wash the membrane 3x with TBST.[17]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane 3x with TBST.[17]
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[17] Quantify band intensities to determine the percentage of remaining protein relative to the vehicle control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This protocol verifies the PROTAC-induced interaction between the target protein and the E3 ligase.[9]
-
Cell Treatment: Treat cells grown on 10 cm plates with the PROTAC (at an optimal concentration) and a vehicle control. To prevent degradation and "trap" the complex, you can co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting.[9]
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% NP-40) with protease inhibitors.[1][9]
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour.[1][19]
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) overnight at 4°C to pull down the E3 ligase and its binding partners.[1][9]
-
Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.[9]
-
-
Washing: Pellet the beads by gentle centrifugation and wash them three times with ice-cold wash buffer to remove non-specific binders.[9]
-
Elution & Analysis: Elute the captured proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot: Analyze the eluate by Western blotting, probing with an antibody against your target protein. The presence of the target protein in the E3 ligase pulldown (only in the PROTAC-treated sample) confirms the formation of the ternary complex.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubiquitination Assay - Profacgen [profacgen.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. o2hdiscovery.co [o2hdiscovery.co]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. lifesensors.com [lifesensors.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. bitesizebio.com [bitesizebio.com]
Technical Support Center: Optimizing PROTAC Linker Length for Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of Proteolysis-Targeting Chimera (PROTAC) linker length.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical for efficacy?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] The primary function of the linker is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target protein, thereby marking it for degradation by the proteasome.[1] The length of the linker is a crucial parameter that dictates the efficacy of a PROTAC.[1] An optimal linker length is necessary for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][2] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex.[1][2] Therefore, optimizing the linker length is a critical step in the development of a potent PROTAC.[1]
Q2: How does linker composition, beyond just length, influence PROTAC performance?
A2: Linker composition plays a significant role in a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability.[1] For instance, incorporating hydrophilic elements like polyethylene (B3416737) glycol (PEG) can improve solubility, while more rigid structures can enhance conformational stability.[1] The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, the degradation efficiency.[1]
Q3: What is the "hook effect" in the context of PROTACs, and how can linker optimization help mitigate it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[1] While the hook effect is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity. A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, making the ternary complex more stable and thus mitigating the hook effect.[1][3] Modifying linker flexibility, for instance by making it more rigid, can also pre-organize the PROTAC into a conformation more favorable for ternary complex formation.[1]
Troubleshooting Guides
Problem 1: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation.
This is a common challenge that often points to issues with ternary complex formation.[4]
| Potential Cause | Troubleshooting/Optimization Steps |
| Incorrect Linker Length or Rigidity | The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding. Synthesize a library of PROTACs with varying linker lengths and rigidities to identify the optimal design.[1][4] |
| Unfavorable Ternary Complex Conformation | Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine (B10760008) residues for ubiquitination are not accessible. Redesign the linker to alter the relative orientation of the two proteins.[1][4] |
| Poor Physicochemical Properties | The linker might contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target. Modify the linker to improve properties like solubility (e.g., by incorporating PEG chains) and permeability.[1][4] |
| No Ubiquitination | A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein. Perform an in-cell or in vitro ubiquitination assay to confirm if the target protein is being ubiquitinated. If not, this indicates a problem with the geometry of the ternary complex, requiring linker redesign.[1] |
Problem 2: I am observing a "hook effect," where degradation efficiency decreases at higher concentrations.
This occurs when high concentrations of a PROTAC lead to the formation of binary complexes instead of the productive ternary complex.[1]
| Potential Cause | Troubleshooting/Optimization Steps |
| Suboptimal Ternary Complex Stability | The ternary complex may not be stable enough at high PROTAC concentrations, favoring the formation of binary complexes. A well-designed linker can create positive cooperativity, enhancing the stability of the ternary complex.[1][3] |
| Suboptimal Linker Flexibility | A highly flexible linker can adopt multiple conformations, not all of which are productive for ternary complex formation. A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.[1] |
| Imbalanced Binary Affinities | A significant disparity in the binding affinities of the PROTAC for the target protein and the E3 ligase can promote the formation of one binary complex over the other. Consider redesigning the warhead or E3 ligase ligand to achieve more balanced affinities.[3] |
Data Presentation: Impact of Linker Length on PROTAC Efficacy
The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on degradation efficacy.
Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation [1]
| PROTAC | Linker Length (atoms) | ER Degradation (at 100 nM) | Cell Viability (IC50, µM) |
| 1 | 9 | <10% | >10 |
| 2 | 12 | ~50% | 5.2 |
| 3 | 16 | >90% | 0.8 |
| 4 | 19 | ~70% | 2.1 |
| 5 | 21 | <20% | >10 |
Table 2: Effect of Linker Length on p38α Degradation [1]
| Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| A | 13 | >1000 | <20 |
| B | 15 | 150 | 85 |
| C | 17 | 120 | 90 |
| D | 19 | 450 | 70 |
| E | 21 | >1000 | <30 |
Table 3: Effect of Linker Length on PI3K/mTOR Dual-Targeting PROTAC Degrader (GP262) [5]
| Target Protein | DC50 (nM) | Dmax (%) |
| p110α | 227.4 | 71.3 |
| p110γ | 42.23 | 88.6 |
| mTOR | 45.4 | 74.9 |
Experimental Protocols
Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.
Protocol 1: Target Protein Degradation Assay (Western Blot)
This is the gold-standard method for quantifying the reduction in target protein levels.[1]
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
2. Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[6]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[6]
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[6]
5. Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.[7] Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Ternary Complex Formation Assay
Several biophysical methods can be used to confirm and characterize the formation of the Target-PROTAC-E3 ligase ternary complex.
Surface Plasmon Resonance (SPR): [3]
-
Immobilize the E3 ligase on an SPR sensor chip.
-
Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC.
-
Flow these solutions over the immobilized E3 ligase surface.
-
Monitor the association and dissociation phases to determine the binding kinetics and affinity of the ternary complex formation.
Isothermal Titration Calorimetry (ITC):
-
Place the E3 ligase in the ITC cell.
-
Titrate a solution containing both the target protein and the PROTAC into the cell.
-
The heat changes upon binding are measured to determine the thermodynamic parameters of ternary complex formation, including the dissociation constant (KD) and stoichiometry.
Co-Immunoprecipitation (Co-IP): [8]
-
Treat cells with the PROTAC or vehicle control.
-
Lyse the cells and incubate the lysate with an antibody against the target protein.
-
Add protein A/G beads to capture the antibody-antigen complex.[8]
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes and analyze by Western blotting using antibodies against the target protein and the E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated sample indicates ternary complex formation.[8]
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce ubiquitination of the target protein.[9]
1. Reaction Setup:
-
In a microcentrifuge tube, combine the following components on ice: E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex (e.g., CRL4-CRBN), recombinant target protein, ubiquitin, ATP, and the PROTAC (or DMSO as a vehicle control).[9]
2. Incubation:
-
Incubate the reaction mixture at 30°C for 1-2 hours to allow for the ubiquitination reaction to proceed.
3. Reaction Quenching:
-
Stop the reaction by adding SDS-PAGE loading buffer.
4. Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody against the target protein.
-
A ladder of higher molecular weight bands corresponding to mono- and poly-ubiquitinated target protein should be visible in the PROTAC-treated lane, confirming PROTAC-induced ubiquitination.[9]
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Troubleshooting Workflow for PROTACs.
Caption: Hook Effect Mitigation Strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
challenges in synthesizing (S,R,S)-Ahpc-peg4-NH2 based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists encountering challenges in the synthesis and application of (S,R,S)-Ahpc-peg4-NH2 based PROTACs. The (S,R,S)-Ahpc moiety is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, making this building block crucial for developing VHL-recruiting PROTACs.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in PROTAC synthesis?
A1: this compound is an E3 ligase ligand-linker conjugate.[1][3] It consists of the (S,R,S)-Ahpc moiety, which is a potent binder to the VHL E3 ligase, connected to a 4-unit polyethylene (B3416737) glycol (PEG) linker that terminates in a primary amine (-NH2).[1][2] Its primary role is to serve as a modular building block in PROTAC synthesis.[5] The terminal amine provides a reactive handle for conjugation to a warhead (a ligand for the protein of interest), thereby streamlining the synthesis of the final heterobifunctional PROTAC.[5]
Q2: I am observing very low yields after coupling my warhead (containing a carboxylic acid) to the this compound linker. What are the common causes?
A2: Low yields in the final amide coupling step are a frequent challenge in PROTAC synthesis.[6] Common causes include:
-
Inefficient Carboxylic Acid Activation: The coupling reagent (e.g., HATU, HBTU) may be degraded or used in insufficient quantities.
-
Steric Hindrance: The warhead or the Ahpc ligand may be sterically bulky, hindering the approach of the activated species.
-
Side Reactions: The activated carboxylic acid can be unstable, leading to side reactions. Additionally, unprotected functional groups on the warhead can interfere with the coupling.
-
Suboptimal Reaction Conditions: The choice of base (e.g., DIPEA), solvent, temperature, and reaction time are all critical and may require optimization.[6]
-
Poor Solubility: The reactants or the final PROTAC may have poor solubility in the reaction solvent, leading to an incomplete reaction.[6]
Q3: My final product shows multiple peaks on LC-MS analysis. What could these impurities be?
A3: The appearance of multiple peaks can be attributed to several factors:
-
Unreacted Starting Materials: Incomplete reaction can leave residual warhead or Ahpc-linker.
-
Epimerization: The chiral centers in the (S,R,S)-Ahpc moiety, particularly the α-carbon to the carbonyl group, can be susceptible to epimerization (inversion of stereochemistry) under basic conditions, leading to diastereomeric impurities.[7]
-
Side Products from Coupling Reagents: Byproducts from reagents like HATU or HBTU can sometimes be difficult to remove.
-
Degradation: The PEG linker or other sensitive functional groups in the molecule may degrade during the reaction or work-up.
Q4: The stereochemical integrity of the Ahpc ligand is critical for VHL binding. How can I minimize the risk of epimerization during synthesis?
A4: Epimerization is a significant risk, especially when activating the carboxyl group adjacent to a chiral center.[7] To minimize this:
-
Use Racemization-Suppressing Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) can reduce the risk of epimerization.[7] Some studies suggest that the use of cupric (II) salts in combination with HOBt can be highly effective.[8]
-
Optimize Base and Temperature: Use a weaker, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or sym-collidine and keep the reaction temperature low.[9]
-
Choose Appropriate Coupling Reagents: Reagents like COMU are known to have a lower propensity for causing racemization compared to others.
-
Limit Reaction Time: Monitor the reaction closely and stop it as soon as the starting materials are consumed to avoid prolonged exposure to basic conditions.[6]
Q5: My final PROTAC has very poor aqueous solubility, making biological assays difficult. What can be done?
A5: Poor solubility is a major hurdle for PROTACs due to their high molecular weight and often lipophilic nature.[10]
-
Formulation Strategies: For in vitro assays, using co-solvents like DMSO is common. For in vivo studies, amorphous solid dispersions (ASDs) or other advanced formulation techniques may be necessary.[10]
-
Linker Modification: While you are using a pre-made linker, future designs could incorporate more polar or ionizable groups (like a piperazine (B1678402) moiety) into the linker to improve solubility.[11] The PEG4 unit is intended to enhance solubility, but may not be sufficient.[6]
-
Prodrug Approach: A prodrug strategy can be employed to mask lipophilic groups and improve solubility, which are then cleaved in vivo to release the active PROTAC.[12]
Troubleshooting Guides
Guide 1: Low Yield in Final Amide Coupling Step
This guide provides a systematic approach to troubleshooting low yields when coupling a carboxylic acid-containing warhead to this compound.
| Symptom | Possible Cause | Recommended Action |
| Reaction stalls; starting materials remain | 1. Inefficient activation 2. Poor reagent quality 3. Steric hindrance | 1. Optimize Coupling Reagents: Screen different reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA). See Table 1 for comparison.[6]2. Increase Equivalents: Use a slight excess (1.2-1.5 eq.) of the coupling reagent and the warhead.[6]3. Check Reagent Purity: Use fresh, high-purity coupling reagents and anhydrous solvents.4. Elevate Temperature: Gently heat the reaction (e.g., 40 °C), but monitor closely for epimerization.[6] |
| Complex mixture observed by LC-MS | 1. Side reactions 2. Epimerization 3. Degradation of starting materials or product | 1. Protect Functional Groups: Ensure all reactive groups on the warhead (other than the coupling carboxyl group) are adequately protected.[13]2. Use Racemization Suppressants: Add HOBt or OxymaPure to the reaction mixture.[7]3. Run Under Inert Atmosphere: Perform the reaction under Argon or Nitrogen to prevent oxidative degradation.[14] |
| Reaction appears complete, but isolated yield is poor | 1. Product loss during work-up 2. Product loss during purification | 1. Modify Work-up: If your PROTAC is highly polar, it may be lost in aqueous washes. Minimize aqueous extractions or use saturated NaCl solution.2. Optimize Chromatography: The high polarity from the PEG linker can cause the PROTAC to adhere strongly to silica (B1680970) gel.[14] Switch to reverse-phase HPLC for purification, which is better suited for polar molecules.[14] |
Table 1: Comparison of Common Peptide Coupling Reagents
| Reagent | Full Name | Advantages | Considerations |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Fast reaction rates, high efficiency.[9] | Can cause racemization, especially with sensitive amino acids. Requires a non-nucleophilic base. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Effective and widely used. Byproducts are generally soluble.[9] | Similar racemization risk to HATU. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Lower risk of racemization compared to HATU/HBTU. High solubility of byproducts. | More expensive than traditional reagents. |
| EDC/HOBt | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / 1-Hydroxybenzotriazole | Cost-effective. HOBt suppresses racemization.[8] The urea (B33335) byproduct from EDC is water-soluble.[9] | Can form N-acylurea byproduct, which is unreactive.[9] HOBt has explosive properties. |
Experimental Protocols
Protocol 1: General Procedure for Warhead Coupling to this compound
Objective: To perform an amide coupling between a warhead containing a carboxylic acid and the amine terminus of this compound.
Materials:
-
Warhead-COOH (1.0 eq.)
-
This compound (1.1 eq.)
-
HATU (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, nitrogen/argon line
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the Warhead-COOH (1.0 eq.) in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.2 eq.) and DIPEA (3.0 eq.). Allow the mixture to stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.1 eq.) in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Let the reaction stir at room temperature. Monitor its progress by LC-MS every 2-4 hours until the warhead starting material is consumed (typically 4-16 hours).[6]
-
Quenching: Once the reaction is complete, quench by adding a small amount of water.
-
Work-up: Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using reverse-phase preparative HPLC to isolate the final PROTAC. The high polarity of the PEG linker often makes standard silica gel chromatography ineffective.[14]
-
Characterization: Confirm the identity and purity of the final product using LC-MS and ¹H NMR.[15]
Visualizations
Diagrams of Workflows and Mechanisms
Caption: General workflow for the synthesis of an Ahpc-based PROTAC.
Caption: Troubleshooting logic tree for low PROTAC synthesis yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound(E3 ligase Ligand-Linker Conjugates 7)|CAS 2010159-57-4|DC Chemicals [dcchemicals.com]
- 4. chemscene.com [chemscene.com]
- 5. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. mdpi.com [mdpi.com]
- 11. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ternary Complex Formation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on ternary complex formation assays, particularly in the context of targeted protein degradation with technologies like PROTACs.
General Troubleshooting
This section addresses common issues that can arise during ternary complex formation experiments, regardless of the specific assay being used.
FAQ 1: I am not observing any ternary complex formation. What are the initial checks I should perform?
Answer:
When ternary complex formation is not observed, the first step is to systematically verify the integrity and functionality of each component of the assay.
Initial Verification Steps:
-
Protein Quality:
-
Purity and Folding: Ensure that both the target protein and the E3 ligase are pure, correctly folded, and active. Aggregation can be a significant issue, so it's advisable to check for this using techniques like Dynamic Light Scattering (DLS).[1]
-
Expression Levels: In cellular assays, verify the expression levels of the target protein and the E3 ligase using methods like Western Blotting.[2] It can be beneficial to use a positive control cell line with known high expression of both proteins.[2]
-
-
PROTAC/Molecular Glue Integrity:
-
Chemical Purity and Structure: Confirm the chemical structure and purity of your degrader molecule using techniques such as NMR and mass spectrometry.[1]
-
Solubility: Poor solubility of the degrader can limit its effective concentration in the assay. Assess the solubility in the assay buffer.
-
-
Binary Interactions:
-
Before expecting a ternary complex, confirm that your degrader molecule can independently bind to both the target protein and the E3 ligase. Biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure these binary binding affinities.[3][4]
-
Workflow for Troubleshooting Lack of Ternary Complex Formation
Caption: A logical workflow for troubleshooting the absence of ternary complex formation.
FAQ 2: My biochemical assay shows robust ternary complex formation, but I don't observe any protein degradation in my cellular experiments. What could be the cause?
Answer:
Discrepancies between in vitro biochemical data and in-cell activity are common and can stem from several factors related to the complex cellular environment.[1][2]
Potential Reasons for Discrepancy:
-
Cell Permeability: PROTACs and other degraders are often large molecules that may not efficiently cross the cell membrane.[1]
-
Troubleshooting: Perform cell permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), to assess the ability of your compound to enter the cell.[1]
-
-
Compound Stability and Efflux: The degrader may be unstable in the cell culture medium or rapidly removed from the cell by efflux pumps.
-
Troubleshooting: Use LC-MS/MS to measure the stability of your compound in cell culture medium and cell lysates over time.[2]
-
-
Cellular Environment: The intracellular environment is significantly more complex than a biochemical assay.[1] Factors such as post-translational modifications, the presence of competing endogenous molecules, and different protein concentrations can all influence ternary complex formation in a cellular context.[1]
-
Troubleshooting: Employ in-cell target engagement assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that the degrader is reaching and binding to its target inside the cell.[2]
-
-
"Unproductive" Ternary Complex Formation: A stable ternary complex does not guarantee subsequent ubiquitination and degradation. The geometry of the complex may not be suitable for the E3 ligase to transfer ubiquitin to the target protein.[1][4] This can be an issue related to the linker length or the attachment points of the PROTAC.[1]
Assay-Specific Troubleshooting
This section focuses on issues that are commonly encountered with specific types of ternary complex formation assays.
FAQ 3: I'm observing a "hook effect" in my proximity-based assay (e.g., TR-FRET, AlphaLISA, NanoBRET). What is it, and how can I mitigate it?
Answer:
The "hook effect" is a common phenomenon in proximity-based assays where the signal initially increases with the concentration of the degrader, but then decreases at higher concentrations.[1][4] This occurs because at excessive concentrations, the degrader is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex that the assay is designed to detect.[1][3][4]
Visualizing the Hook Effect
Caption: The formation of binary complexes at high degrader concentrations leads to the "hook effect".
Mitigation Strategies for the Hook Effect:
-
PROTAC Titration: Perform a dose-response experiment with a wide range of degrader concentrations to fully characterize the bell-shaped curve and identify the optimal concentration for ternary complex formation.[1][2][4]
-
Adjust Protein Concentrations: Optimizing the concentrations of the target protein and E3 ligase can sometimes shift the hook effect to higher degrader concentrations.[1]
-
Enhance Cooperativity: Designing degraders with higher positive cooperativity can help to stabilize the ternary complex over the binary complexes, which may reduce the hook effect.[1][4]
| Parameter | Recommendation | Rationale |
| Degrader Concentration | Titrate over a wide range (e.g., pM to µM) | To identify the optimal concentration for ternary complex formation and observe the full bell-shaped curve of the hook effect.[1][2][4] |
| Protein Concentrations | Optimize concentrations of target and E3 ligase | Can shift the hook effect to higher degrader concentrations, expanding the optimal window.[1] |
| Cooperativity | Design for high positive cooperativity | Stabilizes the ternary complex, making it more favorable than the binary complexes.[1][4] |
FAQ 4: My SPR sensorgrams for ternary complex formation are complex and difficult to interpret. What are some common issues?
Answer:
Interpreting Surface Plasmon Resonance (SPR) data for a three-component system can be challenging.[1]
Common SPR Issues and Potential Causes:
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Complex Sensorgrams | Multi-step binding events, conformational changes, protein instability on the chip.[1] | Try different immobilization strategies; ensure protein stability in the running buffer. |
| Low Signal | Weak interactions, low protein concentration, or poor protein activity. | Increase protein concentrations; ensure proteins are active and properly folded. |
| High Non-Specific Binding | Poor quality of immobilized protein, inadequate blocking of the sensor surface. | Use high-purity protein for immobilization; optimize blocking conditions. |
| Inconsistent Results | Issues with protein batch-to-batch variability, chip regeneration problems. | Use consistent protein batches; optimize regeneration conditions to ensure complete removal of bound analytes without damaging the immobilized protein. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize ternary complex formation.
Protocol 1: Isothermal Titration Calorimetry (ITC) for Measuring Cooperativity
Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).[1]
Part 1: Determining Binary Binding Affinities
-
PROTAC to E3 Ligase (KD1):
-
Prepare the E3 ligase solution at a concentration of approximately 10-20 µM in the ITC cell.[1]
-
Prepare the PROTAC solution at a concentration 10-20 times higher than the E3 ligase in the injection syringe.[1]
-
Perform the titration by injecting the PROTAC into the E3 ligase solution.[1]
-
Analyze the data using a one-site binding model to determine KD1.[1]
-
-
PROTAC to Target Protein (KD2):
Part 2: Determining Ternary Binding Affinity
-
PROTAC to E3 Ligase in the Presence of Target Protein (KD,ternary):
-
Prepare a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with the target protein in the ITC cell.[1] The concentration of the target protein should be in excess to ensure all E3 ligase is in a binary complex with it.[1]
-
Prepare the PROTAC solution in the injection syringe at a concentration 10-20 times higher than the E3 ligase.[1]
-
Perform the titration of the PROTAC into the pre-formed E3 ligase-target protein complex.[1]
-
Analyze the data to determine the apparent KD for ternary complex formation.[1]
-
Data Analysis and Cooperativity Calculation:
The cooperativity factor (α) is calculated using the following formula: α = KD1 / KD,ternary [1]
-
α > 1: Positive cooperativity (the binding of the target protein to the E3 ligase enhances the binding of the PROTAC).
-
α < 1: Negative cooperativity (the binding of the target protein to the E3 ligase weakens the binding of the PROTAC).
-
α = 1: No cooperativity.
Troubleshooting ITC Experiments:
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or Weak Signal | Low binding affinity, incorrect protein concentrations, inactive protein. | Increase protein concentrations; confirm protein activity; use a more sensitive technique if affinity is very low. |
| Complex Isotherms | Protein aggregation, multiple binding sites, conformational changes. | Check for protein aggregation with DLS; use different binding models for analysis. |
| Inconsistent Results | Buffer mismatch between cell and syringe, inaccurate concentration determination. | Ensure identical buffer in cell and syringe (dialyze proteins if necessary); accurately determine protein and compound concentrations. |
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary complex formation.
Protocol:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface. Amine coupling is a common method.[1]
-
Binary Interaction Analysis:
-
Flow a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
Fit the sensorgram data to a 1:1 binding model to determine ka, kd, and KD_binary.[1]
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.[1]
-
Flow these solutions over the immobilized E3 ligase surface.[1]
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (KD_ternary).[1]
-
Cooperativity Calculation:
Calculate the cooperativity factor: α = KD_binary / KD_ternary [1]
Impact of Linker Length on Ternary Complex Formation and Degradation
The linker connecting the target-binding and E3 ligase-binding moieties of a PROTAC is a critical determinant of its efficacy.[2][5] An optimal linker length is required to facilitate a productive ternary complex geometry.[5]
| Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | CRBN | 12 | >1000 | <20 | [6][7] in[5] |
| ERα | CRBN | 16 | 10 | >90 | [6][7] in[5] |
| ERα | CRBN | 20 | 500 | ~40 | [6][7] in[5] |
| p38α | VHL | 13 | >1000 | <10 | [4] in[5] |
| p38α | VHL | 16 | 25 | >95 | [4] in[5] |
| p38α | VHL | 19 | 200 | ~60 | [4] in[5] |
Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. The data indicates that a "sweet spot" for linker length often exists.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Ternary Complex Formation [promega.com]
Technical Support Center: Strategies to Enhance PROTAC® Stability In Vitro
Welcome to the Technical Support Center for PROTAC® (Proteolysis Targeting Chimera) stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the in vitro stability of PROTAC molecules. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of PROTAC® instability in vitro?
PROTACs can exhibit instability through two main mechanisms:
-
Chemical Instability: This often involves the hydrolysis of certain chemical moieties within the PROTAC® structure. For instance, PROTACs utilizing thalidomide (B1683933) or its derivatives as E3 ligase ligands can be susceptible to hydrolysis of the glutarimide (B196013) ring under aqueous conditions, leading to a loss of activity.[1]
-
Metabolic Instability: Like other small molecules, PROTACs are subject to metabolism by various enzymes present in in vitro assay systems. The primary enzymes responsible for PROTAC® metabolism are Cytochrome P450s (CYPs), aldehyde oxidase (AO), and hydrolases, which are abundant in liver microsomes and plasma.[1] The linker region is often a primary site for metabolic modification.[1]
Q2: How does the linker component of a PROTAC® influence its stability?
The linker is a critical determinant of a PROTAC's stability and overall performance. Its length, composition, and attachment points can significantly impact:
-
Metabolic Stability: Long, flexible linkers, such as polyethylene (B3416737) glycol (PEG) or simple alkyl chains, can be more susceptible to enzymatic degradation.[1] Incorporating more rigid or sterically hindered motifs, like cycloalkanes (e.g., piperidine (B6355638), piperazine) or aromatic rings, can enhance metabolic stability by shielding cleavage sites.[1]
-
Chemical Stability: The chemical nature of the linker itself can contribute to stability. For example, linkers with stable ether or amide bonds are common. However, the choice of linkage chemistry is crucial to avoid introducing labile points.
-
Physicochemical Properties: The linker's composition affects the PROTAC's solubility and permeability. Hydrophilic linkers like PEG can improve aqueous solubility, which can prevent aggregation and improve performance in assays.[2] Conversely, more hydrophobic linkers may enhance cell permeability.[2]
Q3: Which E3 ligase ligand is generally more stable, VHL- or CRBN-based?
VHL-based ligands are often considered to have greater metabolic stability compared to CRBN ligands like thalidomide and its analogs (pomalidomide, lenalidomide).[] The glutarimide and phthalimide (B116566) moieties in many CRBN ligands are susceptible to hydrolysis.[1] However, the overall stability of the PROTAC® is a result of the interplay between the warhead, linker, and E3 ligase ligand. Optimization of the linker and its attachment points can significantly improve the stability of CRBN-based PROTACs.
Q4: What is the "hook effect" and how does it relate to PROTAC® stability?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC® concentrations. This occurs because at excessive concentrations, the PROTAC® is more likely to form binary complexes (Target-PROTAC® or PROTAC®-E3 Ligase) rather than the productive ternary complex required for degradation.[4] While not a direct measure of stability, a pronounced hook effect can sometimes be exacerbated by poor solubility and aggregation of the PROTAC® at high concentrations, which reduces the effective concentration of the monomeric, active species.[1]
Troubleshooting Guides
This section provides structured guidance for addressing specific stability-related issues you may encounter during your PROTAC® experiments.
Issue 1: Poor PROTAC® Solubility and Aggregation
-
Symptoms:
-
Precipitation of the compound in aqueous buffers or cell culture media.
-
Inconsistent or non-reproducible results in cellular assays.
-
High background signal in biophysical assays.
-
-
Troubleshooting Workflow:
-
Possible Solutions & Methodologies:
-
Buffer Optimization: Adjust the pH of your assay buffer. PROTACs, like other molecules, can have a pI at which their solubility is minimal. Also, consider adding solubilizing agents such as DMSO, PEG, or cyclodextrins.
-
Structural Modification: If you are in the design phase, consider incorporating more hydrophilic groups into the linker, such as PEG chains or polar functional groups. [2] * Formulation Strategies: For in vitro experiments, ensure your stock solutions are fully dissolved before further dilution. For later-stage development, amorphous solid dispersions can be considered to improve solubility.
-
Issue 2: Low Metabolic Stability
-
Symptoms:
-
Rapid disappearance of the PROTAC® in in vitro metabolism assays (e.g., liver microsomes, plasma).
-
Poor in vivo efficacy despite good in vitro potency.
-
Detection of significant levels of PROTAC® metabolites.
-
Troubleshooting Workflow:
-
Possible Solutions & Methodologies:
-
Metabolite Identification: Use LC-MS/MS to identify the metabolites and pinpoint the "soft spots" in your PROTAC® structure.
-
Linker Modification:
-
Introduce Rigidity: Replace flexible alkyl or PEG linkers with more rigid structures like piperazine (B1678402) or piperidine rings.
[1] * Change Attachment Point: Altering the point at which the linker connects to the warhead or E3 ligase ligand can sterically hinder access by metabolic enzymes.
[5] * Blocking Metabolism: Introduce modifications, such as fluorination, at or near the metabolic soft spot to block enzymatic degradation.
-
Warhead/E3 Ligand Modification: If metabolism occurs on the warhead or E3 ligase ligand, consider chemical modifications to block these sites, provided they do not significantly impair target binding.
Data Presentation: Impact of Linker and E3 Ligase on PROTAC® Stability
The following tables summarize quantitative data from various studies, illustrating the impact of structural modifications on PROTAC® stability.
Table 1: Effect of Linker Length and Composition on Metabolic Stability
PROTAC® Target E3 Ligase Linker Composition Half-life (t½) in Human Liver Microsomes (min) PROTAC® A BET CRBN 4-methylene alkyl chain 135 PROTAC® B BET CRBN 8-methylene alkyl chain 18.2 PROTAC® C ERα VHL 12-atom PEG chain Moderate Degradation PROTAC® D ERα VHL 16-atom PEG chain Strong Degradation
Data synthesized from published literature.
[5][6]
Table 2: Comparative Stability of VHL- and CRBN-based PROTACs
PROTAC® Target E3 Ligase Half-life (t½) in Plasma (min) Notes VHL-based PROTAC® Generic VHL Generally longer VHL ligands are often more stable than thalidomide-based CRBN ligands. CRBN-based PROTAC® Generic CRBN Can be shorter Susceptible to hydrolysis, but stability can be improved with linker optimization. ARV-110 AR CRBN Unstable at 25°C in rat/mouse plasma Stability improved at lower temperatures.
Data synthesized from published literature.
[][7][8]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC® when incubated with human liver microsomes.
Materials:
-
Test PROTAC® compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control compound with known metabolic instability (e.g., Verapamil)
-
Negative control compound with known metabolic stability (e.g., Warfarin)
-
Acetonitrile (B52724) with internal standard (for quenching and sample preparation)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of the test PROTAC® and control compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation:
-
In a 96-well plate, add the test PROTAC® (final concentration typically 1 µM) to pre-warmed phosphate buffer.
-
Add HLM (final concentration typically 0.5 mg/mL) and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
[1] * Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
4[1]. Sample Preparation:
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining concentration of the parent PROTAC® at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC® versus time.
-
The slope of the linear regression will give the degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To determine the stability of a PROTAC® in plasma from different species (e.g., human, mouse, rat).
Materials:
-
Test PROTAC® compound
-
Pooled plasma (heparinized) from the desired species
-
Phosphate buffer (pH 7.4)
-
Positive control compound known to be unstable in plasma (e.g., Propantheline)
-
Acetonitrile or methanol (B129727) with internal standard
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test PROTAC® and control compound in DMSO.
-
Thaw frozen plasma at 37°C.
-
Incubation:
-
Add the test PROTAC® (final concentration typically 1 µM) to pre-warmed plasma in a 96-well plate.
[5] * Incubate the plate at 37°C with gentle shaking.
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture.
[5] * Terminate the reaction by adding cold acetonitrile or methanol containing an internal standard.
-
Sample Processing:
-
Centrifuge the samples to precipitate plasma proteins.
-
Collect the supernatant for analysis.
-
LC-MS/MS Analysis:
-
Quantify the remaining parent PROTAC® concentration at each time point.
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.
-
Determine the half-life (t½) by plotting the natural logarithm of the percent remaining versus time.
Protocol 3: Chemical Stability Assay in Aqueous Buffers
Objective: To assess the chemical stability of a PROTAC® in different buffer systems at various pH values.
Materials:
-
Test PROTAC® compound
-
Aqueous buffers of different pH values (e.g., pH 4.0, 7.4, 9.0)
-
Acetonitrile
-
LC-MS/MS or HPLC-UV system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test PROTAC® in an appropriate solvent (e.g., DMSO).
-
Prepare the desired aqueous buffer solutions.
-
Incubation:
-
Add the PROTAC® stock solution to each buffer to achieve the final desired concentration (e.g., 10 µM).
-
Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
-
Time Points:
-
Take samples at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis:
-
Directly analyze the samples by LC-MS/MS or HPLC-UV to determine the concentration of the parent PROTAC®.
-
Data Analysis:
-
Plot the percentage of the remaining PROTAC® against time for each pH condition.
-
Calculate the degradation rate and half-life at each pH.
Visualizations
PROTAC® Degradation Pathways
An overview of common PROTAC® degradation pathways in vitro.
Experimental Workflow for PROTAC® Stability Assessment
A typical experimental workflow for assessing PROTAC® in vitro stability.
References
- 1. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Reproducibility in Degradation Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues leading to poor reproducibility in degradation assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in targeted protein degradation assays?
Poor reproducibility in degradation assays can stem from multiple factors throughout the experimental workflow. These can be broadly categorized into three areas: biological variables, assay execution, and data analysis. Key sources of variability include inconsistent cell culture conditions (e.g., passage number, cell density), sample preparation artifacts (e.g., protein degradation during lysis), procedural inconsistencies (e.g., incubation times, reagent concentrations), and issues with the detection method, most commonly Western blotting.[1][2]
Q2: How does cell passage number affect the reproducibility of my degradation experiments?
Continuous cell lines can undergo significant changes over time in culture.[3] High-passage number cells may exhibit altered morphology, growth rates, protein expression levels, and responses to external stimuli compared to their lower-passage counterparts.[4] These changes can directly impact the cellular machinery involved in protein degradation, such as the ubiquitin-proteasome system, leading to inconsistent degradation profiles.[5] It is crucial to use a consistent and low passage number range for your experiments to ensure reliable and reproducible results.[3][4]
Q3: My PROTAC (Proteolysis Targeting Chimera) shows a "hook effect." What does this mean and how can I address it?
The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations, resulting in a bell-shaped dose-response curve.[6][7] This occurs because at very high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[6][8] To address this, it is essential to perform a full dose-response curve with a wide range of concentrations, including lower ones, to accurately determine the optimal concentration for maximal degradation (Dmax) and the DC50 value.[6]
Troubleshooting Guides
Issue 1: No or Weak Degradation of the Target Protein
You've treated your cells with a degrader, but the Western blot shows little to no reduction in your protein of interest.
Potential Causes and Solutions
-
Ineffective Ternary Complex Formation: The formation of a stable ternary complex between the target protein, the degrader, and the E3 ligase is essential for degradation.[9]
-
Solution: Confirm ternary complex formation using co-immunoprecipitation (Co-IP).[9]
-
-
Poor Cell Permeability of the Degrader: PROTACs, due to their larger size, can have poor cell membrane permeability.[10]
-
Solution: Perform a cellular thermal shift assay (CETSA) or use live-cell target engagement assays like NanoBRET™ to confirm that the degrader is entering the cells and binding to its target.[10]
-
-
High Rate of Protein Synthesis: The cell may be synthesizing new target protein at a rate that counteracts the degradation.[9]
-
Solution: Perform a time-course experiment. Shorter treatment times (<6 hours) may reveal more significant degradation before new protein synthesis can compensate.[9]
-
-
Incorrect Degradation Pathway: Your protein may be cleared through a pathway other than the proteasome, such as the lysosomal pathway.
-
Detection Issues (Western Blot): Problems with your Western blot protocol can mask true degradation.
Troubleshooting Workflow: No Degradation Observed
Issue 2: Inconsistent Degradation Between Experiments
You are observing significant variability in the percentage of degradation for the same compound across different experimental replicates.
Potential Causes and Solutions
-
Cell State and Culture Conditions:
-
Cell Passage Number: As mentioned, higher passage numbers can lead to phenotypic drift.[5]
-
Solution: Create a master cell bank and a working cell bank. For each experiment, thaw a new vial from the working cell bank and use the cells for a limited number of passages (e.g., 5-10 passages post-thaw).[13]
-
-
Cell Confluency: Cell density can affect cellular signaling and protein expression.
-
Solution: Plate cells at a consistent density for all experiments and ensure they are in the logarithmic growth phase at the time of treatment.
-
-
-
Sample Preparation and Handling:
-
Protein Degradation Post-Lysis: Insufficient protease inhibitors or improper sample handling can lead to artificial degradation.[14]
-
Repeated Freeze-Thaw Cycles: This can lead to protein degradation and aggregation.[15]
-
Solution: Aliquot cell lysates after the initial preparation and store them at -80°C to avoid multiple freeze-thaw cycles.[15]
-
-
-
Reagent Variability:
-
Degrader Stock Solution: Improper storage or repeated freeze-thaw cycles can affect the compound's potency.
-
Solution: Aliquot the degrader stock solution and store it at -80°C. Prepare fresh dilutions for each experiment.
-
-
Antibody Performance: Variability in antibody lots or storage can affect detection.
-
Solution: Validate each new lot of antibody. Store antibodies according to the manufacturer's recommendations.
-
-
Data Presentation
Table 1: Impact of Cell Passage Number on Protein Expression and Degradation
This table illustrates hypothetical data showing how increasing cell passage number can affect the baseline expression of a target protein and the efficacy of a PROTAC degrader.
| Cell Line | Passage Number | Baseline Target Protein Level (Normalized to Loading Control) | % Degradation with 100 nM PROTAC-X (24h) |
| HeLa | 5 | 1.00 | 85% |
| HeLa | 20 | 0.85 | 70% |
| HeLa | 40 | 0.60 | 45% |
| MCF-7 | 8 | 1.00 | 92% |
| MCF-7 | 25 | 0.95 | 88% |
| MCF-7 | 50 | 0.75 | 65% |
Table 2: Characterizing the PROTAC "Hook Effect"
This table provides example data from a dose-response experiment demonstrating the hook effect, where degradation decreases at higher PROTAC concentrations.[6]
| PROTAC-A Concentration (nM) | % Target Protein Degradation |
| 0.1 | 15% |
| 1 | 45% |
| 10 | 85% (Dmax) |
| 100 | 60% |
| 1000 | 25% |
| 10000 | 10% |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Analysis
This protocol outlines the key steps for assessing protein degradation via Western blotting.[12]
Experimental Workflow: Western Blot Analysis
-
Cell Culture and Treatment: Plate cells at a consistent density and allow them to adhere overnight. Treat cells with a serial dilution of your degrader (and a vehicle control) for the desired time period (e.g., 24 hours).
-
Sample Preparation:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5 minutes.[12]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for your protein of interest overnight at 4°C.[12]
-
Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH, α-Tubulin).[12]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is for verifying the formation of the degrader-mediated ternary complex within cells.[16][17]
-
Cell Treatment: Treat cells with your degrader at a concentration that gives strong degradation (e.g., 3-5x DC50) and a vehicle control for a short duration (e.g., 2-6 hours).
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors.
-
Pre-clearing: Incubate the lysate with Protein A/G agarose (B213101) beads to reduce non-specific binding.[17]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein overnight at 4°C.
-
Washing: Wash the beads several times with IP lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blot Analysis: Elute the immunoprecipitated proteins and run on an SDS-PAGE gel. Perform Western blotting using primary antibodies that recognize the target protein and a component of the E3 ligase complex to confirm their interaction.
Protocol 3: In-Cell Ubiquitination Assay
This assay is used to determine if the target protein is being ubiquitinated upon degrader treatment.[18][19]
-
Cell Treatment: Treat cells with your degrader and a vehicle control. Crucially, co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours prior to harvest to allow ubiquitinated proteins to accumulate.[19]
-
Cell Lysis: Lyse cells in a stringent buffer (e.g., RIPA buffer) to disrupt protein complexes.
-
Immunoprecipitation: Perform immunoprecipitation for your protein of interest as described in the Co-IP protocol.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and run on an SDS-PAGE gel. Perform Western blotting using a primary antibody that recognizes ubiquitin (e.g., P4D1 or FK2). A high molecular weight smear or laddering pattern in the degrader + MG132 lane, corresponding to ubiquitinated target protein, confirms the mechanism.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. korambiotech.com [korambiotech.com]
- 4. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 5. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 6. benchchem.com [benchchem.com]
- 7. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. marinbio.com [marinbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeted Protein Degradation via Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. bio-rad.com [bio-rad.com]
- 16. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. Ubiquitination Assay for Mammalian Cells [en.bio-protocol.org]
- 19. Ubiquitination Assay for Mammalian Cells [bio-protocol.org]
Technical Support Center: Optimizing PROTAC Concentration for Maximum Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). Our goal is to help you navigate the complexities of optimizing PROTAC concentration to achieve maximum target protein degradation.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to determine the optimal PROTAC concentration?
A1: The initial step is to perform a dose-response experiment over a broad concentration range (e.g., 0.1 nM to 10 µM) to determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1] This will help identify the optimal concentration window for effective degradation.
Q2: How long should I treat my cells with the PROTAC?
A2: The optimal treatment time can vary depending on the specific PROTAC, cell line, and target protein.[1] It is recommended to conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, and 48 hours) at a fixed, effective PROTAC concentration (such as the DC50) to identify the time point at which maximum degradation occurs.[1]
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a paradoxical phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[2][3][4] This occurs due to the formation of non-productive binary complexes between the PROTAC and either the target protein or the E3 ligase, which prevents the formation of the productive ternary complex required for degradation.[2][5] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration that maximizes degradation before it starts to diminish.[4]
Q4: What are essential negative controls for my PROTAC experiments?
A4: Proper negative controls are critical for validating the mechanism of action of your PROTAC. Key controls include:
-
Inactive Epimer/Diastereomer: A stereoisomer of the PROTAC that cannot bind to the target protein or the E3 ligase.[1]
-
E3 Ligase Ligand Only: To control for effects independent of target degradation.[1]
-
Target Ligand Only: To differentiate between degradation and simple inhibition.[1]
-
Proteasome Inhibitor (e.g., MG132): Pre-treatment should rescue the target protein from degradation, confirming the involvement of the ubiquitin-proteasome system.[1]
-
Neddylation Inhibitor (e.g., MLN4924): To confirm the role of Cullin-RING E3 ligases.[1]
Q5: What should I do if I observe no or weak degradation of my target protein?
A5: Several factors could contribute to a lack of degradation. Consider the following troubleshooting steps:
-
Suboptimal PROTAC Concentration: Perform a wider dose-response experiment.[1]
-
Inappropriate Treatment Time: Conduct a time-course experiment to find the optimal incubation period.[1]
-
Low Cell Permeability: Assess the cell permeability of your PROTAC.[2][6]
-
Low E3 Ligase Expression: Verify the expression level of the recruited E3 ligase in your cell line.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or weak degradation observed | Suboptimal PROTAC concentration or incubation time. | Perform a comprehensive dose-response (0.1 nM to 10 µM) and time-course (2-48 hours) experiment.[1] |
| Low cell permeability of the PROTAC. | Evaluate cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[3] | |
| Low expression of the recruited E3 ligase in the cell line. | Confirm E3 ligase (e.g., CRBN, VHL) expression levels via Western blot or qPCR.[1] | |
| "Hook effect" observed (bell-shaped dose-response curve) | Formation of non-productive binary complexes at high PROTAC concentrations. | Extend the dose-response range to fully characterize the curve and identify the optimal concentration at the peak of degradation.[2] Use concentrations at or below the Dmax for future experiments.[3] |
| High cell toxicity | PROTAC concentration is too high, leading to off-target effects. | Lower the PROTAC concentration and determine the IC50 for cell viability to work well below this value.[4] |
| Off-target effects of the PROTAC molecule itself. | Use a lower, more specific concentration and compare the effects with an inactive control PROTAC.[7] | |
| High variability between experiments | Inconsistent cell confluency, reagent quality, or incubation times. | Standardize cell seeding density, use freshly prepared reagents, and ensure precise timing for all incubation steps.[1] |
Quantitative Data Summary
The following table provides hypothetical quantitative data for two different PROTACs targeting the same protein of interest (POI) to illustrate the key parameters used for evaluation.
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Optimal Time (hours) |
| PROTAC A | Cell Line X | 15 | 92 | 18 |
| PROTAC B | Cell Line X | 50 | 85 | 24 |
| PROTAC A | Cell Line Y | 25 | 88 | 24 |
| PROTAC B | Cell Line Y | 75 | 75 | 36 |
Experimental Protocols
Protocol 1: Dose-Response Curve for DC50 and Dmax Determination
-
Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of the PROTAC (e.g., 0.1, 1, 10, 100, 1000, 10000 nM) and a vehicle control (DMSO). Incubate for a predetermined optimal time (e.g., 24 hours).[1]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.[1]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[1]
-
Protocol 2: Time-Course Experiment
-
Cell Seeding: Seed cells in multiple wells of a plate at a consistent density.
-
PROTAC Treatment: Treat the cells with a fixed, effective concentration of the PROTAC (e.g., the determined DC50).
-
Time Points: Harvest the cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) after treatment.[1]
-
Western Blot Analysis: Perform western blotting as described in Protocol 1 for each time point.
-
Data Analysis: Plot the normalized target protein levels against time to visualize the degradation kinetics and determine the time required to reach Dmax.[1]
Visualizations
Caption: PROTAC mechanism of action leading to targeted protein degradation.
Caption: A typical workflow for optimizing PROTAC concentration.
Caption: Logical relationship explaining the PROTAC "hook effect".
References
Technical Support Center: The Impact of PEG Linkers on PROTAC Pharmacokinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the impact of polyethylene (B3416737) glycol (PEG) linkers on the pharmacokinetic properties of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: How does incorporating a PEG linker generally affect the solubility of a PROTAC?
A1: Incorporating a PEG linker generally enhances the aqueous solubility of a PROTAC.[1][2][3] Due to their high molecular weight and often lipophilic nature, PROTACs can suffer from poor solubility, which hinders formulation and bioavailability.[1] The repeating ethylene (B1197577) glycol units in PEG linkers are hydrophilic and increase the polarity of the molecule, improving its interaction with aqueous environments.[2][3]
Q2: What is the impact of PEG linker length on PROTAC cell permeability?
A2: The relationship between PEG linker length and cell permeability is complex and often exhibits a non-linear relationship. While the hydrophilicity of PEG can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexibility of PEG linkers can be advantageous.[4] PEG linkers can enable the PROTAC to adopt a folded conformation, shielding its polar surface area and presenting a more hydrophobic profile to the cell membrane, a phenomenon sometimes referred to as the "chameleon effect".[4] However, excessively long PEG linkers can increase the topological polar surface area (TPSA) to a point where permeability is reduced.[1][5] Therefore, there is often an optimal PEG linker length for maximal cell permeability.[1]
Q3: Can a PEG linker improve the metabolic stability of a PROTAC?
A3: Not necessarily; in fact, PEG linkers can sometimes introduce metabolic liabilities. The ether linkages within the PEG chain can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, primarily through O-dealkylation.[3] This can lead to rapid clearance and a short in vivo half-life. However, compared to simple alkyl chains, the ether backbone of PEG can be less prone to oxidative cleavage, potentially offering some advantages in metabolic stability.[3] To improve the metabolic stability of PROTACs with PEG linkers, strategies such as incorporating rigid moieties (e.g., piperazine (B1678402), triazole) into the linker can be employed to shield against enzymatic degradation.
Q4: What is the "hook effect" and how can the PEG linker influence it?
A4: The "hook effect" in the context of PROTACs refers to a phenomenon where at high concentrations, the PROTAC inhibits the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase) by favoring the formation of binary complexes (Target Protein-PROTAC or PROTAC-E3 Ligase). A linker that is too long or overly flexible might not effectively bring the two proteins into the correct proximity for efficient ubiquitination, potentially exacerbating the hook effect.
Q5: How does the PEG linker influence the in vivo pharmacokinetics (PK) of a PROTAC?
A5: The PEG linker significantly influences the overall in vivo PK profile of a PROTAC by modulating its absorption, distribution, metabolism, and excretion (ADME) properties. By enhancing solubility, PEG linkers can improve a PROTAC's formulation and potentially its oral absorption.[2][6] The linker's impact on cell permeability will also affect drug distribution to target tissues. Furthermore, the metabolic stability of the linker is a key determinant of the PROTAC's half-life and clearance.[3] The hydration shell created by the PEG linker can also mitigate nonspecific binding to plasma proteins.
Troubleshooting Guide
| Issue | Potential Cause Related to PEG Linker | Troubleshooting Suggestions |
| Poor aqueous solubility | The PROTAC is highly lipophilic, and the PEG linker is too short to provide sufficient hydrophilicity. | Synthesize analogs with longer PEG linkers (e.g., increase from PEG2 to PEG4 or PEG6).[1][2] |
| Low cell permeability | The PEG linker is too long, leading to an excessively high TPSA. Alternatively, the linker may not be promoting a favorable folded conformation. | Synthesize analogs with varying PEG linker lengths to find the optimal balance.[1] Consider incorporating more rigid elements into the linker to encourage a more compact conformation. |
| Rapid in vivo clearance / Low metabolic stability | The PEG linker is a primary site of metabolism (e.g., O-dealkylation).[3] | Incorporate rigid moieties like piperazine or triazole rings within the linker to shield metabolic hotspots. Synthesize analogs with shorter linkers to reduce the number of potential metabolic sites. |
| Poor in vivo efficacy despite good in vitro potency | The PROTAC has poor oral bioavailability due to a combination of low solubility and/or permeability. The PROTAC is rapidly metabolized in vivo. | Optimize the PEG linker length to improve both solubility and permeability.[1] Enhance metabolic stability by modifying the linker structure.[3] |
| High variability in experimental results | The PROTAC may be unstable in the assay medium. | Assess the chemical stability of the PROTAC in the relevant biological matrices (e.g., plasma, cell culture media). |
Data Presentation
Table 1: Illustrative Impact of PEG Linker Length on PROTAC Solubility
This table presents fictionalized data to demonstrate the general trend of increased solubility with longer PEG chains.
| Linker Type | PROTAC Solubility (µg/mL) |
| Alkyl C8 | 5 |
| PEG4 | 25 |
| PEG8 | 60 |
| 10-unit PEG | 150 |
| PEG12 | 180 |
| (Data is fictionalized to illustrate a general trend, as presented in a referenced guide.)[1] |
Table 2: Illustrative Impact of PEG Linker Length on PROTAC Permeability (Caco-2 Assay)
This table illustrates that an optimal linker length for permeability often exists, as excessively long and polar linkers can decrease permeability.
| Linker Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| Alkyl C8 | 1.2 |
| PEG4 | 2.5 |
| PEG8 | 3.1 |
| 10-unit PEG | 2.8 |
| PEG12 | 1.9 |
| (Data is fictionalized to illustrate a general trend, as presented in a referenced guide.)[1] |
Table 3: Experimental Data on the Impact of Linker Composition on PROTAC Permeability (PAMPA)
This table shows experimental data for VHL-based PROTACs, highlighting the significant impact of linker modifications on passive permeability.
| PROTAC ID | Linker Composition | Permeability (Pe) (10⁻⁶ cm/s) |
| 7 | 2-unit PEG linker | 0.6 |
| 8 | 3-unit PEG linker | 0.03 |
| 15 | 1-unit PEG linker | 0.005 |
| 16 | 2-unit PEG linker | 0.0025 |
| 17 | Alkyl linker | 0.002 |
| (Data adapted from a study on VH032-based PROTACs)[7] |
Mandatory Visualizations
Caption: General mechanism of action for a PROTAC.
Caption: Impact of PEG linker properties on pharmacokinetics.
Caption: Experimental workflow for PROTAC pharmacokinetic evaluation.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.
Materials:
-
PAMPA plates (e.g., 96-well format with a donor and acceptor plate)
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Membrane Coating: Apply a small volume (e.g., 5 µL) of the artificial membrane solution to the filter of each well in the donor plate. Allow the solvent to evaporate.[8]
-
Prepare Acceptor Plate: Add PBS (e.g., 300 µL) to each well of the acceptor plate.[8]
-
Prepare Donor Solution: Dilute the PROTAC stock solution in PBS to the final desired concentration (e.g., 10-50 µM). Ensure the final DMSO concentration is low (e.g., <1%).[8]
-
Assay Assembly: Place the donor plate onto the acceptor plate. Add the PROTAC donor solution (e.g., 200 µL) to each well of the donor plate.[8]
-
Incubation: Cover the plate assembly and incubate at room temperature for 4-18 hours in a humidified chamber.[8]
-
Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).[8]
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq)) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, Ca(t) is the concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the permeability and potential for active transport of a PROTAC across a monolayer of Caco-2 cells.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well or 96-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
PROTAC stock solution in DMSO
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer.[8]
-
Monolayer Integrity Test: Before the assay, assess the integrity of the cell monolayer using a marker such as Lucifer yellow.
-
Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.
-
Transport Studies (Apical to Basolateral - A-B): Add the PROTAC working solution (in HBSS) to the apical chamber and fresh HBSS to the basolateral chamber.[8]
-
Transport Studies (Basolateral to Apical - B-A): Add the PROTAC working solution to the basolateral chamber and fresh HBSS to the apical chamber.[8]
-
Incubation: Incubate the plates at 37°C with gentle shaking for 1-2 hours.[8]
-
Sample Collection and Analysis: Collect samples from both chambers and determine the PROTAC concentration by LC-MS/MS.[8]
-
Calculation: Calculate the Papp value for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio >2 is indicative of active efflux.[8]
Protocol 3: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with HLM.
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Control compounds (with known high and low metabolic stability)
-
Acetonitrile (B52724) with internal standard
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock and working solutions of the PROTAC and control compounds. Thaw HLM on ice.[9]
-
Incubation: Pre-warm a mixture of HLM and phosphate buffer at 37°C.[9]
-
Reaction Initiation: Add the PROTAC working solution to the HLM mixture and initiate the metabolic reaction by adding the NADPH regenerating system.[9]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[9]
-
Quenching: Immediately stop the reaction by adding the aliquot to cold acetonitrile containing an internal standard.[9]
-
Sample Preparation: Centrifuge the samples to precipitate proteins and transfer the supernatant for analysis.[9]
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent PROTAC at each time point.[9]
-
Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenkemusa.com [jenkemusa.com]
- 7. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Detecting Degraded Proteins by Western Blot
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges with detecting degraded, cleaved, or low molecular weight proteins via Western blot.
Troubleshooting Guide
Problem 1: Weak or No Signal (Faint or Absent Bands)
One of the most common challenges in detecting degraded protein fragments is a weak or complete loss of signal. This can be due to a variety of factors from sample preparation to the final detection steps.
Question: I am not seeing any bands for my low molecular weight protein of interest. What should I do?
Answer:
A lack of signal for smaller proteins is a frequent issue. Here is a systematic approach to troubleshoot this problem:
1. Sample Preparation and Loading:
-
Prevent Further Degradation: Ensure you have used a fresh protease inhibitor cocktail in your lysis buffer to prevent degradation during sample preparation.[1][2][3] Keep samples on ice or at 4°C throughout the process.[1][3][4]
-
Increase Protein Load: For cleaved or less abundant modified proteins, a higher total protein load is often necessary. While 20-30 µg per lane is standard for whole-cell extracts, you may need to load up to 100 µg for tissue extracts to detect your target.[2]
-
Positive Control: Always include a known positive control for your target protein to confirm that the antibody and detection system are working correctly.[2][5]
2. Gel Electrophoresis & Transfer:
-
Gel Percentage: Use a higher percentage polyacrylamide gel (e.g., 15% or a gradient gel) to better resolve and retain small proteins.[6]
-
Membrane Pore Size: For proteins smaller than 15 kDa, use a membrane with a smaller pore size, such as 0.2 µm, to prevent the protein from passing through during transfer.[1][6][7]
-
Transfer Conditions: Optimize your transfer time. Small proteins transfer more quickly, and over-transferring can lead to signal loss.[5][8] Consider using a wet transfer system, which is generally more efficient for a wider range of protein sizes.[1]
3. Antibody Incubation & Detection:
-
Antibody Concentration: The optimal antibody concentration may be higher for detecting low-abundance fragments. Consider titrating your primary antibody to find the ideal concentration.[1]
-
Incubation Time: Extend the primary antibody incubation time, for instance, by incubating overnight at 4°C.[9]
-
Fresh Antibodies: Always use freshly diluted antibodies, as pre-diluted antibodies can lose activity over time.[2]
-
Substrate Sensitivity: If you have minimal protein, using a highly sensitive chemiluminescent substrate can help maximize your signal.[9]
Problem 2: High Background or Non-Specific Bands
High background can obscure the bands of interest, making data interpretation difficult or impossible. This is particularly problematic when trying to detect faint bands from degraded proteins.
Question: My Western blot has a high background, making it difficult to see the specific bands for my degraded protein. How can I reduce the background?
Answer:
High background can arise from several sources. Here are key areas to focus on for cleaner results:
1. Blocking:
-
Blocking Buffer: Some antibodies perform better with specific blocking agents. Check the antibody datasheet for recommendations.[1] If you are detecting phosphorylated proteins, avoid using non-fat dry milk as it contains casein, a phosphoprotein that can cause high background.[2]
-
Blocking Time and Concentration: Increase the blocking time or the concentration of your blocking agent.[1] Adding a detergent like Tween-20 to the blocking buffer (e.g., a final concentration of 0.05%) can also help.[9]
2. Antibody Concentrations:
-
Primary and Secondary Antibodies: High antibody concentrations can lead to non-specific binding. Try reducing the concentration of both your primary and secondary antibodies.[9][10] Running a reagent gradient can help you determine the optimal dilution.[1]
3. Washing Steps:
-
Washing Buffer: Ensure your washing buffer contains a detergent (e.g., 0.1% Tween-20).
-
Washing Duration and Frequency: Increase the number and duration of your wash steps after antibody incubations to remove unbound antibodies more effectively.[11]
4. Sample Integrity:
-
Protein Degradation: Ironically, excessive protein degradation in your sample can appear as a smear or multiple non-specific bands below the expected molecular weight.[10] Using fresh samples and effective protease inhibitors is crucial.[2]
Problem 3: Smeared or "Smiley" Bands
The appearance of smeared or curved ("smiley") bands indicates issues with the gel electrophoresis step.
Question: The bands on my blot are smeared, not sharp. What could be the cause?
Answer:
Smeared bands are typically a result of problems during sample preparation or electrophoresis.[10] Consider the following:
-
Sample Preparation:
-
Incomplete Lysis: If cells are not completely lysed, the sample can be viscous and run unevenly on the gel. Ensure your lysis buffer is appropriate for your sample type.[1]
-
Protein Aggregation: Some proteins, especially multi-pass membrane proteins, can aggregate when boiled at 95-100°C. Try a lower temperature incubation, such as 70°C for 5-10 minutes.
-
Protein Overload: Loading too much protein can cause streaking and smearing.[11] Try loading a smaller amount of your total protein lysate.
-
-
Electrophoresis Conditions:
-
Running Conditions: Running the gel at too high a voltage can generate excess heat, leading to "smiley" bands. Try running the gel at a lower voltage for a longer period.[5]
-
Buffer Issues: Ensure your running buffer is fresh and at the correct concentration.
-
Experimental Protocols
Protocol 1: Sample Preparation from Cell Culture for Degraded Protein Analysis
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) containing a freshly added protease inhibitor cocktail.[3] A common volume is 1 mL per 10^7 cells.
-
Scrape the cells off the dish using a cell scraper and transfer the suspension to a pre-cooled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at approximately 12,000 rpm for 20 minutes at 4°C.
-
Carefully transfer the supernatant (the protein extract) to a new, pre-cooled tube.
-
Determine the protein concentration using a standard protein assay, such as a BCA or Bradford assay.[12]
-
Prepare samples for loading by mixing the lysate with Laemmli sample buffer (e.g., 2X Laemmli buffer in a 1:1 ratio with the sample).
-
Heat the samples at 70°C for 5-10 minutes to denature the proteins without causing aggregation of membrane proteins.[9]
Protocol 2: Western Blot Transfer for Low Molecular Weight Proteins
-
After SDS-PAGE, carefully disassemble the gel cassette.
-
Equilibrate the gel, membrane (0.2 µm PVDF or nitrocellulose), and filter papers in transfer buffer. For small proteins, consider reducing or omitting methanol (B129727) from the transfer buffer to improve binding to the membrane.[13]
-
Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the gel and the membrane.[5]
-
Perform the transfer. For wet transfers, which are often more efficient, a common condition is 100V for 60 minutes, but this may need optimization.[14] For very small proteins, reduce the transfer time to avoid over-transfer.[13]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the transferred proteins and confirm transfer efficiency before proceeding with blocking.[5]
Data Presentation
Table 1: Recommended Protease Inhibitors for Sample Preparation
| Inhibitor Class | Target Proteases | Common Inhibitors | Recommended Final Concentration |
| Serine Proteases | Trypsin, Chymotrypsin, Plasmin | PMSF, Aprotinin | 1 mM (PMSF), 1 µg/mL (Aprotinin) |
| Cysteine Proteases | Cathepsins, Calpains | Leupeptin, E-64 | 1 µg/mL (Leupeptin), 1-10 µM (E-64)[15] |
| Aspartic Proteases | Pepsin | Pepstatin A | 1 µg/mL |
| Metalloproteases | EDTA, EGTA | 1-5 mM |
Note: Using a commercially available protease inhibitor cocktail is often the most convenient and effective approach.[2][3]
Table 2: Key Parameter Adjustments for Degraded Protein Detection
| Parameter | Standard Protocol | Recommended for Degraded Proteins | Rationale |
| Protein Load | 20-30 µ g/lane | 50-100 µ g/lane | To increase the amount of low-abundance fragments.[2] |
| Gel Percentage | 8-12% Acrylamide | 15% or 4-20% Gradient | To improve resolution of small proteins.[6] |
| Membrane Pore Size | 0.45 µm | 0.2 µm | To prevent small proteins from passing through the membrane.[1][6][7] |
| Transfer Time (Wet) | 60-90 minutes | 30-60 minutes | To avoid over-transferring ("blowing through") small proteins.[5][13] |
Visualizations
Caption: Workflow for Western Blotting of Degraded Proteins.
Caption: Troubleshooting Decision Tree for Degraded Protein Detection.
Frequently Asked Questions (FAQs)
Q1: What is the first thing I should check if I don't see my small protein fragment?
A1: The very first step is to check for successful protein transfer from the gel to the membrane. You can do this by staining the membrane with Ponceau S right after the transfer step.[5] If you see distinct protein bands, you know the transfer was successful and the issue likely lies with the antibody or detection steps. If the bands are faint or absent, you need to optimize your transfer conditions for small proteins.
Q2: Can I reuse my primary antibody dilution for detecting degraded proteins?
A2: It is not recommended to reuse diluted antibodies.[2] Antibody activity can decrease with storage after dilution, and the buffer is susceptible to contamination. For detecting low-abundance degraded proteins where signal is already a challenge, it is best to use a fresh dilution of the antibody for each experiment to ensure optimal results.
Q3: Why do I see a smear of bands instead of a distinct band for my degraded protein?
A3: A smear often indicates that your sample has undergone extensive and uncontrolled degradation by proteases.[10] This can happen if protease inhibitors were not added, were not fresh, or if the sample was not kept cold during preparation. Ensure you are using a broad-spectrum protease inhibitor cocktail and that all steps are performed on ice or at 4°C.
Q4: What type of loading control is appropriate when studying protein degradation?
A4: A good loading control is a "housekeeping" protein that is constitutively and stably expressed across your samples.[16] Common loading controls include GAPDH, β-actin, and β-tubulin.[17] However, it is crucial to choose a loading control with a significantly different molecular weight from your protein of interest and its fragments to avoid band overlap. For example, if you are studying a 15 kDa fragment, a larger loading control like β-actin (~43 kDa) would be appropriate.
Q5: My antibody was validated for the full-length protein. Will it also detect the degraded fragment?
A5: Not necessarily. The ability of an antibody to detect a protein fragment depends on whether the epitope (the specific site the antibody binds to) is present on that fragment. If the degradation or cleavage event removes the epitope, the antibody will not be able to detect the fragment. You may need to use an antibody specifically designed to recognize a neo-epitope created by the cleavage event or an epitope on the retained fragment. Check the antibody's datasheet or consider mapping the epitope if this information is not available.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
- 6. Western blot protocol for low molecular weight proteins [abcam.com]
- 7. bio-rad.com [bio-rad.com]
- 8. westernblot.cc [westernblot.cc]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. clyte.tech [clyte.tech]
- 11. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. origene.com [origene.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
PROTAC Experimental Design: Technical Support Center
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs) & Troubleshooting
1. My PROTAC isn't degrading my protein of interest (POI). What should I do?
This is a common issue that can arise from several factors. A systematic approach to troubleshooting is crucial.
-
Is the PROTAC forming a stable ternary complex? The formation of a stable POI-PROTAC-E3 ligase complex is essential for degradation.
-
Troubleshooting:
-
Confirm Binary Engagement: First, verify that your PROTAC can independently bind to both the POI and the E3 ligase. This can be assessed using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Assess Ternary Complex Formation: If binary binding is confirmed, investigate the formation of the ternary complex. Techniques like Fluorescence Resonance Energy Transfer (FRET) or proximity-based assays can be employed. A lack of positive cooperativity or the presence of negative cooperativity in ternary complex formation can hinder degradation.
-
-
-
Is the linker optimal? The length and composition of the linker are critical for productive ternary complex formation.
-
Troubleshooting: Synthesize a small library of PROTACs with varying linker lengths and compositions to identify the optimal linker for your system.
-
-
Is the chosen E3 ligase appropriate? The E3 ligase must be expressed in the cell type of interest and be accessible to the POI.
-
Troubleshooting:
-
Check E3 Ligase Expression: Confirm the expression of the recruited E3 ligase in your cell line using qPCR or Western blotting.
-
Consider Subcellular Localization: Ensure that the E3 ligase and the POI are in the same subcellular compartment.
-
-
-
Are you observing the "hook effect"? At high concentrations, PROTACs can form binary complexes (POI-PROTAC or PROTAC-E3 ligase) that do not lead to degradation, resulting in a bell-shaped dose-response curve.
-
Troubleshooting: Perform a full dose-response curve to identify the optimal concentration range for your PROTAC. If a hook effect is observed, use concentrations at or near the DC50 (concentration for 50% degradation) for your experiments.
-
Workflow for Troubleshooting Lack of Degradation
Caption: Troubleshooting workflow for a PROTAC that fails to degrade the target protein.
2. How do I choose the right E3 ligase for my PROTAC?
The choice of E3 ligase is critical for PROTAC success.
-
Expression Pattern: Select an E3 ligase that is highly expressed in the target tissue or cell type. The most commonly used E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL).
-
Subcellular Localization: The E3 ligase and the POI must be in the same subcellular compartment for the PROTAC to bring them into proximity.
-
Known Ligands: The availability of high-affinity, well-characterized ligands for the E3 ligase is a major practical consideration.
Comparison of Commonly Used E3 Ligases
| Feature | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| Ligand Class | Glutarimide-based (e.g., lenalidomide) | Hypoxia-inducible factor 1α (HIF-1α) mimetics |
| Expression | Broadly expressed | Broadly expressed |
| Subcellular Localization | Primarily nuclear | Primarily cytoplasmic |
| Known PROTACs | Numerous successful examples | Numerous successful examples |
3. How do I design a good linker?
The linker is not just a passive spacer; it plays a crucial role in the stability and geometry of the ternary complex.
-
Length: The optimal linker length is typically between 3 and 12 atoms. A linker that is too short may prevent the formation of a stable ternary complex, while a linker that is too long can lead to unproductive binding.
-
Composition: The composition of the linker affects the solubility and cell permeability of the PROTAC. Polyethylene glycol (PEG) linkers are commonly used to improve solubility.
-
Attachment Point: The points at which the linker is attached to the POI and E3 ligase binders can significantly impact the orientation of the proteins in the ternary complex.
4. What are the essential control experiments for a PROTAC study?
Robust control experiments are necessary to ensure that the observed protein degradation is a direct result of the PROTAC's mechanism of action.
-
Inactive Epimer/Stereoisomer Control: A stereoisomer of the PROTAC that does not bind to the E3 ligase but still binds to the POI should not induce degradation.
-
E3 Ligase Ligand Alone: The E3 ligase ligand by itself should not cause degradation of the POI.
-
POI Binder Alone: The molecule that binds to the POI should not cause its degradation.
-
Proteasome Inhibitor: Pre-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the POI, confirming that the degradation is proteasome-dependent.
-
E3 Ligase Knockdown/Knockout: Knockdown or knockout of the targeted E3 ligase should abrogate the PROTAC-mediated degradation of the POI.
PROTAC Mechanism of Action and Key Control Points
Technical Support Center: Refining PROTAC® Design for Better Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during PROTAC (Proteolysis Targeting Chimera) design and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments and how can I avoid it?
A1: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][2][3] This results in a bell-shaped dose-response curve.[1][2] It's caused by the formation of unproductive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) at excessive PROTAC concentrations, which inhibits the formation of the productive ternary complex required for degradation.[1][2]
To mitigate the hook effect:
-
Perform a wide dose-response experiment: Test a broad range of concentrations (e.g., 1 pM to 100 µM) to identify the optimal concentration for degradation and observe the bell-shaped curve.[1][3]
-
Use lower concentrations: Focus on the nanomolar to low micromolar range to find the maximal degradation sweet spot.[3]
-
Enhance cooperativity: Design PROTACs that promote positive cooperativity, which stabilizes the ternary complex over binary ones.[2][3]
-
Conduct ternary complex assays: Use biophysical assays like TR-FRET, SPR, or ITC to understand the relationship between ternary complex formation and the degradation profile.[3]
Q2: My PROTAC isn't causing degradation. What are the common reasons for this?
A2: Several factors can lead to a lack of degradation. A systematic troubleshooting approach is necessary to pinpoint the issue.[4]
-
Poor Cell Permeability: PROTACs are large molecules and may not efficiently cross the cell membrane.[3][5]
-
Lack of Target Engagement: The PROTAC may not be binding to the target protein or the E3 ligase inside the cell.
-
Inefficient Ternary Complex Formation: Even with binary target engagement, the formation of a stable and productive ternary complex is crucial for degradation.[6]
-
No Ubiquitination: The geometry of the ternary complex might not be optimal for the E3 ligase to transfer ubiquitin to the target protein.[7]
-
Inactive Proteasome: The proteasome might be inhibited or not functioning correctly.
-
Low E3 Ligase Expression: The chosen cell line may not express the recruited E3 ligase at sufficient levels.[1]
Q3: How do I choose the right E3 ligase for my PROTAC?
A3: The most commonly used E3 ligases are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[3] The choice depends on several factors:
-
Target Protein Properties: The surface topology and accessibility of lysine (B10760008) residues on your target may favor one E3 ligase over the other for forming a productive ternary complex.[3]
-
E3 Ligase Expression: Ensure the selected E3 ligase is expressed in the cell line or tissue of interest.[3][8]
-
Existing Ligands: The availability of potent and well-characterized ligands for the E3 ligase is a practical consideration.[3]
-
Potential for Off-Target Effects: Different E3 ligases have different endogenous substrates, which can influence the off-target profile of your PROTAC.[3]
Q4: My PROTAC shows off-target effects. How can I improve its selectivity?
A4: Off-target effects, where the PROTAC degrades unintended proteins, are a significant concern.[9][10]
Strategies to improve selectivity include:
-
Optimize the Target-Binding Warhead: Use a more selective binder for your protein of interest.[3]
-
Modify the Linker: The linker's length, composition, and attachment points can influence the conformation of the ternary complex and, therefore, which proteins are presented for ubiquitination.[3][11][12]
-
Change the E3 Ligase: Switching the E3 ligase can alter the off-target degradation profile.[3]
-
Quantitative Proteomics: Use techniques like mass spectrometry to identify and quantify off-target degradation, guiding the redesign of your PROTAC.[3][9]
Troubleshooting Guides
Problem 1: No or low target degradation observed.
This guide provides a step-by-step workflow to diagnose why your PROTAC is not inducing target degradation.
-
Protocol 1: Target Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Plate cells at a suitable density. Treat with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours), including a vehicle control (e.g., DMSO).[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer with protease and phosphatase inhibitors.[3][4]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.[3][4]
-
SDS-PAGE and Transfer: Load equal protein amounts onto an SDS-PAGE gel, separate proteins, and transfer to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, α-Tubulin). Then, incubate with an appropriate HRP-conjugated secondary antibody.[4]
-
Detection: Visualize bands using an ECL substrate and quantify the band intensity to determine the percentage of remaining protein.[13]
-
-
Protocol 2: Ternary Complex Formation Assay (Co-Immunoprecipitation)
-
Cell Treatment: Treat cells with the optimal PROTAC concentration and a vehicle control for a short duration (e.g., 1-4 hours).[4]
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer with protease inhibitors.[4]
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G agarose (B213101) beads. Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein overnight at 4°C.[4]
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze by Western blot for the presence of the target protein and E3 ligase.
-
-
Protocol 3: In-Cell Ubiquitination Assay
-
Cell Treatment: Treat cells with the PROTAC. Crucially, co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.[3][4]
-
Cell Lysis: Lyse cells in a stringent buffer (e.g., RIPA buffer) to disrupt protein complexes.[4]
-
Immunoprecipitation: Perform immunoprecipitation for the target protein.[4]
-
Western Blot Analysis: Elute the immunoprecipitated proteins and run on an SDS-PAGE gel. Probe the Western blot with an anti-ubiquitin antibody. A high molecular weight smear or laddering pattern indicates ubiquitination.[14]
-
Problem 2: Optimizing the PROTAC linker for efficient ternary complex formation.
The linker plays a crucial role in the potency and selectivity of a PROTAC by modulating the stability of the ternary complex.[11][12]
| Linker Parameter | General Impact on PROTAC Activity | Considerations for Optimization |
| Length | Crucial for productive ternary complex formation. Too short may cause steric clashes; too long may not bring proteins into proximity.[12] | Synthesize a library with varying lengths (e.g., different numbers of PEG units or alkyl chain lengths).[8] |
| Composition | Affects solubility, cell permeability, and metabolic stability. Common linkers include PEG and alkyl chains.[8][] | Balance hydrophilicity and lipophilicity to optimize physicochemical properties.[] |
| Rigidity | Can influence the conformation of the ternary complex. Rigid linkers (e.g., containing cyclic structures) may improve stability.[] | Introduce rigid groups to improve the stability of the ternary complex.[] |
| Attachment Point | The site where the linker connects to the target and E3 ligands can significantly impact degradation efficiency.[12] | Guided by solvent-exposed areas on the protein-ligand interfaces to maintain binding affinity.[12] |
-
Protocol 4: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
-
Immobilization: Immobilize the E3 ligase on the sensor chip.
-
Binary Interaction Analysis: Flow the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Ternary Interaction Analysis: Prepare solutions with a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Flow these solutions over the E3 ligase surface to determine the kinetics of ternary complex formation.[7]
-
Cooperativity Calculation: Calculate the cooperativity factor (α) by dividing the binary KD by the ternary KD. An α value greater than 1 indicates positive cooperativity.[7]
-
-
Protocol 5: Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
-
Binary Affinity Determination: Titrate the PROTAC into a solution of the E3 ligase to determine the binary binding affinity. Then, in a separate experiment, titrate the PROTAC into a solution of the target protein.[7]
-
Ternary Binding Affinity: Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell. Titrate the PROTAC into this solution to determine the apparent KD for ternary complex formation.[7]
-
Signaling and Mechanistic Pathways
PROTAC Mechanism of Action
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein.[8] They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[10] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the POI, which is then targeted for degradation by the proteasome.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biocompare.com [biocompare.com]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Orthogonal Validation of PROTAC-Mediated Degradation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key orthogonal methods for validating the efficacy and mechanism of action of Proteolysis Targeting Chimeras (PROTACs). This guide outlines the experimental data, detailed protocols, and visual workflows to support the robust evaluation of PROTAC candidates.
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs induce its degradation, offering a potentially more profound and durable therapeutic effect.[2] This unique mechanism of action necessitates a multi-pronged validation approach to confirm on-target protein degradation, assess off-target effects, and elucidate the underlying biological processes. Relying on a single method is insufficient; a suite of orthogonal techniques is crucial for generating a comprehensive and reliable data package.[1]
This guide details and compares essential orthogonal methods for validating PROTAC-mediated protein degradation, providing experimental protocols and quantitative data to inform assay selection and data interpretation.
Comparative Overview of Orthogonal Validation Methods
A comprehensive PROTAC validation strategy typically moves from initial confirmation of protein degradation to more in-depth mechanistic studies and global proteome analysis. The choice of method depends on the specific question being addressed, the available resources, and the stage of PROTAC development.
| Method | Principle | Key Advantages | Key Limitations | Primary Application |
| Western Blot | Immuno-detection of specific proteins separated by size. | Widely accessible, relatively inexpensive, provides molecular weight information.[3] | Low throughput, semi-quantitative, antibody-dependent.[4][5] | Initial confirmation of target degradation. |
| Quantitative Proteomics (e.g., TMT-MS) | Mass spectrometry-based quantification of the entire proteome. | Unbiased, global view of on- and off-target effects, highly quantitative.[6][7] | Technically demanding, expensive, complex data analysis. | Definitive quantification of degradation and specificity profiling. |
| HiBiT/NanoBRET | Bioluminescence-based assays to measure protein levels and interactions. | Real-time kinetics in live cells, highly sensitive, high-throughput compatible.[8][9] | Requires genetic tagging of the target protein.[10] | Measuring degradation kinetics, ternary complex formation, and target engagement. |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability upon ligand binding. | Label-free, measures target engagement in intact cells and tissues.[6][11] | Not all protein-ligand interactions cause a thermal shift, indirect measure of binding.[12] | Confirming direct target engagement by the PROTAC. |
| dTAG System | Degrader-inducible degradation of a tagged protein of interest. | Rapid and specific protein depletion, useful for target validation.[13][14] | Requires genetic modification to introduce the tag, not directly applicable to unmodified PROTACs.[14] | Validating the cellular consequences of degrading a specific target. |
| Flow Cytometry & Immunofluorescence | Antibody-based detection of protein levels in individual cells or tissues. | Provides single-cell resolution and spatial information.[8] | Antibody-dependent, fixation/permeabilization can affect epitopes. | Assessing degradation in heterogeneous cell populations and subcellular localization. |
Quantitative Data Comparison
Direct quantitative comparison of different validation methods for the same PROTAC is often study-specific. Below are illustrative tables summarizing representative data from various sources to highlight the type of quantitative output from each method.
Table 1: Illustrative Degradation Potency (DC50) Data
The half-maximal degradation concentration (DC50) is a key parameter for evaluating PROTAC efficacy.
| PROTAC | Target Protein | E3 Ligase Recruiter | Cell Line | Method | DC50 (nM) | Reference |
| PROTAC 14d | BRD4 | VHL | Not Specified | Proteomics | 158 ± 83 | [15] |
| PROTAC 17b | BRD4 | CRBN | Not Specified | Proteomics | < 10 | [15] |
| GP262 | PI3Kγ | Not Specified | THP-1 | Western Blot | 88.4 ± 14.2 | [2] |
| Compound 1 | Protein B | Not Specified | Not Specified | Capillary Western (Jess) | 15.3 - 18.1 | [5] |
Table 2: Comparison of Target Engagement Assays
Target engagement assays confirm the direct interaction of the PROTAC with its intended protein target.
| Compound | Target Protein | Method | Key Finding | Reference |
| IARS-IN-2 | IARS | CETSA | Demonstrates thermal stabilization, confirming target engagement. | [16] |
| IARS-IN-2 | IARS | NanoBRET | Allows for quantitative real-time measurement of target binding in live cells. | [16] |
| WDR5 PROTACs | WDR5 | HiBiT CETSA | Provided robust thermal shift data for most PROTACs tested. | [17] |
| WDR5 PROTACs | WDR5 | NanoBRET | Weak signal for endogenous tagged WDR5, suggesting potential limitations for some targets. | [17] |
Signaling Pathways and Experimental Workflows
Detailed Experimental Protocols
Western Blot Analysis for Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein.
-
PROTAC of interest (stock solution in DMSO).
-
Vehicle control (DMSO).
-
Cell culture medium and reagents.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC and a vehicle control for the desired time points (e.g., 4, 8, 16, 24 hours).[18]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[19]
-
SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli buffer, and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection and Analysis: Wash the membrane and add ECL substrate. Capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[19]
Quantitative Mass Spectrometry (TMT-based)
This protocol provides a workflow for the global and unbiased analysis of protein abundance changes upon PROTAC treatment.
Materials:
-
Cell culture and PROTAC treatment reagents (as for Western Blot).
-
Lysis buffer for mass spectrometry.
-
Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin).
-
Tandem Mass Tag (TMT) labeling reagents.
-
High-pH reversed-phase liquid chromatography system.
-
High-resolution mass spectrometer (e.g., Orbitrap).
-
Proteomics data analysis software (e.g., Proteome Discoverer, MaxQuant).[15]
Procedure:
-
Cell Culture and PROTAC Treatment: Culture and treat cells with the PROTAC and controls as described for Western Blot analysis.[7]
-
Protein Extraction and Digestion: Lyse the cells, quantify the protein, and then reduce, alkylate, and digest the proteins into peptides using trypsin.[7]
-
TMT Labeling: Label the peptide digests from each condition with a specific TMT isobaric tag.[7]
-
Sample Pooling and Fractionation: Combine the labeled samples and fractionate the pooled peptides using high-pH reversed-phase liquid chromatography to reduce complexity.[7]
-
LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer.[20]
-
Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Perform statistical analysis to determine proteins that are significantly up- or down-regulated following PROTAC treatment.[15]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes the validation of direct PROTAC binding to the target protein through thermal stabilization.
Materials:
-
Intact cells or cell lysate.
-
PROTAC of interest.
-
PBS.
-
PCR cycler or heating block.
-
Lysis method (e.g., freeze-thaw cycles).
-
High-speed centrifuge.
-
Protein quantification method (e.g., Western Blot, ELISA).
Procedure:
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control for a specified time.[21]
-
Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures for a short duration (e.g., 3 minutes) to induce protein denaturation.[21]
-
Cell Lysis: Lyse the cells by methods such as freeze-thaw cycles.[21]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[21]
-
Analysis: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein at each temperature using Western Blot or another detection method.
-
Data Analysis: Generate melt curves by plotting the percentage of soluble protein against temperature. A shift in the melt curve to a higher temperature in the presence of the PROTAC indicates target engagement.[6]
HiBiT/NanoBRET Assay for Ternary Complex Formation
This protocol outlines the steps to measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.
Materials:
-
HEK293 cells or another suitable cell line.
-
Expression vectors for NanoLuc-Target Protein fusion and HaloTag-E3 Ligase fusion.
-
HaloTag® NanoBRET® 618 Ligand.
-
PROTAC of interest.
-
Nano-Glo® Vivazine Substrate.
-
BRET-capable plate reader.
Procedure:
-
Cell Seeding and Transfection: Seed cells in a multi-well plate and co-transfect them with the NanoLuc-Target Protein and HaloTag-E3 Ligase expression vectors.[21] For endogenous studies, use a cell line with the target protein endogenously tagged with HiBiT.[22]
-
HaloTag Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate to allow for labeling of the HaloTag-E3 Ligase protein.[21]
-
PROTAC Treatment: Add the PROTAC at various concentrations to the cells.[21]
-
Substrate Addition: Add the Nano-Glo® Vivazine Substrate to the wells.[21]
-
Signal Measurement: Measure the donor emission (460nm) and acceptor emission (618nm) on a BRET-capable plate reader.[21]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.[21]
Conclusion
The validation of PROTAC-mediated protein degradation is a critical and multi-faceted process that requires a combination of orthogonal methods.[1] A thorough validation strategy, employing techniques from initial degradation assessment with Western Blotting to comprehensive proteome-wide analysis with mass spectrometry and mechanistic studies with CETSA and NanoBRET, is essential for advancing a PROTAC candidate.[6][12][21] By using a combination of these approaches, researchers can build a robust data package that confirms the efficacy, selectivity, and mechanism of action of their PROTACs, ultimately paving the way for the development of novel and effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. diva-portal.org [diva-portal.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. selvita.com [selvita.com]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quantifying Protein Abundance at Endogenous Levels [promega.jp]
- 9. Ternary Complex Formation [worldwide.promega.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 12. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. biorxiv.org [biorxiv.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Sample Preparation for Relative Quantitation of Proteins Using Tandem Mass Tags (TMT) and Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. bmglabtech.com [bmglabtech.com]
A Guide to Essential Control Experiments for (S,R,S)-Ahpc-peg4-NH2 based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical control experiments required to validate the mechanism of action of Proteolysis Targeting Chimeras (PROTACs) that utilize the (S,R,S)-Ahpc-peg4-NH2 E3 ligase ligand-linker conjugate. By employing a series of well-designed controls, researchers can confidently attribute the degradation of a target protein to the specific, intended PROTAC-mediated pathway. This guide uses the well-characterized BRD4-targeting PROTAC, MZ1, which employs a similar (S,R,S)-Ahpc-based VHL ligand, as a case study to illustrate these principles with supporting experimental data.
The PROTAC Mechanism of Action: A Ternary Complex is Key
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The (S,R,S)-Ahpc moiety is a ligand for the von Hippel-Lindau (VHL) E3 ligase.
The PROTAC's mechanism of action hinges on the formation of a ternary complex between the POI, the PROTAC molecule, and the E3 ligase. This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.
Essential Control Experiments: Ensuring Specificity
To demonstrate that the observed degradation of the POI is a direct result of the PROTAC's intended mechanism, a series of control experiments are indispensable.
The Inactive Epimer Control: The Gold Standard
The most critical control is an inactive diastereomer of the PROTAC. For VHL-recruiting PROTACs based on (S,R,S)-Ahpc, this involves inverting the stereochemistry of the hydroxyproline (B1673980) moiety to (S,S,S) or another non-binding configuration. This modification abrogates binding to VHL, preventing the formation of a productive ternary complex.
Expected Outcome: The inactive epimer should not induce degradation of the target protein, even at high concentrations. This demonstrates that the degradation is dependent on the specific interaction with the VHL E3 ligase.
Case Study: MZ1 and its Inactive Control, cis-MZ1
MZ1 is a potent PROTAC that links the BET bromodomain inhibitor JQ1 to a VHL ligand. Its inactive control, cis-MZ1, has the stereochemistry of the hydroxyproline group inverted, which significantly reduces its affinity for VHL.[1]
| Compound | Target Protein | E3 Ligase Ligand | VHL Binding Affinity (Kd) | BRD4 Degradation (DC50) |
| MZ1 (Active) | BRD4 | (S,R,S)-Ahpc derivative | 66 nM[1] | 2-20 nM[1] |
| cis-MZ1 (Inactive) | BRD4 | (S,S,R)-Ahpc derivative | >15 µM[1] | No degradation observed[2] |
Ligand-Only Controls: Deconvoluting Effects
-
Protein of Interest (POI) Ligand Only: This control helps to distinguish between protein degradation and simple target inhibition. The observed phenotype should be compared to that of the active PROTAC.
-
E3 Ligase Ligand Only: This control assesses any biological effects of engaging the VHL E3 ligase independently of the target protein.
Expected Outcome: While the POI ligand might show some activity due to inhibition, it should not cause protein degradation. The E3 ligase ligand alone should ideally have no effect on the POI levels or the phenotype of interest.
Mechanistic Controls: Confirming the Pathway
-
Proteasome Inhibitors (e.g., MG132, Bortezomib): Pre-treatment of cells with a proteasome inhibitor should rescue the degradation of the target protein, confirming that the degradation is proteasome-dependent.[2]
-
Neddylation Inhibitors (e.g., MLN4924): Neddylation is essential for the activity of Cullin-RING E3 ligases like VHL. Inhibition of neddylation should also block PROTAC-mediated degradation.
Expected Outcome: Co-treatment with these inhibitors and the active PROTAC should result in the stabilization of the POI compared to treatment with the PROTAC alone.
Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
These values are determined by performing dose-response experiments and quantifying protein levels, usually by Western blot or quantitative mass spectrometry.
| Parameter | Description |
| DC50 | A measure of the potency of the PROTAC. A lower DC50 value indicates a more potent degrader. |
| Dmax | Indicates the maximal efficacy of degradation. A higher Dmax value is desirable. |
Experimental Protocols
Western Blot for Protein Degradation
This is the most common method for assessing PROTAC-induced protein degradation.
Materials:
-
Cell line expressing the protein of interest
-
Active PROTAC and control compounds (inactive epimer, POI ligand, VHL ligand)
-
Proteasome and neddylation inhibitors (for mechanistic studies)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat with serial dilutions of the active PROTAC and controls for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax.[3]
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells. It is useful for assessing the functional consequences of POI degradation.
Materials:
-
Opaque-walled multiwell plates
-
Cells in culture medium
-
Test compounds (active PROTAC and controls)
-
CellTiter-Glo® Reagent
Procedure:
-
Cell Seeding: Seed cells in opaque-walled multiwell plates.
-
Compound Treatment: Add test compounds to the wells and incubate for the desired period.
-
Reagent Preparation and Addition: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate reader.[4][5][6][7][8]
Case Study: BRD4 Signaling Pathways
BRD4 is a member of the BET family of proteins and a key regulator of gene expression, making it an attractive target in cancer. PROTACs targeting BRD4, such as MZ1, have been shown to be effective in preclinical models. Understanding the signaling pathways regulated by BRD4 is crucial for interpreting the functional consequences of its degradation.
BRD4 and the Jagged1/Notch1 Signaling Pathway
BRD4 has been shown to regulate the expression of Jagged1, a ligand for the Notch1 receptor. The Jagged1/Notch1 signaling pathway is implicated in cancer cell migration and invasion.[9][10]
BRD4 and the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. BRD4 can influence this pathway, and dual inhibitors targeting both BRD4 and PI3K have shown promise in cancer therapy.[11][12][13][14][15]
By systematically performing these control experiments and thoroughly characterizing the downstream effects of target protein degradation, researchers can build a robust and compelling case for the specific mechanism of action of their this compound based PROTACs.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. OUH - Protocols [ous-research.no]
- 5. scribd.com [scribd.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. ch.promega.com [ch.promega.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. BRD4 regulates breast cancer dissemination through Jagged1/Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRD4 Regulates Breast Cancer Dissemination through Jagged1/Notch1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules guide disease-causing proteins to the cellular degradation machinery. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comprehensive comparison of how different PEG linker lengths impact PROTAC performance, supported by experimental data and detailed methodologies.
The linker is not merely a spacer; its length is a crucial determinant of the efficacy of a PROTAC.[1][2][3] It directly influences the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[2][4] An optimal linker length facilitates the necessary spatial arrangement and proximity between the target protein and the E3 ligase for efficient ubiquitination and subsequent degradation by the proteasome.[5][6] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in a non-productive complex with reduced degradation efficiency.[5][6]
Comparative Efficacy of PROTACs with Varying PEG Linker Lengths
Systematic studies have demonstrated that the length of the PEG linker has a significant impact on the degradation efficiency of PROTACs. The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited.[6]
Case Study 1: Estrogen Receptor α (ERα) Degradation
A study by Cyrus et al. systematically investigated the effect of linker length on the degradation of ERα, a key target in breast cancer.[7][8] The results highlighted that a PROTAC with a 16-atom chain length exhibited optimal ERα degradation.[8]
| PROTAC (Linker Composition) | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα PROTAC 1 | 9 | >1000 | <20 | [8] |
| ERα PROTAC 2 | 12 | ~100 | ~60 | [8] |
| ERα PROTAC 3 | 16 | ~10 | >80 | [8] |
| ERα PROTAC 4 | 19 | ~100 | ~70 | [8] |
| ERα PROTAC 5 | 21 | >500 | <40 | [8] |
Case Study 2: BRD4 Degradation
The degradation of the bromodomain-containing protein 4 (BRD4) has been extensively studied in the context of PROTAC development. For thalidomide-based PROTACs recruiting the E3 ligase Cereblon, a clear trend emerges where a PEG5 linker often represents an optimal length for potent BRD4 degradation.[4]
| PROTAC (Linker Composition) | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Reference |
| Thalidomide-linker-JQ1 | PEG2 | >100 | <50 | [4] |
| Thalidomide-linker-JQ1 | PEG3 | ~50 | ~75 | [4] |
| Thalidomide-O-PEG5-Acid | PEG5 | <10 | >90 | [4] |
| Thalidomide-linker-JQ1 | PEG7 | ~20 | ~85 | [4] |
Case Study 3: TANK-binding kinase 1 (TBK1) Degradation
For PROTACs targeting TBK1 for degradation via the von Hippel-Lindau (VHL) E3 ligase, a minimum linker length was found to be necessary for any observable degradation.[1][9] Linkers shorter than 12 atoms showed no activity, while longer linkers demonstrated robust degradation potential.[9]
| PROTAC (Linker Composition) | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 PROTAC 1 | 7 | No degradation | 0 | [1] |
| TBK1 PROTAC 2 | 12 | ~1000 | ~50 | [1] |
| TBK1 PROTAC 3 | 21 | 3 | 96 | [1] |
| TBK1 PROTAC 4 | 29 | 292 | 76 | [1] |
Experimental Protocols
To aid researchers in the evaluation of PROTACs with different PEG linker lengths, detailed methodologies for key experiments are provided below.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a powerful technique to measure the real-time binding kinetics and affinity of the ternary complex.[6][10]
-
Immobilization: Covalently immobilize the purified target protein of interest (POI) onto a sensor chip surface.
-
Analyte Injection: Inject a solution containing the PROTAC at various concentrations over the sensor surface to measure the binary interaction between the POTAC and the POI.
-
Ternary Complex Formation: Co-inject a solution containing a constant concentration of the purified E3 ligase and varying concentrations of the PROTAC over the sensor surface.
-
Data Analysis: The binding response is measured in resonance units (RU). Fit the data to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions. An increase in binding affinity in the presence of the E3 ligase indicates cooperative ternary complex formation.
Protein Degradation Assay (Western Blot)
Western blotting is a widely used method to quantify the reduction in target protein levels following PROTAC treatment.[7][11]
-
Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of the PROTACs with different linker lengths for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Detection: Incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. The percentage of degradation is calculated relative to the vehicle-treated control.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-induced ubiquitination of the target protein.[12]
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components: purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, ATP, and the purified target protein.
-
PROTAC Addition: Add the PROTACs with different linker lengths at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to occur.
-
Western Blot Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody specific to the target protein or an anti-ubiquitin antibody. The appearance of higher molecular weight bands corresponding to poly-ubiquitinated target protein indicates a successful ubiquitination event.
Visualizing Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A general experimental workflow for comparing PROTACs.
Conclusion
The length of the PEG linker is a critical parameter in the design of effective PROTACs. The provided data and experimental protocols underscore the necessity of systematic linker length optimization for achieving potent and selective protein degradation. Researchers and drug development professionals should consider the synthesis and evaluation of a series of PROTACs with varying PEG linker lengths as a fundamental step in the optimization process. This empirical approach, guided by the principles outlined in this guide, will undoubtedly accelerate the development of novel and effective protein-degrading therapeutics.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to Validating Ternary Complex Formation in Cells
The formation of ternary complexes, where two proteins are brought into proximity by a small molecule or another protein, is a critical event in numerous signaling pathways and a cornerstone of novel therapeutic strategies like Proteolysis Targeting Chimeras (PROTACs). For researchers, scientists, and drug development professionals, rigorously validating the formation of these complexes within a cellular context is paramount. This guide provides a comparative overview of key methodologies, presenting their principles, experimental protocols, and data interpretation.
Comparison of Key Methodologies
Choosing the right assay to validate ternary complex formation depends on various factors, including the desired sensitivity, spatial resolution, and whether the interaction needs to be observed in living or fixed cells. The three most widely used techniques are Co-Immunoprecipitation (Co-IP), Proximity Ligation Assay (PLA), and Bioluminescence/Förster Resonance Energy Transfer (BRET/FRET).
| Feature | Co-Immunoprecipitation (Co-IP) | Proximity Ligation Assay (PLA) | BRET/FRET |
| Principle | Pull-down of a protein complex using an antibody against one component, followed by detection of other components by Western blot. | In situ detection of protein proximity (<40 nm) using antibodies conjugated with oligonucleotides that generate a fluorescent signal upon close contact.[1] | Non-radiative energy transfer between a donor and an acceptor molecule fused to the proteins of interest.[2] |
| Cell State | Lysed cells (in vitro) | Fixed cells (in situ) | Live cells (in vivo) |
| Quantitative Output | Semi-quantitative (band intensity on Western blot) | Quantitative (number of fluorescent spots per cell) | Quantitative (BRET/FRET ratio, EC50 values)[3] |
| Spatial Resolution | None (bulk measurement from cell lysate) | High (subcellular localization of interactions) | Moderate (can be adapted for microscopy) |
| Throughput | Low to medium | Medium to high | High (plate-reader based) |
| Detection of Endogenous Proteins | Yes | Yes | Requires genetic modification (fusion proteins) |
Quantitative Data Presentation
The data generated from each technique provides different insights into the ternary complex formation. Below are examples of how quantitative data from each assay can be presented.
Table 1: Two-Step Co-Immunoprecipitation Results for a Ternary Complex (Protein A, Protein B, and Protein C)
This table shows the relative abundance of co-precipitated proteins, indicating the presence of a ternary complex.
| First IP Antibody | Second IP Antibody | Protein A (Flag-tagged) | Protein B (HA-tagged) | Protein C (endogenous) |
| Anti-Flag | Anti-HA | +++ | +++ | ++ |
| Anti-Flag | IgG Control | +++ | - | - |
| IgG Control | Anti-HA | - | - | - |
| (+++ high, ++ medium, + low, - not detected) |
Table 2: Proximity Ligation Assay Data for a PROTAC-induced Ternary Complex
This table quantifies the interaction between a target protein and an E3 ligase in the presence of a PROTAC.
| Treatment | Average PLA Signals per Cell | Standard Deviation |
| Vehicle (DMSO) | 5.2 | 1.8 |
| PROTAC (1 µM) | 48.7 | 9.3 |
| PROTAC + Competitor | 8.1 | 2.5 |
Table 3: NanoBRET Data for a PROTAC-induced Ternary Complex
This table shows the dose-dependent formation of a ternary complex, allowing for the determination of the PROTAC's potency (EC50).[3]
| PROTAC Concentration (nM) | NanoBRET Ratio |
| 0.1 | 0.05 |
| 1 | 0.25 |
| 10 | 0.85 |
| 100 | 1.52 |
| 1000 | 1.60 |
| EC50 (nM) | 12.5 |
Signaling Pathway and Experimental Workflows
Visualizing the underlying biological processes and experimental steps is crucial for understanding these validation techniques.
Caption: A generic signaling pathway illustrating the induction of a ternary complex by a small molecule, leading to a cellular response.
Caption: Workflow for a two-step co-immunoprecipitation to validate a ternary protein complex.[4][5]
Caption: Experimental workflow for the in situ Proximity Ligation Assay (PLA).[6][7]
Caption: Workflow for the NanoBRET assay to quantify ternary complex formation in live cells.[3]
Experimental Protocols
Two-Step Co-Immunoprecipitation Protocol[4][5][8]
This method is designed to confirm the interaction between three proteins.
-
Cell Culture and Transfection:
-
Culture HEK293T cells to 70-80% confluency.
-
Co-transfect cells with expression vectors for Protein A tagged with Flag and Protein B tagged with HA. Protein C is the endogenous protein of interest. Include appropriate vector controls.
-
Incubate for 24-48 hours post-transfection.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes and then centrifuge to pellet cell debris. Collect the supernatant.
-
-
First Immunoprecipitation:
-
Incubate the cell lysate with anti-Flag antibody-conjugated magnetic beads overnight at 4°C with gentle rotation.
-
-
Elution:
-
Wash the beads three times with lysis buffer.
-
Elute the captured protein complexes by incubating with a buffer containing a competitive Flag peptide for 1-2 hours at 4°C.
-
-
Second Immunoprecipitation:
-
Incubate the eluate from the first IP with anti-HA antibody-conjugated magnetic beads overnight at 4°C.
-
-
Washing and Elution for Analysis:
-
Wash the beads three times with lysis buffer.
-
Elute the final immunoprecipitated complexes by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the Flag tag (Protein A), HA tag (Protein B), and Protein C.
-
A positive result is the detection of all three proteins in the final eluate.
-
In Situ Proximity Ligation Assay (PLA) Protocol[6][7][9]
This protocol allows for the visualization and quantification of protein-protein interactions within fixed cells.
-
Cell Preparation:
-
Grow cells on coverslips to the desired confluency.
-
Treat cells with the compound of interest (e.g., a PROTAC) or vehicle control for the desired time.
-
Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100.
-
-
Blocking:
-
Block the samples with a blocking solution to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the cells with a mixture of two primary antibodies raised in different species (e.g., mouse anti-Protein A and rabbit anti-Protein B) overnight at 4°C.
-
-
PLA Probe Incubation:
-
Wash the cells and incubate with PLA probes, which are secondary antibodies conjugated to oligonucleotides (anti-mouse PLUS and anti-rabbit MINUS), for 1 hour at 37°C.
-
-
Ligation:
-
Wash the cells and add a ligation solution containing ligase. This will circularize the oligonucleotides if the PLA probes are in close proximity (<40 nm). Incubate for 30 minutes at 37°C.
-
-
Amplification:
-
Wash and add an amplification solution containing polymerase and fluorescently labeled oligonucleotides. This initiates a rolling-circle amplification, generating a concatemer of the circular template. Incubate for 100 minutes at 37°C.
-
-
Imaging and Analysis:
-
Wash the cells and mount the coverslips on microscope slides with a mounting medium containing DAPI.
-
Image the samples using a fluorescence microscope.
-
Quantify the number of fluorescent PLA signals per cell using image analysis software.
-
NanoBRET™ Protocol for Ternary Complex Formation[3][10][11][12][13]
This live-cell assay is ideal for quantifying the potency and kinetics of small molecules that induce ternary complex formation.
-
Cell Transfection:
-
Co-transfect HEK293T cells with plasmids encoding for the target protein fused to NanoLuc® luciferase (the donor) and the E3 ligase fused to HaloTag® (the acceptor). Optimize the donor-to-acceptor plasmid ratio to achieve a good assay window.
-
Plate the transfected cells in a white, solid-bottom 96- or 384-well plate and incubate for 24-48 hours.
-
-
Labeling:
-
Add the HaloTag® NanoBRET® 618 Ligand to the cell culture medium and incubate to allow for labeling of the HaloTag®-fusion protein.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC or small molecule of interest.
-
Add the compounds to the cells and incubate for the desired time. To distinguish between complex formation and subsequent degradation, cells can be pre-treated with a proteasome inhibitor.
-
-
BRET Measurement:
-
Add the Nano-Glo® Live Cell Substrate (furimazine) to the cells.
-
Immediately measure the luminescence at two wavelengths: one for the NanoLuc® donor (e.g., 460 nm) and one for the HaloTag® acceptor (e.g., 618 nm) using a luminometer capable of dual-filtered luminescence detection.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the compound concentration and fit the data to a dose-response curve to determine the EC50 (potency) and Bmax (efficacy) of ternary complex formation.
-
Conclusion
The validation of ternary complex formation is a multi-faceted process that often requires the use of orthogonal assays to build a comprehensive picture. Two-step Co-IP provides strong evidence for the existence of the complex in cell lysates. In situ PLA offers the advantage of visualizing and quantifying these interactions within the native cellular environment at endogenous protein levels. For drug discovery and development, particularly in the field of PROTACs, live-cell BRET and FRET assays are invaluable for their high-throughput nature and their ability to provide quantitative data on the potency and kinetics of ternary complex formation. The choice of method should be guided by the specific biological question, the available resources, and the desired level of quantitative and spatial information.
References
- 1. researchgate.net [researchgate.net]
- 2. Developments in FRET- and BRET-Based Biosensors [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Protein-protein Interactions Detection with PLA [sigmaaldrich.com]
A Researcher's Guide to Off-Target Protein Profiling of PROTACs Utilizing the (S,R,S)-Ahpc-peg4-NH2 Building Block
For Researchers, Scientists, and Drug Development Professionals: This guide provides a comprehensive comparison of methodologies for assessing the off-target protein profile of Proteolysis Targeting Chimeras (PROTACs) constructed with the (S,R,S)-Ahpc-peg4-NH2 E3 ligase ligand-linker conjugate. Understanding the off-target effects of these novel therapeutic modalities is crucial for their preclinical evaluation and successful clinical translation.[1] This document outlines key experimental protocols, presents comparative data, and visualizes complex workflows to aid in the design and interpretation of off-target profiling studies.
This compound is a building block used in the synthesis of PROTACs. It incorporates the (S,R,S)-AHPC ligand, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 4-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group for conjugation to a target protein ligand.[2][3] The choice of the E3 ligase ligand and the overall architecture of the PROTAC molecule can significantly influence its selectivity and potential for off-target effects.[4][5]
Comparative Analysis of Off-Target Profiling Techniques
A multi-pronged approach is essential for a thorough evaluation of off-target protein degradation.[1][6] The gold standard for an unbiased, global assessment of proteome changes following PROTAC treatment is mass spectrometry-based proteomics.[1] This can be supplemented with targeted and cell-based assays for validation and deeper mechanistic understanding.
| Technique | Principle | Advantages | Limitations | Typical Application |
| Global Proteomics (e.g., TMT, SILAC) | Unbiased, quantitative mass spectrometry to measure changes in protein abundance across the entire proteome upon PROTAC treatment.[1][7] | Comprehensive and unbiased view of off-target degradation.[7] Can identify unexpected off-targets. | Lower throughput, can be expensive, and may lack sensitivity for low-abundance proteins.[4] Requires sophisticated data analysis. | Primary screening for off-target effects. |
| Targeted Proteomics (e.g., PRM, SRM) | Mass spectrometry-based method focused on quantifying a pre-selected list of proteins with high sensitivity and specificity. | Highly sensitive and specific for validating hits from global proteomics. | Biased towards pre-selected targets. | Validation of potential off-targets. |
| Western Blotting | Antibody-based detection to confirm the degradation of specific proteins.[1] | Widely accessible, straightforward, and relatively inexpensive.[8] | Low throughput, dependent on antibody quality and specificity. | Orthogonal validation of proteomics hits.[6] |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stability of proteins in response to ligand binding. PROTAC binding can stabilize a protein, altering its melting temperature.[1][6] | Confirms direct target engagement in a cellular context. Can distinguish direct from indirect effects. | Technically demanding and may not be suitable for all proteins. | Assessing direct binding to on- and off-targets. |
| Transcriptomics (e.g., RNA-seq) | Measures changes in mRNA levels to differentiate between protein degradation and transcriptional regulation.[6] | Provides insight into the mechanism of protein level changes. | Does not directly measure protein abundance. | Differentiating between protein degradation and changes in gene expression. |
Hypothetical Off-Target Profile of a VHL-based PROTAC
The following table presents a hypothetical example of quantitative proteomics data for a PROTAC, "Compound X," synthesized using the this compound linker-ligand, compared to an alternative PROTAC recruiting a different E3 ligase (e.g., a pomalidomide-based CRBN recruiter). This illustrative data highlights how off-target profiles can differ.
| Protein | Gene Name | Log2 Fold Change (Compound X vs. Vehicle) | p-value | Log2 Fold Change (Alternative PROTAC vs. Vehicle) | p-value | Potential Off-Target? | Notes |
| Target Protein | TP53 | -2.5 | <0.001 | -2.3 | <0.001 | No (On-Target) | Both PROTACs effectively degrade the intended target. |
| Zinc Finger Protein 263 | ZNF263 | -0.2 | 0.54 | -1.8 | <0.01 | For Alternative PROTAC | Pomalidomide-based PROTACs are known to sometimes degrade zinc-finger proteins.[4][5][6] |
| Bromodomain-containing protein 4 | BRD4 | -0.1 | 0.89 | -0.3 | 0.45 | No | |
| Cyclin-dependent kinase 9 | CDK9 | -1.5 | <0.05 | -0.4 | 0.32 | For Compound X | Potential off-target for Compound X, requires validation. |
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | 0.05 | 0.95 | 0.02 | 0.98 | No | Housekeeping protein, not expected to change. |
Note: This table is for illustrative purposes only. Actual results will vary depending on the specific PROTAC and experimental conditions.[6]
Experimental Protocols
Global Proteomics Workflow for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects of a PROTAC using quantitative mass spectrometry.[6]
-
Cell Culture and Treatment: Culture a suitable human cell line to ~70-80% confluency. Treat cells with the PROTAC at a predetermined optimal concentration and a vehicle control. Include multiple biological replicates.
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration, then reduce, alkylate, and digest the proteins into peptides using trypsin.[6]
-
Isobaric Labeling (e.g., TMT): Label the peptide samples from different treatment conditions with isobaric tags for multiplexed analysis.[1]
-
LC-MS/MS Analysis: Analyze the labeled peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.[1][6]
-
Data Analysis: Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.[6]
Western Blotting for Validation of Off-Target Degradation
This protocol is a standard method to quantify the reduction in specific protein levels following PROTAC treatment.[8]
-
Cell Culture and Lysis: Seed cells and treat with the PROTAC as for the proteomics experiment. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the potential off-target protein. Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities relative to a loading control (e.g., GAPDH or β-actin).
Visualizing Workflows and Pathways
Experimental Workflow for Off-Target Identification
Caption: Workflow for mass spectrometry-based off-target identification and validation.
PROTAC Mechanism of Action and Potential Off-Target Pathways
Caption: PROTAC on-target mechanism and potential off-target degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
VHL vs. CRBN: A Comparative Analysis of PROTACs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical design choice in the development of a PROTAC is the selection of the E3 ubiquitin ligase to be recruited. Among the more than 600 E3 ligases in the human genome, the von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases have been the most extensively utilized.[][2][3] This guide provides an objective, data-driven comparison of VHL- and CRBN-based PROTACs to aid researchers in making informed decisions for their drug discovery programs.
Key Characteristics and Mechanisms of Action
PROTACs function by forming a ternary complex between the target protein of interest (POI) and an E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[4] While the overarching mechanism is similar for both VHL and CRBN-based PROTACs, key differences in their respective E3 ligase biology, ligands, and structural features can significantly impact a PROTAC's efficacy, selectivity, and pharmacokinetic properties.
Von Hippel-Lindau (VHL) is the substrate recognition subunit of the CUL2-elongin B/C E3 ubiquitin ligase complex.[] Endogenously, VHL targets the alpha-subunit of the hypoxia-inducible factor (HIF-1α) for degradation under normoxic conditions.[] VHL-recruiting PROTACs typically utilize ligands that mimic the hydroxyproline (B1673980) motif of HIF-1α.[] These ligands are generally larger and more peptidic in nature, which can present challenges for cell permeability and oral bioavailability. However, VHL's well-defined and buried binding pocket often leads to higher selectivity for the target protein.[]
Cereblon (CRBN) acts as a substrate receptor for the CUL4A-DDB1 E3 ligase complex.[4] CRBN was famously identified as the target of thalidomide (B1683933) and its immunomodulatory imide drug (IMiD) analogs, such as lenalidomide (B1683929) and pomalidomide. These small, drug-like molecules are commonly used as the CRBN-recruiting moiety in PROTACs, often resulting in better physicochemical properties.[] CRBN exhibits a degree of substrate promiscuity, which can be advantageous for degrading a wide range of targets but also carries a risk of off-target effects, notably the degradation of zinc-finger transcription factors.[][5]
Quantitative Data Comparison
The following tables summarize key quantitative data for VHL- and CRBN-based PROTACs from various studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available, and the data should be interpreted with this in mind.
| Ligand | E3 Ligase | Binding Affinity (Kd) to E3 Ligase | PROTAC Example | Target Protein | Degradation Potency (DC50) | Maximum Degradation (Dmax) | Cell Line | Reference |
| VH032 | VHL | 185 nM | MZ1 | BRD4 | < 100 nM | > 90% | HeLa | [6] |
| VH101 | VHL | 16 nM | - | - | - | - | - | [6] |
| VL285 Analog | VHL | 29 nM - 171 nM | PROTAC 139 | BRD4 | 3.3 nM | 97% | PC3 | [7] |
| Pomalidomide | CRBN | ~1 µM | dBET1 | BRD4 | ~50 nM | > 90% | various | [8] |
| Thalidomide | CRBN | ~250 nM | - | - | - | - | - | [7] |
Table 1: Comparison of Ligand Binding Affinities and PROTAC Degradation Potency.
| PROTAC | E3 Ligase Recruited | Target | Cell Line | DC50 | Dmax | Reference |
| TD-165 | VHL (degrades CRBN) | CRBN | HEK293T | 20.4 nM | 99.6% | [9] |
| TD-158 | VHL (degrades CRBN) | CRBN | HEK293T | 44.5 nM | 97.1% | [9] |
| Compound 14a | VHL (degrades CRBN) | CRBN | HeLa | 200 nM | up to 98% | [2] |
| VHL-based KRAS G12D Degrader | VHL | KRAS G12D | various | Nanomolar range | Significant | [10] |
| CRBN-based KRAS G12D Degrader | CRBN | KRAS G12D | various | More challenging | Less efficient | [10] |
Table 2: Examples of PROTAC Performance Metrics.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experiments in targeted protein degradation.
Western Blotting for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, HEK293T, or a relevant cancer cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time course (e.g., 4, 8, 16, 24 hours).[4] Include a vehicle control (e.g., DMSO).[4]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[4]
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and heat at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[11]
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[12]
1. Immobilization of E3 Ligase:
-
Immobilize a biotinylated E3 ligase (e.g., VHL or CRBN complex) onto a streptavidin-coated sensor chip.[12]
2. Binary Interaction Analysis:
-
To determine the binding affinity of the PROTAC to the E3 ligase, inject a series of PROTAC concentrations over the immobilized ligase surface.
-
To measure the affinity of the PROTAC for the target protein, a similar experiment can be performed by immobilizing the target protein and injecting the PROTAC.
3. Ternary Complex Analysis:
-
Inject a mixture of the PROTAC and the target protein at varying concentrations over the immobilized E3 ligase surface.[12]
-
The formation of the ternary complex will result in a dose-dependent increase in the SPR signal.
4. Data Analysis:
-
Calculate the association (ka) and dissociation (kd) rate constants to determine the equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
The cooperativity factor (α) can be calculated by comparing the KD of the binary interaction with the KD of the ternary complex formation.[12]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[13]
1. Sample Preparation:
-
Prepare purified protein solutions (E3 ligase and target protein) and the PROTAC solution in the same matched buffer to minimize heats of dilution.[14]
-
A typical starting concentration for the protein in the sample cell is in the low micromolar range (e.g., 10-50 µM), and the PROTAC in the syringe is at a 10-20 fold higher concentration.[14]
2. ITC Experiment:
-
Load the protein solution into the sample cell and the PROTAC solution into the injection syringe of the ITC instrument.
-
Perform a series of small injections of the PROTAC into the protein solution while monitoring the heat change.
3. Data Analysis:
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to determine KD, n, and ΔH.
-
To study ternary complex formation, the E3 ligase can be pre-incubated with a saturating concentration of the PROTAC before titrating in the target protein.
Quantitative Proteomics for Off-Target Analysis
Mass spectrometry-based proteomics provides an unbiased approach to identify potential off-target effects of PROTACs.[5]
1. Cell Culture and Treatment:
-
Treat cells with the PROTAC at its optimal degradation concentration and a vehicle control.
2. Sample Preparation:
-
Lyse the cells and digest the proteins into peptides.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.[15]
3. LC-MS/MS Analysis:
-
Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[15]
4. Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.[5] These are potential off-targets that require further validation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The catalytic cycle of a PROTAC, from ternary complex formation to proteasomal degradation.
Caption: A step-by-step workflow for Western blot analysis of PROTAC-mediated protein degradation.
Caption: Workflow for biophysical characterization of PROTAC ternary complexes using SPR and ITC.
Comparative Summary and Conclusion
The choice between a VHL- and a CRBN-based PROTAC is a critical design decision that depends on the specific therapeutic target and desired drug properties.
VHL-based PROTACs often exhibit higher selectivity due to the more enclosed nature of the VHL binding pocket.[] This can be a significant advantage in minimizing off-target effects. However, the larger, more peptide-like VHL ligands can pose challenges in achieving good cell permeability and oral bioavailability.[] VHL expression can be low in certain solid tumors, which might necessitate higher PROTAC concentrations to achieve effective degradation.[]
CRBN-based PROTACs generally possess better drug-like properties due to the smaller, more orally available ligands derived from IMiDs.[] CRBN is ubiquitously expressed in many tissues, providing a broad therapeutic window.[] However, the promiscuity of CRBN can lead to off-target degradation of zinc-finger proteins, which is a potential safety concern.[][5]
Recent studies have also demonstrated that the choice of E3 ligase can influence the degradation profile of a PROTAC, with some targets being more amenable to degradation by one ligase over the other.[10] For instance, for the degradation of KRAS G12D, VHL-recruiting PROTACs have generally shown greater efficiency.[10]
Ultimately, the optimal choice of E3 ligase for a given PROTAC project will depend on a careful consideration of the target protein's biology, the desired selectivity profile, and the required pharmacokinetic properties. Empirical testing of both VHL and CRBN-based degraders is often necessary to identify the most promising therapeutic candidate. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to design and execute these critical studies in the pursuit of novel protein-degrading therapeutics.
References
- 2. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs | MRC PPU [ppu.mrc.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. o2hdiscovery.co [o2hdiscovery.co]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. aragen.com [aragen.com]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 15. benchchem.com [benchchem.com]
Confirming PROTAC Selectivity: A Comparative Guide to Quantitative Proteomics
For researchers, scientists, and drug development professionals, ensuring the selectivity of Proteolysis Targeting Chimeras (PROTACs) is paramount to their therapeutic success. Off-target degradation can lead to unintended cellular consequences, compromising safety and efficacy. Mass spectrometry-based quantitative proteomics has emerged as the gold standard for unbiased, global assessment of a PROTAC's impact on the cellular proteome. [1][2]
This guide provides a comparative overview of the leading quantitative proteomics techniques used to confirm PROTAC selectivity. We will delve into the experimental protocols, present comparative data, and visualize the workflows to help you make informed decisions for your research.
Comparing Quantitative Proteomics Strategies for PROTAC Selectivity
The choice of quantitative proteomics methodology can significantly influence the depth and accuracy of your selectivity profiling. The three most common approaches are Tandem Mass Tag (TMT) labeling, Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and Label-Free Quantification (LFQ). Each method offers distinct advantages and considerations.
| Feature | Tandem Mass Tag (TMT) | Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | Label-Free Quantification (LFQ) |
| Principle | Chemical labeling of peptides with isobaric tags, allowing for multiplexed analysis of up to 18 samples simultaneously.[2][3] | Metabolic labeling of proteins in vivo by incorporating stable isotope-labeled amino acids into the entire proteome.[4][5][6] | Direct measurement of peptide signal intensities or spectral counts from the mass spectrometer without any chemical or metabolic labeling.[7] |
| Multiplexing | High (up to 18-plex) | Low (typically 2-3 plex) | N/A (samples are run individually) |
| Accuracy | High precision due to internal standards in each run. | High accuracy as samples are mixed early in the workflow, minimizing experimental variability.[8] | Can be affected by run-to-run variation in instrument performance. |
| Sample Type | Broadly applicable to cells and tissues. | Primarily for cultured cells that can be metabolically labeled.[8] | Applicable to a wide range of sample types. |
| Throughput | High | Low to medium | High |
| Cost | Higher reagent cost. | Lower reagent cost but can have higher cell culture costs. | Lower reagent cost. |
| Considerations | Potential for ratio compression. | Requires complete metabolic labeling, which can be time-consuming.[5] | Requires highly reproducible chromatography and mass spectrometry. |
Illustrative Proteomics Data for a Kinase-Targeting PROTAC
To demonstrate the output of a quantitative proteomics experiment for PROTAC selectivity, the following table presents illustrative data for a hypothetical kinase-targeting PROTAC. In a typical experiment, cells are treated with the PROTAC, a vehicle control, and often a negative control (e.g., a PROTAC with a mutated E3 ligase binder).[2]
| Protein | Function | Fold Change (PROTAC vs. Vehicle) | p-value | Assessment |
| Target Kinase | Signal Transduction | -4.5 | < 0.001 | On-Target Degradation |
| Kinase A | Signal Transduction | -1.2 | > 0.05 | No significant change |
| Kinase B | Cell Cycle Control | -3.8 | < 0.01 | Potential Off-Target |
| Structural Protein X | Cytoskeleton | -1.1 | > 0.05 | No significant change |
| Transcription Factor Y | Gene Regulation | -1.3 | > 0.05 | No significant change |
| Zinc Finger Protein Z | DNA Binding | -2.5 | < 0.05 | Known Off-Target of some E3 Ligase Binders [2] |
This is example data and does not represent a specific PROTAC.
Experimental Workflows and Protocols
Detailed and robust experimental protocols are crucial for obtaining high-quality, reproducible data. Below are diagrams and detailed methodologies for the key quantitative proteomics workflows.
Tandem Mass Tag (TMT) Proteomics Workflow
This workflow is highly favored for its multiplexing capabilities, allowing for the simultaneous comparison of multiple conditions, such as different PROTAC concentrations or time points.[2][3][9]
Detailed TMT Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency.[3] Treat cells with the desired concentrations of the PROTAC, a vehicle control (e.g., DMSO), and a negative control for a specified time (e.g., 24 hours).[1][9]
-
Cell Lysis and Protein Extraction: Harvest and wash cells with ice-cold PBS. Lyse cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[3][9]
-
Protein Quantification and Digestion: Determine the protein concentration of each lysate using a BCA assay.[3] Take equal amounts of protein from each sample, reduce, alkylate, and digest with trypsin overnight.[9]
-
TMT Labeling: Label the resulting peptides with the appropriate TMTpro reagent according to the manufacturer's protocol.[9]
-
Sample Pooling and Fractionation: Combine the TMT-labeled peptide samples. For deep proteome coverage, it is recommended to fractionate the pooled sample using high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][9]
-
Data Analysis: Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.[9] Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment.
SILAC Proteomics Workflow
SILAC is a powerful method for achieving high accuracy in quantification by metabolically encoding the proteomes of different cell populations.[5]
Detailed SILAC Protocol:
-
Cell Adaptation: Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine), and the other in "heavy" medium where these amino acids are replaced with stable isotope-labeled counterparts (e.g., 13C6-L-Arginine and 13C6,15N2-L-Lysine).[8] Cells should be cultured for at least five passages to ensure complete incorporation of the labeled amino acids.[5]
-
Treatment: Treat the "heavy" labeled cells with the PROTAC and the "light" labeled cells with the vehicle control.
-
Cell Harvesting and Mixing: Harvest the cells and combine the "light" and "heavy" cell populations at a 1:1 ratio.
-
Protein Extraction and Digestion: Lyse the combined cell pellet and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using LC-MS/MS.
-
Data Analysis: The relative quantification of proteins is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectra.
Label-Free Quantitative (LFQ) Proteomics Workflow
LFQ is a straightforward and cost-effective method that is well-suited for large-scale studies.
Detailed LFQ Protocol:
-
Cell Culture and Treatment: Prepare separate batches of cells for each condition (e.g., vehicle control, different PROTAC concentrations).
-
Protein Extraction and Digestion: Harvest each sample independently. Lyse the cells, quantify the protein, and digest equal amounts of protein from each sample into peptides.
-
LC-MS/MS Analysis: Analyze each sample separately by LC-MS/MS. It is critical to maintain high reproducibility in the chromatography and mass spectrometry analysis.
-
Data Analysis: The raw data from each run is processed to identify and quantify proteins based on the intensity of their corresponding peptides or the number of identified spectra.[7] The data from all runs are then aligned and normalized to compare protein abundance across the different conditions.
Conclusion
Quantitative proteomics is an indispensable tool for the rigorous evaluation of PROTAC selectivity.[1][10] By providing a global and unbiased view of the proteome, these techniques enable the identification of on-target and off-target effects, which is critical for the development of safe and effective PROTAC therapeutics. The choice between TMT, SILAC, and LFQ will depend on the specific experimental goals, available resources, and the nature of the biological system under investigation. Careful consideration of the strengths and limitations of each method, coupled with meticulous experimental execution, will yield high-quality data to confidently guide your PROTAC development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. scispace.com [scispace.com]
- 6. Quantitative Comparison of Proteomes Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
Validating PROTAC Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, rigorously validating the mechanism of action of Proteolysis Targeting Chimeras (PROTACs) is paramount. This guide provides an objective comparison of key experimental techniques, supported by quantitative data and detailed protocols, to ensure robust and reliable validation of on-target protein degradation.
PROTACs represent a paradigm shift in therapeutics, inducing selective protein degradation rather than simple inhibition. Their unique mechanism, which relies on the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, necessitates a multi-faceted validation approach. This guide outlines the critical steps and compares the available methodologies for confirming each stage of the PROTAC-mediated degradation pathway.
The PROTAC Mechanism of Action: A Stepwise Validation Process
The efficacy of a PROTAC hinges on a cascade of intracellular events. Validating the mechanism of action requires confirming each of these sequential steps:
-
Ternary Complex Formation: The cornerstone of PROTAC activity is the formation of a stable ternary complex comprising the target protein (POI), the PROTAC molecule, and an E3 ligase.
-
Ubiquitination: Once in proximity within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin to the target protein, marking it for degradation.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the proteasome.
To illustrate this process, the following diagram outlines the key stages of the PROTAC-induced degradation pathway.
Comparison of Key Validation Techniques
A combination of biophysical and cell-based assays is crucial for a comprehensive validation of a PROTAC's mechanism of action. The following tables provide a comparative overview of commonly used techniques for each validation step.
Table 1: Comparison of Assays for Ternary Complex Formation
| Assay | Principle | Throughput | Sample Requirements | Key Advantages | Key Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor chip.[1][2][3] | Low to Medium | Purified proteins | Provides real-time kinetics (kon, koff) and affinity (KD) data; Label-free.[1][4] | Requires specialized equipment; protein immobilization can affect activity. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular interactions.[4] | Low | Purified proteins, high concentration | Provides thermodynamic data (ΔH, ΔS) and stoichiometry; Label-free.[4] | Low throughput; requires large amounts of sample.[1] |
| Biolayer Interferometry (BLI) | Measures changes in light interference patterns upon binding. | Medium | Purified proteins | Real-time kinetics; higher throughput than SPR. | Can be less sensitive than SPR for small molecule interactions. |
| NanoBRET™/HiBiT | Bioluminescence resonance energy transfer upon protein proximity in live cells.[5][6][7][8] | High | Live cells expressing tagged proteins | In-cell measurement reflects physiological conditions; kinetic and endpoint analysis.[8] | Requires genetic engineering of cell lines; potential for tag interference. |
| TR-FRET | Time-resolved fluorescence resonance energy transfer upon molecular proximity. | High | Purified proteins or cell lysates | Homogeneous assay format; high throughput. | Requires labeled proteins; potential for compound interference. |
| AlphaLISA®/AlphaScreen® | Proximity-based assay generating a chemiluminescent signal. | High | Purified proteins or cell lysates | Highly sensitive and amenable to high-throughput screening. | Indirect measurement; susceptible to "hook effect" at high concentrations.[5] |
Table 2: Comparison of Assays for Ubiquitination
| Assay | Principle | Throughput | Sample Requirements | Key Advantages | Key Limitations |
| Western Blot (Co-IP) | Immunoprecipitation of the target protein followed by Western blot for ubiquitin.[9] | Low | Cell lysates | Direct detection of ubiquitinated target protein. | Low throughput; semi-quantitative. |
| In-vitro Ubiquitination Assay | Reconstitution of the ubiquitination cascade with purified components.[10] | Medium | Purified E1, E2, E3, target protein, ubiquitin | Allows for mechanistic studies in a controlled environment. | May not fully recapitulate cellular conditions. |
| NanoBRET™ Ubiquitination Assay | BRET signal generated upon proximity of tagged ubiquitin and target protein in live cells.[6] | High | Live cells expressing tagged proteins | Real-time, in-cell measurement of ubiquitination kinetics.[6] | Requires genetic engineering; potential for tag interference. |
| TUBE-based Assays | Tandem ubiquitin-binding entities (TUBEs) enrich for polyubiquitinated proteins for subsequent detection.[11] | Medium | Cell lysates | Enriches for ubiquitinated proteins, increasing detection sensitivity. | Indirect measurement of target-specific ubiquitination. |
| ELISA-based Assays | Enzyme-linked immunosorbent assay to quantify ubiquitinated target protein. | High | Cell lysates | High throughput and quantitative. | Requires specific and high-affinity antibodies. |
Table 3: Comparison of Assays for Protein Degradation
| Assay | Principle | Throughput | Sample Requirements | Key Advantages | Key Limitations |
| Western Blot | Immunodetection of target protein levels in cell lysates.[9][12][13] | Low | Cell lysates | Gold standard for confirming protein degradation; provides molecular weight information. | Semi-quantitative; low throughput. |
| HiBiT Lytic/Live-Cell Assay | Luminescence from a small peptide tag (HiBiT) fused to the target protein is proportional to protein levels.[14][15][16][17][18] | High | Live cells or cell lysates | Highly sensitive and quantitative; allows for kinetic measurements in live cells.[14][17] | Requires CRISPR/Cas9-mediated gene editing to tag the endogenous protein. |
| Quantitative Mass Spectrometry (Proteomics) | Unbiased, global analysis of protein abundance changes in response to PROTAC treatment.[19][20][21] | Low to Medium | Cell lysates | Provides a global view of on- and off-target effects; highly quantitative.[19][21] | Technically demanding; lower throughput. |
| Flow Cytometry | Quantification of protein levels in individual cells using fluorescently labeled antibodies. | High | Fixed and permeabilized cells | High-throughput, single-cell analysis. | Requires high-quality antibodies; indirect measurement. |
| In-Cell Western™ Assay | Immunofluorescence-based quantification of protein levels directly in microplates.[22] | High | Fixed and permeabilized cells in microplates | Higher throughput than traditional Western blotting. | Less quantitative than methods like HiBiT or mass spectrometry. |
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following sections provide standardized protocols for key validation experiments.
Experimental Workflow for PROTAC Validation
A logical and stepwise experimental workflow is critical for efficiently validating a PROTAC's mechanism of action. The following diagram illustrates a typical validation cascade.
Protocol 1: Western Blot for Protein Degradation
This protocol outlines the fundamental steps for assessing PROTAC-induced protein degradation using Western blotting.[9][12][13][23]
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a dose-range of the PROTAC or vehicle control for the desired time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and capture the chemiluminescent signal.
-
Analysis: Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Protocol 2: NanoBRET™ Ternary Complex Assay in Live Cells
This protocol describes the use of NanoBRET™ technology to measure PROTAC-induced ternary complex formation in living cells.[5][6][7][24]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused E3 ligase component (e.g., VHL or CRBN)
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
PROTAC compound
-
White, opaque 96-well or 384-well plates
-
Luminometer with 460 nm and >610 nm filters
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-target and HaloTag®-E3 ligase expression vectors and seed into assay plates.
-
Ligand Labeling: After 24 hours, add the HaloTag® NanoBRET™ 618 Ligand and incubate.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells and incubate.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation. The characteristic "hook effect," a decrease in signal at high PROTAC concentrations, is often observed and should be characterized.[5]
Protocol 3: HiBiT Assay for Protein Degradation Kinetics
This protocol details the use of the HiBiT system for real-time, quantitative measurement of protein degradation kinetics in live cells.[14][15][16][17][18]
Materials:
-
CRISPR/Cas9-engineered cell line with an endogenous HiBiT-tagged target protein
-
LgBiT protein or expression vector
-
Nano-Glo® HiBiT Lytic or Live-Cell Detection Reagent
-
PROTAC compound
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Cell Plating: Seed the HiBiT-tagged cell line into the assay plate.
-
LgBiT Delivery (for live-cell assay): Introduce LgBiT protein or express it in the cells.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.
-
Signal Detection:
-
Lytic Endpoint Assay: At desired time points, add the lytic reagent containing LgBiT and substrate, and measure luminescence.
-
Live-Cell Kinetic Assay: Add a live-cell substrate (e.g., Endurazine™) and measure luminescence kinetically over time.
-
-
Data Analysis: Normalize the luminescence signal to a vehicle control to determine the percentage of protein remaining. Calculate degradation parameters such as the rate of degradation, Dmax (maximum degradation), and DC50 (concentration for 50% degradation).[25][26][27]
Control Experiments: Ensuring Rigorous Validation
To unequivocally demonstrate that the observed protein degradation is a direct result of the intended PROTAC mechanism, a series of control experiments are essential.
-
Inactive Controls: Synthesize a structurally similar PROTAC analog that is deficient in binding to either the target protein or the E3 ligase.[28] This control should not induce degradation.
-
E3 Ligase Dependence:
-
Competitive Antagonist: Pre-treat cells with a ligand that binds to the E3 ligase (e.g., thalidomide (B1683933) for CRBN, VH032 for VHL) to competitively inhibit PROTAC binding and rescue degradation.
-
CRISPR/Cas9 Knockout: Use cell lines where the specific E3 ligase has been knocked out to demonstrate that degradation is dependent on its presence.
-
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib). Inhibition of the proteasome should block PROTAC-induced degradation, confirming the involvement of this pathway.[29]
Conclusion
Validating the mechanism of action of a PROTAC is a multifaceted process that requires a combination of biophysical and cellular assays. By employing a suite of orthogonal techniques as outlined in this guide, researchers can build a robust data package that provides a high degree of confidence in their PROTAC candidates. The careful selection of assays, rigorous execution of protocols, and the inclusion of appropriate controls are critical for the successful development of this promising new class of therapeutics.
References
- 1. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aragen.com [aragen.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 8. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifesensors.com [lifesensors.com]
- 11. lifesensors.com [lifesensors.com]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. promega.com [promega.com]
- 15. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 16. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comprehensive Analysis of Protein Dynamics Using HiBiT Tagging: Localization, Protein Interactions, and Degradation [worldwide.promega.com]
- 18. Target Degradation [promega.com]
- 19. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 22. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ptglab.com [ptglab.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. research-collection.ethz.ch [research-collection.ethz.ch]
- 28. benchchem.com [benchchem.com]
- 29. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro and In Vivo PROTAC Efficacy
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. A critical aspect of PROTAC development is the translation of preclinical in vitro findings to in vivo efficacy. This guide provides an objective comparison of in vitro and in vivo PROTAC performance, supported by experimental data and detailed methodologies, to aid researchers in navigating this complex process.
Understanding the PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Caption: Mechanism of Action of a PROTAC.
From the Bench to the Clinic: A Workflow for Efficacy Evaluation
The journey of a PROTAC from initial design to a potential therapeutic involves a rigorous cascade of in vitro and in vivo evaluations. The following workflow outlines the key stages in assessing PROTAC efficacy.
Caption: Experimental workflow for PROTAC efficacy evaluation.
Quantitative Comparison of In Vitro and In Vivo Efficacy
The following tables summarize the in vitro and in vivo efficacy data for several well-characterized PROTACs, providing a snapshot of their performance across different experimental settings.
Table 1: ARV-110 (Androgen Receptor Degrader)
| Parameter | In Vitro | In Vivo |
| Target | Androgen Receptor (AR) | Androgen Receptor (AR) |
| Cell Line | VCaP (Prostate Cancer) | VCaP Xenograft Model |
| DC50 | ~1 nM[1][2][3] | - |
| Dmax | >90%[3] | >90% degradation at 1 mg/kg PO QD[1][2] |
| Functional Outcome | Inhibition of AR-dependent cell proliferation, apoptosis induction[1][2] | Significant tumor growth inhibition[1][2][3] |
Table 2: MZ1 (BET Bromodomain Degrader)
| Parameter | In Vitro | In Vivo |
| Target | BRD2, BRD3, BRD4 | BRD4 |
| Cell Line | AML cell lines | P388-D1 AML mouse model |
| Effect | Inhibited cell proliferation, induced apoptosis, and caused G1 cell cycle arrest[4] | - |
| Dose | - | 12.5 mg/kg intraperitoneally daily[4] |
| Functional Outcome | Cytotoxic effects[5] | Significantly reduced tumor burden[4] |
Table 3: GP262 (PI3K/mTOR Dual Degrader)
| Parameter | In Vitro | In Vivo |
| Target | PI3K and mTOR | PI3K and mTOR |
| Cell Line | MDA-MB-231 (Breast Cancer) | MDA-MB-231 Xenograft Model |
| DC50 | p110α: 227.4 nM; p110γ: 42.23 nM; mTOR: 45.4 nM[6] | - |
| Dmax | p110α: 71.3%; p110γ: 88.6%; mTOR: 74.9%[6] | - |
| Functional Outcome | Potent antiproliferative activity[6] | Significant dose-dependent tumor growth inhibition (57.8% at 15 mg/kg, 79.2% at 25 mg/kg)[6] |
Detailed Experimental Protocols
A clear understanding of the methodologies employed is crucial for interpreting and comparing efficacy data. Below are detailed protocols for key in vitro and in vivo experiments.
In Vitro Experimental Protocols
1. Target Protein Degradation Assay (Western Blot)
-
Objective: To quantify the extent of target protein degradation induced by a PROTAC.
-
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control to determine the percentage of degradation relative to the vehicle-treated control. The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) can be calculated from the dose-response curve.
-
2. Ternary Complex Formation Assay (In Vitro Pull-down)
-
Objective: To confirm the formation of the ternary complex between the E3 ligase, the PROTAC, and the target protein.[7]
-
Methodology:
-
Protein Purification: Purify the recombinant E3 ubiquitin ligase complex (e.g., VHL-ElonginB-ElonginC) and the target protein.[7]
-
Immobilization: Immobilize a tagged version of the E3 ligase or the target protein on beads (e.g., streptavidin beads for a biotin-tagged protein).
-
Incubation: Incubate the immobilized protein with the PROTAC and the other protein partner in a binding buffer.
-
Washing and Elution: Wash the beads to remove non-specific binders and then elute the bound proteins.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies specific for each component of the ternary complex. The presence of all three components in the eluate confirms the formation of the ternary complex.
-
In Vivo Experimental Protocols
1. Xenograft Tumor Model Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of a PROTAC in a living organism.
-
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., VCaP, MDA-MB-231) into the flanks of the mice.[] Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and vehicle control groups. Administer the PROTAC at various doses and schedules (e.g., daily oral gavage or intraperitoneal injection).[6][]
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.[]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.
-
Pharmacodynamic Analysis: A portion of the tumor tissue can be used to assess target protein degradation via Western blot or immunohistochemistry.[]
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
2. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC and to correlate its exposure with target engagement and degradation in vivo.
-
Methodology:
-
Dosing: Administer a single dose of the PROTAC to animals (e.g., mice or rats) via the intended clinical route (e.g., oral or intravenous).
-
Sample Collection: Collect blood samples at various time points post-dose. Tissues of interest can also be collected at the end of the study.
-
Bioanalysis: Analyze the concentration of the PROTAC in plasma and tissue samples using a validated analytical method (e.g., LC-MS/MS).
-
PK Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
PD Analysis: In parallel, assess the level of the target protein in tissues at different time points to establish a relationship between PROTAC concentration and the extent and duration of protein degradation.
-
Conclusion
The successful development of a PROTAC therapeutic hinges on the careful and comprehensive evaluation of its efficacy, from initial in vitro characterization to rigorous in vivo validation. While in vitro assays provide essential information on a PROTAC's mechanism of action and potency at the cellular level, in vivo studies are indispensable for understanding its pharmacokinetic and pharmacodynamic properties and ultimately, its therapeutic potential in a complex biological system.[9] This guide highlights the critical parameters and methodologies for comparing in vitro and in vivo PROTAC efficacy, providing a framework for researchers to advance the development of this promising new class of medicines.
References
- 1. ascopubs.org [ascopubs.org]
- 2. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 9. Protein degrader in vivo evaluation - Profacgen [profacgen.com]
A Comparative Guide to the Cross-Reactivity of (S,R,S)-Ahpc-peg4-NH2 in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the selectivity of E3 ubiquitin ligase ligands is paramount for the development of safe and effective therapeutics. This guide provides an objective comparison of the cross-reactivity profile of (S,R,S)-Ahpc-peg4-NH2, a widely used von Hippel-Lindau (VHL) E3 ligase ligand, with alternative ligands that recruit other E3 ligases. The information presented herein is supported by experimental data from proteomics studies and details the methodologies for key validation assays.
Introduction to this compound
This compound, also known as VH032-PEG4-NH2, is a synthetic chemical entity central to the design of Proteolysis Targeting Chimeras (PROTACs). It comprises the (S,R,S)-Ahpc moiety, which is a potent binder to the VHL E3 ubiquitin ligase, connected to a 4-unit polyethylene (B3416737) glycol (PEG) linker terminating in an amine group. This amine serves as a conjugation point for a ligand that binds to a specific protein of interest, thereby forming a heterobifunctional PROTAC. The primary function of the this compound component is to recruit the VHL E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Comparative Analysis of E3 Ligase Ligand Selectivity
The choice of E3 ligase ligand in a PROTAC is a critical design element that influences the overall selectivity and potential for off-target effects. While this compound recruits VHL, other commonly used E3 ligases in PROTAC design include Cereblon (CRBN), Mouse double minute 2 homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs). The following tables summarize the comparative cross-reactivity and binding affinity data for representative ligands of these E3 ligases.
Table 1: Cross-Reactivity Profile of VHL Ligand (VH032)
Quantitative mass spectrometry-based proteomics has been employed to assess the global cellular protein changes induced by the VHL ligand VH032, the core component of this compound. These studies provide an unbiased view of the ligand's selectivity.
| Protein | Fold Change (VH032 Treatment vs. Control) | Significance (p-value) | Comment |
| VHL | ↑ (Increased) | < 0.05 | On-target stabilization |
| HIF-1α | ↑ (Increased) | < 0.05 | Expected downstream effect of VHL inhibition |
| AMY1 | ↑ (Increased) | < 0.05 | Identified as a hypoxia-inducible protein |
| Other Proteins | No significant change | > 0.05 | Demonstrates high selectivity for VHL[1] |
Data presented is a summary from published proteomics studies and is intended to be representative.[1]
Table 2: Comparison of Binding Affinities of Common E3 Ligase Ligands
The binding affinity of the E3 ligase ligand is a key parameter in the formation of a stable ternary complex (E3 ligase-PROTAC-Target Protein), which is essential for efficient protein degradation.
| E3 Ligase Ligand | Target E3 Ligase | Binding Affinity (Kd) | Assay Method |
| (S,R,S)-Ahpc (VH032) | VHL | ~185 nM | Isothermal Titration Calorimetry (ITC) |
| Pomalidomide | CRBN | ~300 nM | Biochemical Assay |
| Nutlin-3a | MDM2 | ~90 nM | Fluorescence Polarization (FP) |
| LCL161 | cIAP1 | ~35 nM | Biochemical Assay |
Kd values are approximate and can vary depending on the specific experimental conditions and assay format.
Experimental Protocols
Accurate assessment of the cross-reactivity and binding characteristics of E3 ligase ligands is crucial. The following are detailed methodologies for key experiments cited in the evaluation of compounds like this compound.
Quantitative Proteomics for Selectivity Profiling
This method provides an unbiased, global view of protein abundance changes within a cell upon treatment with a compound.
1. Cell Culture and Treatment:
-
Culture human cells (e.g., HeLa or HEK293T) in appropriate media.
-
Treat cells with the test compound (e.g., VH032) at a specified concentration and for a defined duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Protein Extraction and Digestion:
-
Harvest and lyse the cells to extract total protein.
-
Quantify the protein concentration in each sample.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
3. Isobaric Labeling (e.g., TMT):
-
Label the peptide samples from different treatment conditions with tandem mass tags (TMT). This allows for multiplexed analysis.
4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Combine the labeled peptide samples and analyze them by LC-MS/MS. The peptides are separated by liquid chromatography and then fragmented and analyzed in the mass spectrometer.
5. Data Analysis:
-
Identify and quantify the relative abundance of proteins across the different samples using specialized software.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in response to the compound treatment.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a compound binds to its intended target protein in a cellular environment.
1. Cell Treatment:
-
Treat intact cells with the test compound or vehicle control.
2. Heating:
-
Heat the cell suspensions at a range of different temperatures. Ligand binding typically stabilizes the target protein, increasing its melting temperature.
3. Cell Lysis and Separation:
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
4. Protein Quantification:
-
Quantify the amount of the target protein remaining in the soluble fraction for each temperature point using methods such as Western blotting or mass spectrometry.
5. Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
NanoBRET™ Ternary Complex Formation Assay
This live-cell assay is used to measure the formation of the ternary complex between the E3 ligase, the PROTAC, and the target protein.
1. Cell Preparation:
-
Co-transfect cells to express the target protein fused to a NanoLuc® luciferase and the E3 ligase (e.g., VHL) fused to a HaloTag®.
2. Labeling:
-
Add a fluorescent HaloTag® ligand to the cells, which will bind to the HaloTag®-E3 ligase fusion protein.
3. PROTAC Treatment:
-
Treat the cells with the PROTAC molecule of interest.
4. BRET Measurement:
-
Add the NanoLuc® substrate. If the PROTAC brings the NanoLuc®-target protein and the HaloTag®-E3 ligase into close proximity, Bioluminescence Resonance Energy Transfer (BRET) will occur from the luciferase donor to the fluorescent acceptor.
-
Measure the BRET signal using a suitable plate reader.
5. Data Analysis:
-
An increase in the BRET signal indicates the formation of the ternary complex.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.
1. Sample Preparation:
-
Prepare purified protein (e.g., VHL complex) in a suitable buffer.
-
Prepare the ligand (e.g., VH032) in the same buffer to minimize heats of dilution.
2. Titration:
-
Place the protein solution in the sample cell of the ITC instrument.
-
Titrate the ligand into the protein solution in a series of small injections.
3. Heat Measurement:
-
The instrument measures the heat released or absorbed during each injection.
4. Data Analysis:
-
Integrate the heat peaks and plot them against the molar ratio of ligand to protein.
-
Fit the data to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Visualizing Signaling and Experimental Workflows
Diagrams created using Graphviz (DOT language) provide clear visualizations of the key processes involved in PROTAC action and its analysis.
Conclusion
The available proteomics data indicates that the VHL ligand (S,R,S)-Ahpc, the core of this compound, exhibits a high degree of selectivity for its intended target, VHL, with minimal off-target effects at the proteome level.[1] This high selectivity is a desirable characteristic for the development of precisely targeted therapeutics. When compared to ligands for other E3 ligases such as CRBN, MDM2, and IAPs, the choice of ligand will depend on various factors including the specific target protein, the cellular context, and the desired properties of the final PROTAC molecule. The experimental protocols detailed in this guide provide a robust framework for the rigorous evaluation of the cross-reactivity and on-target engagement of these critical PROTAC components, enabling informed decisions in the drug discovery and development process.
References
A Comparative Guide to E3 Ligase Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The linker is not merely a passive tether; its chemical composition, length, and rigidity profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the degrader. This guide provides an objective comparison of different E3 ligase linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.
The Central Role of the Linker in PROTAC Efficacy
The primary function of a PROTAC is to facilitate the formation of a stable ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase.[1] This proximity enables the E3 ligase to catalyze the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[1] The linker plays a crucial role in this process by:
-
Influencing Ternary Complex Formation and Stability: The linker's length and flexibility dictate the relative orientation of the POI and E3 ligase within the ternary complex. An optimal linker geometry can lead to favorable protein-protein interactions, enhancing the stability of the complex and the efficiency of ubiquitination.[1]
-
Modulating Physicochemical Properties: The linker's composition significantly impacts a PROTAC's solubility, cell permeability, and metabolic stability, all of which are critical for its development as a therapeutic agent.[2]
-
Determining Selectivity: The linker can influence the preferential degradation of one target protein over another, even when the target-binding ligand is not perfectly selective.
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The following tables summarize quantitative data from various studies to illustrate the impact of different linker types on PROTAC performance.
It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
Table 1: Comparison of Flexible Linker Types: Alkyl vs. PEG
Flexible linkers, primarily composed of alkyl chains or polyethylene (B3416737) glycol (PEG) units, are the most common types used in PROTAC design due to their synthetic accessibility.[3]
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line |
| Alkyl Chain | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | 1 - 40 | >85 | Ramos |
| PEG Chain | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | 1 - 40 | >85 | Ramos |
| Alkyl Chain | Estrogen Receptor α (ERα) | von Hippel-Lindau (VHL) | ~10 | >90 | MCF7 |
| PEG Chain | Fms-like tyrosine kinase 3 (FLT3) | Cereblon (CRBN) | Linker length dependent | >90 | MOLM-14 |
Data compiled from multiple sources. Direct comparison should be made with caution.
Table 2: Impact of Linker Length on Degradation Efficiency
The length of the linker is a critical parameter that requires careful optimization for each target-E3 ligase pair. A linker that is too short can cause steric hindrance, while one that is too long may lead to an unstable ternary complex.[1]
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| Estrogen Receptor α (ERα) | pVHL | Alkyl | 16 | ~10 | >90 | MCF7 |
| Estrogen Receptor α (ERα) | pVHL | Alkyl | 9, 12, 19, 21 | Reduced efficacy | <90 | MCF7 |
| Tank-binding kinase 1 (TBK1) | VHL | Alkyl/Ether | < 12 | Inactive | N/A | Not Specified |
| Tank-binding kinase 1 (TBK1) | VHL | Alkyl/Ether | 12 - 29 | Submicromolar | >90 | Not Specified |
Data compiled from multiple sources demonstrating the principle of optimal linker length.[4][5]
Table 3: Comparison of Linker Synthesis Strategies: Traditional Amide vs. Click Chemistry
The method of linker synthesis and conjugation can also impact the efficiency and versatility of PROTAC development.
| Linker Synthesis Strategy | Key Features | Advantages | Disadvantages |
| Traditional Amide Bond Formation | Robust and well-understood chemistry. | Predictable and stable bond formation. | Less suitable for high-throughput synthesis. |
| Click Chemistry (e.g., CuAAC) | Mild and efficient reaction conditions. | High yields, suitable for library synthesis, bio-orthogonal. | May introduce heteroatoms that affect properties. |
Based on a head-to-head comparison of linker technologies.[6]
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the general mechanism of action for a PROTAC, leading to the ubiquitination and subsequent degradation of a target protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for Comparing E3 Ligase Linkers
A systematic approach is crucial for evaluating and comparing the performance of different E3 ligase linkers. The following workflow outlines the key experimental steps.
Caption: Experimental workflow for the comparative evaluation of PROTAC linkers.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC efficacy.
Western Blot Analysis for Protein Degradation
This is a fundamental technique to quantify the extent of target protein degradation.[7]
-
Cell Culture and Treatment:
-
Culture a relevant cell line in appropriate multi-well plates and allow cells to adhere.
-
Prepare serial dilutions of the PROTACs with different linkers in complete growth medium.
-
Treat the cells with the PROTACs for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[8]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[7]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]
-
Ternary Complex Formation Assays (SPR/BLI/ITC)
Biophysical assays are crucial for understanding the thermodynamics and kinetics of ternary complex formation.[3]
-
Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI):
-
Immobilize one of the proteins (e.g., the E3 ligase) on the sensor chip.
-
Flow the PROTAC over the surface to measure the binary interaction.
-
In a separate experiment, pre-incubate the PROTAC with the second protein (the target protein) and flow the mixture over the immobilized E3 ligase to measure the ternary complex formation.
-
Analyze the sensorgrams to determine the binding affinities (KD), and association (ka) and dissociation (kd) rates.
-
-
Isothermal Titration Calorimetry (ITC):
-
Place one protein (e.g., the E3 ligase) in the sample cell.
-
Titrate the PROTAC into the cell to measure the binary binding thermodynamics.
-
To measure ternary complex formation, pre-saturate the E3 ligase in the cell with the target protein and then titrate in the PROTAC.
-
Analyze the resulting thermogram to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
Cell Permeability and Metabolic Stability Assays
These assays are critical for evaluating the drug-like properties of PROTACs.[2][9]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput, cell-free assay measures the passive diffusion of a PROTAC across an artificial lipid membrane. It is a useful early-stage screening tool.[9]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport of the PROTAC.[10]
-
Metabolic Stability Assays: These assays typically involve incubating the PROTAC with liver microsomes or hepatocytes to determine its susceptibility to metabolism. The rate of disappearance of the parent compound is monitored over time, usually by LC-MS/MS.
Conclusion
The linker is a critical design element in the development of effective and safe PROTAC therapeutics. Its composition, length, and rigidity have a profound impact on the formation and stability of the ternary complex, as well as the overall physicochemical properties of the molecule. A systematic and multi-parametric approach, combining biophysical characterization, cell-based degradation and viability assays, and permeability and stability studies, is essential for the rational design and optimization of E3 ligase linkers. By carefully considering the principles and experimental methodologies outlined in this guide, researchers can accelerate the development of next-generation protein degraders with improved therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Functional Consequences of Protein Degradation
For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation (TPD), a critical challenge lies in accurately assessing the functional outcomes of depleting a protein of interest. This guide provides a comprehensive comparison of key methodologies, supported by experimental data, to aid in the selection of the most appropriate assays for your research needs.
The controlled removal of specific proteins through technologies like proteolysis-targeting chimeras (PROTACs) and molecular glues offers a powerful therapeutic modality. However, understanding the downstream cellular effects of this degradation is paramount for both basic research and drug development. This guide delves into the principles, protocols, and comparative performance of prevalent techniques, including proteomics-based approaches, cellular thermal shift assays (CETSA), and reporter-based systems.
Comparing the Arsenal: A Head-to-Head Look at Key Technologies
Choosing the right method to evaluate the functional consequences of protein degradation depends on various factors, including the specific biological question, available resources, and desired throughput. Below is a comparative overview of the most widely used techniques.
| Method | Principle | Primary Readout | Throughput | Sensitivity | Quantitative | Strengths | Limitations |
| Global Proteomics (e.g., MS-based) | Unbiased identification and quantification of thousands of proteins in a cell lysate following degrader treatment.[1][2][3] | Changes in protein abundance across the proteome. | Low to Medium | High | Yes | Provides a comprehensive, unbiased view of on- and off-target effects and downstream pathway modulation.[3] | Technically demanding, requires specialized equipment and expertise in data analysis.[4] |
| Targeted Proteomics | Quantifies a predefined set of proteins with high sensitivity and specificity using methods like parallel reaction monitoring (PRM).[5] | Absolute or relative quantification of specific target proteins and related pathway components. | Medium to High | Very High | Yes | Highly sensitive and reproducible for validating degradation of specific targets and monitoring key biomarkers.[5] | Hypothesis-driven, requires prior knowledge of targets and development of specific assays. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a protein upon ligand binding. Can be adapted to assess target engagement and degradation.[6][7] | Shift in protein melting temperature (target engagement) or decrease in soluble protein amount (degradation). | Medium to High (HT-CETSA) | Moderate to High | Semi-quantitative to Quantitative | Measures direct target engagement in a cellular context; can be performed in high-throughput formats.[6][7] | Not all protein-ligand interactions result in a measurable thermal shift; may not directly correlate with degradation.[4] |
| Reporter-Based Assays (e.g., GFP/Luciferase) | Fusion of the target protein to a reporter protein (e.g., GFP, Luciferase). Degradation is measured by a decrease in the reporter signal.[8][9] | Decrease in fluorescence or luminescence. | High | High | Yes | Simple, high-throughput, and allows for kinetic measurements of degradation in live cells.[8] | Potential for the reporter tag to interfere with protein function or degradation; requires genetic modification of cells.[10] |
In-Depth Experimental Protocols
To facilitate the implementation of these techniques, detailed methodologies for key experiments are provided below.
Quantitative Mass Spectrometry-Based Proteomics
This protocol outlines a general workflow for the quantitative analysis of proteome-wide changes induced by a protein degrader using isobaric labeling (e.g., TMT).
1. Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the protein degrader or vehicle control for the desired time points.
-
Harvest cells by scraping or trypsinization, wash with ice-cold PBS, and pellet by centrifugation.
2. Protein Extraction and Digestion:
-
Lyse cell pellets in a suitable lysis buffer containing protease and phosphatase inhibitors.[11]
-
Determine protein concentration using a standard protein assay (e.g., BCA).
-
Reduce protein disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Digest proteins into peptides using a protease such as trypsin overnight at 37°C.[11]
3. Peptide Labeling and Fractionation:
-
Label the peptide digests from different treatment conditions with isobaric tags (e.g., TMTpro) according to the manufacturer's instructions.
-
Combine the labeled samples and desalt using a solid-phase extraction (SPE) C18 cartridge.
-
For deep proteome coverage, fractionate the combined peptide sample using basic reversed-phase liquid chromatography (bRP-LC).
4. LC-MS/MS Analysis:
-
Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
5. Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Perform peptide and protein identification against a relevant protein database.
-
Quantify the relative abundance of proteins across the different conditions based on the reporter ion intensities.
-
Perform statistical analysis to identify proteins with significant changes in abundance.
GFP-Degron Reporter Assay
This protocol describes the creation and validation of a stable cell line expressing a target protein fused to a GFP tag to monitor its degradation.
1. Plasmid Construction:
-
Clone the gene of interest into a mammalian expression vector containing a C-terminal or N-terminal GFP tag.
-
Ensure the fusion construct is in-frame.
2. Cell Line Generation:
-
Transfect the parental cell line with the GFP-fusion construct using a suitable transfection reagent.
-
Select for stably expressing cells using an appropriate selection marker (e.g., puromycin, neomycin).
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).[12][13]
3. Clone Validation:
-
Expand the selected clones and verify the expression of the full-length fusion protein by Western blotting using antibodies against both the target protein and the GFP tag.
-
Confirm the correct subcellular localization of the fusion protein by fluorescence microscopy.
-
Validate the functionality of the fusion protein using a relevant functional assay, if available.[14]
4. Degradation Assay:
-
Seed the validated reporter cell line in a multi-well plate.
-
Treat the cells with a dilution series of the protein degrader.
-
Monitor the decrease in GFP fluorescence over time using a plate reader or high-content imaging system.
-
Normalize the GFP signal to a measure of cell viability (e.g., CellTiter-Glo) or a co-expressed stable fluorescent protein.
-
Calculate degradation parameters such as DC50 (concentration at 50% degradation) and Dmax (maximum degradation).
Visualizing the Molecular Machinery and Experimental Strategies
Understanding the underlying biological pathways and the experimental logic is crucial for interpreting the results of functional assays. The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts.
Caption: The Ubiquitin-Proteasome System (UPS) pathway for targeted protein degradation.[15][16][17][18][19]
Caption: The Autophagy-Lysosome Pathway, an alternative mechanism for protein degradation.[20][21][22][23][24]
Caption: A typical experimental workflow for assessing the functional consequences of a novel PROTAC.[25][26][27][28][29]
References
- 1. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sapient.bio [sapient.bio]
- 4. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. pelagobio.com [pelagobio.com]
- 7. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reporter-based Growth Assay for Systematic Analysis of Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. youtube.com [youtube.com]
- 13. invivogen.com [invivogen.com]
- 14. Development and Validation of a Reporter-Cell-Line-Based Bioassay for Therapeutic Soluble gp130-Fc - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]
- 20. Autophagy - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Emerging Concepts of Targeted Protein Degrader Technologies via Lysosomal Pathways [mdpi.com]
- 23. Targeted protein degradation using the lysosomal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Benchmarking a New PROTAC Against Known Degraders: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. For researchers developing novel PROTACs, rigorous benchmarking against well-established degraders is crucial for validating their performance and potential. This guide provides an objective comparison of a new PROTAC against known degraders targeting critical cancer-related proteins: Bromodomain-containing protein 4 (BRD4), Androgen Receptor (AR), and Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS).
This guide is intended for researchers, scientists, and drug development professionals, offering a summary of key performance data, detailed experimental protocols for essential assays, and visualizations of relevant biological pathways and workflows.
Comparative Performance of Benchmark Degraders
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of its target protein. This is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of widely used benchmark PROTACs against their respective targets in various cancer cell lines.
| BRD4 Degraders | |||||
| PROTAC | Target | E3 Ligase Recruited | Cell Line | DC50 | Dmax (%) |
| dBET6 | BET family | CRBN | MOLT4 (T-ALL) | ~10 nM | >90% |
| 22Rv1 (Prostate Cancer) | Varies | Varies | |||
| HepG2 (Liver Cancer) | 23.32 nM | Not Specified | |||
| MZ1 | BRD4 (preferential) | VHL | HeLa (Cervical Cancer) | Varies | Varies |
| 22Rv1 (Prostate Cancer) | Varies | Varies |
Note: DC50 and Dmax values for dBET6 and MZ1 can vary significantly between cell lines and experimental conditions.
| Androgen Receptor (AR) Degrader | |||||
| PROTAC | Target | E3 Ligase Recruited | Cell Line | DC50 | Dmax (%) |
| ARV-110 (Bavdegalutamide) | Androgen Receptor | CRBN | VCaP (Prostate Cancer) | ~1 nM[1] | >90%[1] |
| LNCaP (Prostate Cancer) | <1 nM | >90% |
| KRAS G12C Degrader | |||||
| PROTAC | Target | E3 Ligase Recruited | Cell Line | DC50 | Dmax (%) |
| LC-2 | KRAS G12C | VHL | MIA PaCa-2 (Pancreatic) | 0.32 µM[2] | ~75%[2][3] |
| NCI-H2030 (Lung) | 0.59 µM[2] | ~75%[2][3] | |||
| NCI-H358 (Lung) | Varies | >50% |
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying processes, the following diagrams illustrate the general mechanism of action for PROTACs, a typical experimental workflow for their evaluation, and a key signaling pathway affected by BRD4 degradation.
Caption: General mechanism of action of a PROTAC, leading to target protein degradation.
Caption: A typical experimental workflow for evaluating the efficacy of a new PROTAC.
Caption: The signaling pathway of BRD4 and its disruption by a PROTAC degrader.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount when benchmarking a new PROTAC. The following are detailed protocols for key assays used to evaluate PROTAC performance.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol is a standard method for quantifying the reduction of a target protein following PROTAC treatment.[4]
-
Materials:
-
Selected cancer cell line (e.g., VCaP for AR, MIA PaCa-2 for KRAS G12C, 22Rv1 for BRD4)
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (target protein and loading control, e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the new PROTAC and benchmark PROTACs in complete culture medium. The final DMSO concentration should be consistent across all wells (typically ≤ 0.1%). Treat the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Probe for a loading control (e.g., GAPDH or β-actin) on the same membrane.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit to a dose-response curve to determine the DC50 and Dmax values.
-
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
-
Materials:
-
Selected cancer cell line
-
Opaque-walled 96-well or 384-well plates
-
PROTAC stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
-
Procedure:
-
Cell Seeding: Seed cells in opaque-walled multiwell plates at an optimized density.[5]
-
PROTAC Treatment: Treat cells with serial dilutions of the PROTACs for a specified period (e.g., 72 hours).[5]
-
Assay Protocol:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[6]
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).[6]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
-
-
Advanced Live-Cell Assays for Target Engagement and Degradation Kinetics
For a more dynamic and in-depth analysis of PROTAC performance, live-cell assays such as NanoBRET™ and HiBiT® are highly recommended.
-
NanoBRET™ Target Engagement Assay: This assay measures the binding of a PROTAC to its target protein within living cells in real-time. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.[7][8] The displacement of the tracer by the PROTAC results in a decrease in the BRET signal, allowing for the determination of target engagement.[7][8]
-
HiBiT® Protein Degradation Assay: This technology allows for the quantitative measurement of protein degradation kinetics in live cells.[9] The target protein is endogenously tagged with a small 11-amino-acid HiBiT peptide using CRISPR/Cas9.[9] The HiBiT tag complements with a larger LgBiT protein to form a functional NanoLuc® luciferase. The degradation of the HiBiT-tagged target protein leads to a decrease in the luminescent signal, enabling the precise measurement of degradation rates, DC50, and Dmax.[9]
By employing these standardized protocols and comparing the results with the provided benchmark data, researchers can effectively evaluate the performance of their novel PROTACs and make informed decisions for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ch.promega.com [ch.promega.com]
- 7. benchchem.com [benchchem.com]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 9. RAS Pathway Knock-In Cell Lines [promega.sg]
Safety Operating Guide
Proper Disposal of (S,R,S)-Ahpc-peg4-NH2: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of (S,R,S)-Ahpc-peg4-NH2, a PROTAC E3 ligase ligand-linker conjugate used in targeted protein degradation research.
This compound and its hydrochloride salt are utilized in the synthesis of molecules for Proteolysis Targeting Chimeras (PROTAC) technology.[1][2][3][4] Due to the nature of this compound and its hazard classifications, it is imperative that it is handled and disposed of with care to mitigate risks to personnel and the environment.
Hazard and Safety Information
A comprehensive understanding of the hazards associated with this compound is the first step toward safe handling and disposal. The hydrochloride salt of this compound has the following hazard classifications:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
WGK 3: Highly hazardous to water.[1]
Given its high water hazard classification, this chemical must not be released into the environment.[5] Disposal must be conducted through an approved waste disposal plant.[5]
Quantitative Safety Data
| Hazard Classification | Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Water Hazard Class | WGK 3 | Highly hazardous to water.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
-
Waste Identification and Segregation:
-
Characterize the Waste: Identify all waste containing this compound. This includes the pure compound (in solid or solution form), contaminated labware (e.g., pipette tips, vials, gloves), and any spill cleanup materials.
-
Segregate Waste Streams: Designate a specific, clearly labeled hazardous waste container for all materials contaminated with this compound. Never mix this waste with incompatible materials.[5] Chlorinated and non-chlorinated solvent waste should be kept separate.[6]
-
-
Container Management:
-
Use Compatible Containers: Ensure waste containers are chemically compatible with this compound and any solvents used. The original product container can be a suitable choice.[5]
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.
-
Secure Storage: Keep waste containers tightly sealed to prevent leaks or spills and store them in a designated, well-ventilated, and secure area.[5] Do not overfill containers; a general guideline is to fill them to no more than 75% capacity.[5]
-
-
Spill Management:
-
Disposal of Empty Containers:
-
Final Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.[5]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service to arrange for pickup and disposal. Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.
-
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling (S,R,S)-Ahpc-peg4-NH2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S,R,S)-Ahpc-peg4-NH2. The following procedures are designed to ensure a safe laboratory environment and proper management of this PROTAC E3 ligase ligand-linker conjugate.
Hazard Identification and Personal Protective Equipment (PPE)
This compound hydrochloride is classified with the following hazards:
-
Acute Toxicity 4, Oral (H302): Harmful if swallowed.
-
Skin Irritation 2 (H315): Causes skin irritation.
-
Eye Irritation 2 (H319): Causes serious eye irritation.
A comprehensive approach to personal protection is essential to minimize exposure.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are required. For tasks with a higher risk of splashes or direct contact, consider double-gloving. Inspect gloves for tears before use and change them immediately if contaminated.[1] |
| Eye and Face Protection | Safety glasses/goggles | ANSI Z87.1-compliant safety glasses with side shields are mandatory. In situations with a splash hazard, such as when preparing solutions, chemical splash goggles should be worn.[1] |
| Face shield | A face shield should be used in conjunction with safety glasses or goggles when there is a significant risk of splashes.[1] | |
| Body Protection | Laboratory coat | A flame-resistant lab coat that is fully buttoned is required to protect skin and clothing. |
| Respiratory Protection | Fume hood | Use in a well-ventilated area. A chemical fume hood is recommended for handling the solid compound and preparing stock solutions. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure personnel safety. This compound is a PROTAC E3 ligase ligand-linker conjugate that incorporates the (S,R,S)-AHPC based VHL ligand and a 4-unit PEG linker.[2][3][4]
Receiving and Storage:
-
Upon receipt, store the compound desiccated at -20°C for long-term storage.[2][5] For short-term storage, 2-8°C is also indicated.
-
The container should be warmed to room temperature before opening to prevent moisture condensation.[5][6]
-
PEGs and their derivatives are sensitive to light and oxidation; therefore, they should be stored under an inert gas like Nitrogen or Argon and kept in the dark.[6]
Preparation of Stock Solutions:
-
Handle the solid powder in a chemical fume hood.
-
This compound hydrochloride is soluble in DMSO.[3] When preparing stock solutions, use a non-amine-containing buffer at a pH of 7-9.[7]
-
To facilitate handling of what may be a low-melting solid, a stock solution can be made by dissolving the reagent in anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[5][7]
-
Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to one year.[3]
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound(E3 ligase Ligand-Linker Conjugates 7)|CAS 2010159-57-4|DC Chemicals [dcchemicals.com]
- 5. broadpharm.com [broadpharm.com]
- 6. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
